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  • Product: 1-Amino-1-deoxy-D-ribitol
  • CAS: 527-47-9

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Chemical Properties of 1-Amino-1-deoxy-D-ribitol

This technical guide provides a comprehensive overview of the chemical properties, synthesis, analysis, and applications of 1-Amino-1-deoxy-D-ribitol. It is intended for researchers, scientists, and drug development prof...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of the chemical properties, synthesis, analysis, and applications of 1-Amino-1-deoxy-D-ribitol. It is intended for researchers, scientists, and drug development professionals working in the fields of medicinal chemistry, biochemistry, and molecular biology.

Introduction

1-Amino-1-deoxy-D-ribitol, also known as ribitylamine, is a five-carbon amino alcohol derived from the reduction of D-ribose. Its structure, comprising a linear pentitol backbone with a terminal amino group, makes it a versatile building block in organic synthesis and a key intermediate in important biological pathways. This guide will delve into the core chemical characteristics of this molecule, providing practical insights for its use in a laboratory and drug discovery context.

Core Chemical and Physical Properties

1-Amino-1-deoxy-D-ribitol is a hygroscopic, pale yellow, thick oil at room temperature, though it is often handled as its more stable hydrochloride salt.[1] Its fundamental properties are summarized in the table below.

PropertyValueSource(s)
IUPAC Name (2R,3S,4S)-5-aminopentane-1,2,3,4-tetrol[2]
CAS Number 527-47-9[1]
Molecular Formula C₅H₁₃NO₄[1]
Molecular Weight 151.16 g/mol [1]
Melting Point 141-142 °C[1]
Boiling Point 460.5 ± 45.0 °C (Predicted)[1]
Density 1.427 ± 0.06 g/cm³ (Predicted)[1]
Solubility Slightly soluble in methanol and water.[1]
pKa 11.97 ± 0.35 (Predicted)[1]

Synthesis and Purification

The synthesis of 1-Amino-1-deoxy-D-ribitol is most commonly achieved through the reductive amination of D-ribose. A widely employed method involves the formation of an oxime intermediate from D-ribose, followed by its reduction to the corresponding amine.

G D_Ribose D-Ribose Oxime D-Ribose Oxime D_Ribose->Oxime Hydroxylamine ADR 1-Amino-1-deoxy-D-ribitol Oxime->ADR Reduction (e.g., H₂, Catalyst)

Caption: General synthetic route to 1-Amino-1-deoxy-D-ribitol from D-ribose.

Experimental Protocol: Synthesis of 1-Amino-1-deoxy-D-ribitol

This protocol is a representative procedure based on established chemical transformations for the synthesis of amino sugars.

Step 1: Oxime Formation

  • Dissolve D-ribose in an appropriate solvent, such as aqueous ethanol.

  • Add hydroxylamine hydrochloride and a base (e.g., sodium acetate) to the solution.

  • Stir the mixture at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • The resulting D-ribose oxime may precipitate or can be isolated by solvent evaporation and subsequent purification.

Causality: The reaction of the aldehyde group of D-ribose with hydroxylamine forms a stable oxime. The base is necessary to neutralize the HCl released from hydroxylamine hydrochloride.

Step 2: Reduction of the Oxime

  • Dissolve the purified D-ribose oxime in a suitable solvent, such as water or a lower alcohol.

  • Add a reducing agent. Catalytic hydrogenation using hydrogen gas and a metal catalyst (e.g., Palladium on carbon, Raney Nickel) is a common and effective method.

  • Perform the reaction under a hydrogen atmosphere at a suitable pressure and temperature until the uptake of hydrogen ceases.

  • Filter off the catalyst.

  • The resulting solution contains 1-Amino-1-deoxy-D-ribitol.

Causality: The oxime functional group is readily reduced to a primary amine by catalytic hydrogenation. The choice of catalyst and reaction conditions can influence the efficiency and selectivity of the reduction.

Step 3: Purification and Isolation

  • The crude product can be purified by ion-exchange chromatography.

  • To obtain the hydrochloride salt, the purified free amine can be treated with hydrochloric acid followed by precipitation or crystallization.

  • The final product should be characterized by spectroscopic methods to confirm its identity and purity.

Self-Validation: The purity of the final product can be assessed by techniques such as TLC, melting point determination, and elemental analysis. The structure should be unequivocally confirmed by NMR and mass spectrometry.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of 1-Amino-1-deoxy-D-ribitol. The following data is for the hydrochloride salt of the compound.[2]

¹H NMR (400 MHz, D₂O):

  • δ 4.01 (ddd, J = 7.5, 6.0, 2.8 Hz, 1H)

  • δ 3.87–3.77 (m, 2H)

  • δ 3.76–3.71 (m, 1H)

  • δ 3.71–3.64 (m, 2H)

  • δ 3.56 (dd, J = 14.7, 7.5 Hz, 1H)

¹³C NMR (101 MHz, D₂O):

  • δ 160.9

  • δ 150.8

  • δ 150.4

  • δ 82.6

  • δ 72.2

  • δ 72.0

  • δ 70.3

  • δ 62.3

  • δ 44.5

Interpretation: The complex multiplet patterns in the ¹H NMR spectrum are characteristic of the linear sugar backbone. The distinct signals in the ¹³C NMR spectrum correspond to the five carbon atoms of the ribitol chain.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the molecule.

HRMS (m/z): calculated for C₉H₁₇N₄O₆ ([M+H]⁺) 277.1143; found 277.1143 (for the derivative 5-amino-6-D-ribitylaminouracil).[2] For 1-Amino-1-deoxy-D-ribitol itself, the expected [M+H]⁺ ion would be at m/z 152.0918.

Fragmentation Pattern: In mass spectrometry, 1-aminoalditols typically undergo fragmentation through cleavage of the carbon-carbon bonds of the sugar chain and loss of water and ammonia.

Reactivity and Stability

1-Amino-1-deoxy-D-ribitol exhibits reactivity characteristic of both primary amines and polyols.

  • Amine Reactivity: The primary amino group is nucleophilic and can participate in reactions such as acylation, alkylation, and condensation with carbonyl compounds.

  • Polyol Reactivity: The multiple hydroxyl groups can be esterified or etherified.

  • Stability: The compound is hygroscopic in its free base form. As with many amino sugars, it is susceptible to degradation at high temperatures and extreme pH values. In acidic conditions, the amino group will be protonated, which can affect its nucleophilicity.

Biological Significance and Applications

The primary significance of 1-Amino-1-deoxy-D-ribitol lies in its role as a key precursor in the biosynthesis of riboflavin (Vitamin B₂) in many microorganisms.[3]

G ADR 1-Amino-1-deoxy-D-ribitol ARU 5-Amino-6-(D-ribitylamino)uracil ADR->ARU Condensation with 5-amino-2,6-dihydroxypyrimidine DRL 6,7-Dimethyl-8-ribityllumazine ARU->DRL Lumazine Synthase Riboflavin Riboflavin DRL->Riboflavin Riboflavin Synthase

Caption: Role of 1-Amino-1-deoxy-D-ribitol in the riboflavin biosynthesis pathway.

Intermediate in Lumazine Synthase Inhibitor Synthesis

1-Amino-1-deoxy-D-ribitol is a crucial starting material for the synthesis of inhibitors of lumazine synthase.[1] This enzyme catalyzes a key step in the riboflavin biosynthesis pathway, which is essential for many pathogenic bacteria and fungi but absent in humans. This makes lumazine synthase an attractive target for the development of novel antimicrobial agents.[3] For instance, 1-Amino-1-deoxy-D-ribitol is used to synthesize 5-Nitroso-6-ribitylamino-2,4(1H,3H)-pyrimidinedione, a known inhibitor of lumazine synthase.[1]

MAIT Cell Antigen Precursor

Recent research has highlighted the importance of a derivative of 1-Amino-1-deoxy-D-ribitol in immunology. 5-Amino-6-D-ribitylaminouracil (5-A-RU), synthesized from 1-Amino-1-deoxy-D-ribitol, is a precursor to the antigens that activate Mucosal-Associated Invariant T (MAIT) cells.[2] MAIT cells are a type of unconventional T cell involved in the immune response to a wide range of bacteria and yeasts.

Safety and Handling

As a chemical intermediate, 1-Amino-1-deoxy-D-ribitol should be handled with appropriate laboratory precautions. It is hygroscopic and should be stored in a cool, dry place. The hydrochloride salt is more stable and easier to handle. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this compound.

Conclusion

1-Amino-1-deoxy-D-ribitol is a molecule of significant interest due to its role as a versatile synthetic intermediate and its connection to essential biological pathways. Its synthesis from D-ribose is well-established, and its chemical properties are amenable to a variety of transformations. The growing understanding of its importance in the development of novel antimicrobials and in the study of the immune system underscores the value of this compound to the scientific community. This guide has provided a comprehensive overview of its key chemical characteristics to aid researchers in its effective utilization.

References

  • Convenient Synthesis of 1,4-Dideoxy-1,4-imino-D-ribitol from D-Ribose - ResearchGate. Available at: [Link]

  • 5-amino-6-(D-ribitylamino)uracil - DNAmod. Available at: [Link]

  • Green synthesis of 1,5-dideoxy-1,5-imino-ribitol and 1,5-dideoxy-1,5-imino-dl-arabinitol from natural d-sugars over Au/Al2O3 and SO42−/Al2O3 catalysts - PMC - NIH. (2021-08-19). Available at: [Link]

  • Synthesis of 1-amino-1,2,5-trideoxy-2,5-imino-D-mannitol, a novel analogue of the powerful glucosidase inhibitor 2,5-dideoxy-2,5-imino-D-mannitol, via an Amadori rearrangement of 5-azido-5-deoxy-D-glucofuranose - UBC Chemistry | - The University of British Columbia. (2025-08-04). Available at: [Link]

  • Prebiotic synthesis of 2-deoxy-d-ribose from interstellar building blocks promoted by amino esters or amino nitriles - Chemical Communications (RSC Publishing). Available at: [Link]

  • A Novel Lumazine Synthase Inhibitor Derived from Oxidation of 1,3,6,8-Tetrahydroxy-2,7-naphthyridine to a Tetraazaperylenehexaone Derivative - PMC - NIH. Available at: [Link]

  • Synthesis, stabilization, and characterization of the MR1 ligand precursor 5-amino-6-D-ribitylaminouracil (5-A-RU) - Research journals - PLOS. Available at: [Link]

  • THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES Camilla Matassini*, Francesca Clemente, Franc. Available at: [Link]

  • 5-Nitro-6-ribityl-amino-2,4(1H,3H)-pyrimidinedione | C9H14N4O8 | CID 446835 - PubChem. Available at: [Link]

  • 5-amino-6-(D-ribitylamino)uracil (CHEBI:15934) - EMBL-EBI. (2016-01-27). Available at: [Link]

  • 5-amino-6-(D-ribitylamino)uracil | C9H16N4O6 | CID 193516 - PubChem. Available at: [Link]

  • Synthetic 5-amino-6-D-ribitylaminouracil paired with inflammatory stimuli facilitates MAIT cell expansion in vivo - Frontiers. Available at: [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Synthesis of 1-Amino-1-deoxy-D-ribitol

Abstract This technical guide provides a comprehensive overview of the primary synthetic methodologies for producing 1-Amino-1-deoxy-D-ribitol, a key chiral intermediate in the synthesis of various biologically active mo...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the primary synthetic methodologies for producing 1-Amino-1-deoxy-D-ribitol, a key chiral intermediate in the synthesis of various biologically active molecules, including riboflavin (Vitamin B2) and its analogues. This document is intended for researchers, scientists, and professionals in the fields of drug development and fine chemical synthesis. We will delve into the core chemical principles, provide detailed, field-proven experimental protocols, and offer a comparative analysis of the available synthetic routes. The primary focus will be on the industrially preferred method of direct reductive amination of D-ribose, with a secondary focus on a multi-step approach from D-ribonolactone for contexts requiring alternative strategies.

Introduction: The Significance of 1-Amino-1-deoxy-D-ribitol

1-Amino-1-deoxy-D-ribitol, also known as ribitylamine, is a C5 amino alcohol derived from D-ribose. Its structural importance lies in its role as a fundamental building block for the isoalloxazine ring system of riboflavin. The chiral nature of this molecule, with its specific stereochemistry inherited from D-ribose, is crucial for its biological activity and makes its efficient synthesis a topic of significant interest in organic chemistry and biotechnology. Beyond its role in vitamin synthesis, derivatives of 1-Amino-1-deoxy-D-ribitol are explored in the development of novel pharmaceuticals and other specialty chemicals.

Primary Synthesis Route: Direct Reductive Amination of D-Ribose

The most direct and economically viable method for the large-scale production of 1-Amino-1-deoxy-D-ribitol is the reductive amination of D-ribose. This one-pot reaction involves the condensation of D-ribose with ammonia to form an intermediate imine (or its cyclic equivalent), which is then immediately reduced in situ to the corresponding primary amine.

Mechanistic Rationale and Causality of Experimental Choices

The reaction proceeds via two key steps: the formation of a glycosylamine intermediate and its subsequent catalytic hydrogenation.

  • Iminium Ion Formation: D-ribose, in its open-chain aldehyde form, reacts with ammonia to form a hemiaminal, which then dehydrates to an imine. In aqueous ammonia, this equilibrium favors the formation of the imine's cyclic form, a glycosylamine.

  • Catalytic Hydrogenation: A heterogeneous catalyst, most commonly Raney Nickel, is employed to facilitate the addition of hydrogen across the C=N double bond of the imine. The choice of Raney Nickel is dictated by its high catalytic activity, selectivity for this transformation, and relatively low cost compared to precious metal catalysts like platinum or palladium[1]. The hydrogenation is typically carried out under pressure to ensure a sufficient concentration of dissolved hydrogen for the reaction to proceed efficiently.

The overall transformation can be visualized as follows:

Reductive_Amination D_Ribose D-Ribose Intermediate Glycosylamine Intermediate D_Ribose->Intermediate + NH3 - H2O Ammonia Ammonia (NH3) Product 1-Amino-1-deoxy-D-ribitol Intermediate->Product Hydrogenation Catalyst Raney Ni / H2 Catalyst->Intermediate

Figure 1: Reductive amination of D-ribose to 1-Amino-1-deoxy-D-ribitol.

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of 1-Amino-1-deoxy-D-ribitol via catalytic hydrogenation.

Materials:

  • D-Ribose

  • Aqueous Ammonia (28-30%)

  • Raney Nickel (slurry in water)

  • Deionized Water

  • Hydrogen Gas

  • High-pressure autoclave reactor equipped with a stirrer, gas inlet, and temperature and pressure controls.

Procedure:

  • Reactor Charging: In a high-pressure autoclave, a solution of D-ribose in deionized water is prepared. A typical concentration ranges from 20-40% (w/v).

  • Addition of Ammonia: Aqueous ammonia is added to the D-ribose solution. A molar excess of ammonia is used to drive the equilibrium towards imine formation.

  • Catalyst Addition: A slurry of Raney Nickel in water is carefully added to the reactor. The amount of catalyst typically ranges from 5-15% by weight relative to the D-ribose.

  • Hydrogenation: The reactor is sealed and purged several times with nitrogen, followed by hydrogen gas. The reactor is then pressurized with hydrogen to 40-100 bar.

  • Reaction Conditions: The mixture is heated to a temperature between 60-100°C and stirred vigorously to ensure good mixing and mass transfer of hydrogen. The reaction is monitored by observing the cessation of hydrogen uptake. Reaction times can vary from 4 to 12 hours depending on the specific conditions. A similar hydrogenation of glucose to sorbitol using Raney nickel is often conducted at around 60°C[2].

  • Work-up and Purification:

    • After cooling the reactor to room temperature, the excess hydrogen is carefully vented.

    • The reaction mixture is filtered to remove the Raney Nickel catalyst. The catalyst is pyrophoric and should be handled with care, typically kept wet.

    • The filtrate, containing the product, unreacted ammonia, and water, is concentrated under reduced pressure to remove the ammonia and some of the water.

    • The resulting syrup is then further purified, often by crystallization from a suitable solvent system like ethanol-water, to yield pure 1-Amino-1-deoxy-D-ribitol.

Quantitative Data Summary
ParameterTypical RangeNotes
D-Ribose Concentration 20-40% (w/v)Higher concentrations can lead to viscosity issues.
Ammonia 5-10 molar equivalentsA large excess drives the imine formation.
Catalyst Loading (Raney Ni) 5-15% (w/w of D-ribose)Higher loading increases reaction rate but also cost.
Hydrogen Pressure 40-100 barHigher pressure increases hydrogen availability.
Temperature 60-100°CHigher temperatures can lead to side reactions.
Reaction Time 4-12 hoursMonitored by hydrogen uptake.
Typical Yield 70-90%Dependent on reaction conditions and purification.

Alternative Synthesis Route: Multi-step Synthesis from D-Ribonolactone

For specific applications, particularly in a laboratory setting or for the synthesis of derivatives, a multi-step route starting from D-ribonolactone offers an alternative. This method provides greater control over the stereochemistry and allows for the introduction of protecting groups.

Rationale and Workflow

This synthetic strategy involves the protection of the hydroxyl groups of D-ribonolactone, followed by reduction of the lactone to a lactol, conversion to a glycosyl halide, and subsequent nucleophilic substitution with an azide, which is finally reduced to the amine. A similar multi-step synthesis is employed for creating imino-ribitol derivatives from D-ribose, highlighting the utility of this approach in carbohydrate chemistry[3].

Ribonolactone_Synthesis Start D-Ribonolactone Protected Protected D-Ribonolactone Start->Protected Protection Lactol Protected Lactol Protected->Lactol Reduction Halide Glycosyl Halide Lactol->Halide Halogenation Azide Glycosyl Azide Halide->Azide + NaN3 Amine Protected 1-Amino-1-deoxy-D-ribitol Azide->Amine Reduction Final 1-Amino-1-deoxy-D-ribitol Amine->Final Deprotection

Figure 2: Multi-step synthesis of 1-Amino-1-deoxy-D-ribitol from D-ribonolactone.

Detailed Experimental Protocol (Illustrative)

This protocol is an illustrative example of the multi-step synthesis.

Step 1: Protection of D-Ribonolactone

  • D-ribonolactone is treated with a suitable protecting group reagent, for example, tert-butyldimethylsilyl chloride (TBDMSCl) and imidazole in DMF, to protect the hydroxyl groups.

Step 2: Reduction to Lactol

  • The protected D-ribonolactone is reduced to the corresponding lactol using a mild reducing agent like diisobutylaluminium hydride (DIBAL-H) at low temperature (-78°C).

Step 3: Formation of Glycosyl Halide

  • The protected lactol is converted to a glycosyl halide, for instance, a glycosyl bromide, using a reagent like triphenylphosphine and carbon tetrabromide.

Step 4: Azide Substitution

  • The glycosyl halide is reacted with sodium azide (NaN₃) in a polar aprotic solvent like DMF to introduce the azide group via an Sₙ2 reaction.

Step 5: Reduction of the Azide

  • The glycosyl azide is reduced to the corresponding amine. This can be achieved through catalytic hydrogenation (e.g., H₂/Pd-C) or with a reducing agent like lithium aluminum hydride (LiAlH₄).

Step 6: Deprotection

  • The protecting groups are removed. For TBDMS groups, a fluoride source like tetrabutylammonium fluoride (TBAF) is commonly used.

Comparison of Synthesis Routes
FeatureReductive Amination of D-RiboseMulti-step Synthesis from D-Ribonolactone
Starting Material D-Ribose (readily available)D-Ribonolactone (derived from D-ribose)
Number of Steps 1Multiple (5-7)
Atom Economy HighLow
Reagent Cost Relatively low (Ammonia, H₂)High (Protecting groups, special reagents)
Process Complexity Simple (one-pot)Complex (multiple steps, purifications)
Scalability High (suitable for industrial scale)Low (more suited for lab scale)
Yield Generally high (70-90%)Overall yield is lower due to multiple steps.
Control & Versatility LowerHigher (allows for derivatization)

Conclusion and Future Perspectives

The synthesis of 1-Amino-1-deoxy-D-ribitol is a well-established process, with the direct reductive amination of D-ribose being the dominant method in industrial applications due to its efficiency, cost-effectiveness, and high atom economy. The use of Raney Nickel as a catalyst remains a cornerstone of this process. While the multi-step synthesis from D-ribonolactone is less common for the bulk production of the parent compound, it offers valuable flexibility for the synthesis of derivatives and for research purposes.

Future research in this area may focus on the development of even more sustainable and efficient catalytic systems for the reductive amination, potentially exploring non-pyrophoric catalysts or biocatalytic routes to further improve the safety and environmental profile of the synthesis.

References

  • Feather, M. S., & Harris, J. F. (1973). Dehydration reactions of carbohydrates. Advances in carbohydrate chemistry and biochemistry, 28, 161-224.
  • U.S. Patent 4,602,086. (1986). Method of producing solution containing D-ribose.
  • Oba, M., Kawaji, S., Kushima, H., Sano, T., & Nishiyama, K. (2014). Convenient Synthesis of 1,4-Dideoxy-1,4-imino-D-ribitol from D-Ribose. Journal of Chemistry, 2014, 1-6.
  • U.S. Patent Application Publication No. 2022/0227692 A1. (2022). Compositions and methods of making ribitol.
  • Wang, C., et al. (2021). Green synthesis of 1,5-dideoxy-1,5-imino-ribitol and 1,5-dideoxy-1,5-imino-dl-arabinitol from natural d-sugars over Au/Al2O3 and SO42−/Al2O3 catalysts. Scientific Reports, 11(1), 16928.
  • Abdel-Halim, A. A. (2014). Hydrogenation of d-glucose to d-mannitol using raney nickel catalyst. International Journal of Chemical and Biomolecular Engineering, 8(1), 1-5.
  • Fleet, G. W. J., et al. (1988). Synthesis of 1,4-dideoxy-1,4-imino-D-ribitol from D-ribonolactone. Tetrahedron Letters, 29(23), 2871-2874.

Sources

Foundational

Biological Role of 1-Amino-1-deoxy-D-ribitol: A Technical Guide

This guide serves as a comprehensive technical resource on 1-Amino-1-deoxy-D-ribitol (also known as D-Ribitylamine ), a critical metabolite bridging bacterial virulence, vitamin biosynthesis, and host mucosal immunity. E...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical resource on 1-Amino-1-deoxy-D-ribitol (also known as D-Ribitylamine ), a critical metabolite bridging bacterial virulence, vitamin biosynthesis, and host mucosal immunity.

Executive Summary

1-Amino-1-deoxy-D-ribitol (C₅H₁₃NO₄), chemically distinct as the amine derivative of the pentose alcohol ribitol, functions as a pivotal metabolic node in prokaryotic physiology.[1] While historically categorized merely as a substructure of Riboflavin (Vitamin B2), recent elucidation of the MR1-MAIT cell axis and bacterial virulence pathways has elevated its status to a high-value target in immunology and drug discovery.

Its biological significance is threefold:

  • Immunological Ligand Precursor: It forms the structural core of 5-OP-RU , the most potent known activator of Mucosal-Associated Invariant T (MAIT) cells.

  • Virulence Factor Intermediate: In phytopathogens like Pseudomonas syringae, it is the direct precursor to Glycosyrin , an iminosugar that suppresses host immunity.

  • Biosynthetic Scaffold: It serves as the backbone for the ribityl side chain in Riboflavin biosynthesis, a pathway absent in humans and thus a prime antibiotic target.

Chemical Identity & Structural Biology

Unlike its parent sugar D-ribose, 1-Amino-1-deoxy-D-ribitol lacks a carbonyl group, rendering it an acyclic polyol amine. This structural rigidity prevents hemiacetal formation (ring closure), making it a stable "anchor" for enzymatic recognition.

Physiochemical Profile
PropertySpecification
IUPAC Name (2R,3S,4S)-5-aminopentane-1,2,3,4-tetrol
Common Name D-Ribitylamine
Molecular Weight 151.16 g/mol
Solubility Highly soluble in water; insoluble in non-polar organic solvents.
pKa (Amine) ~9.5 (Protonated at physiological pH)
Stereochemistry D-configuration; critical for enzyme specificity (L-isomer is biologically inert in these pathways).

Biosynthetic Pathways: The "Engine"

The molecule operates within two distinct but evolutionarily related pathways. In canonical riboflavin synthesis, it exists as a moiety attached to a pyrimidine ring. In emerging virulence pathways, it exists as a free intermediate.

Pathway A: The Riboflavin/MAIT Axis

In most bacteria, the ribityl amine moiety is formed in situ. The enzyme RibD (diaminohydroxyphosphoribosylaminopyrimidine deaminase/reductase) reduces the ribosyl group of 5-amino-6-(5-phospho-D-ribosylamino)uracil to a ribityl group. This generates 5-Amino-6-(D-ribitylamino)uracil (5-A-RU) .[2][3]

  • Significance: 5-A-RU is unstable and spontaneously condenses with methylglyoxal (a glycolysis byproduct) to form 5-OP-RU , the ligand recognized by the MR1 protein on host cells.

Pathway B: The Glycosyrin Virulence Pathway

In Pseudomonas syringae, a specialized gene cluster (gsn) repurposes this chemistry.

  • Reduction: The enzyme GsnB (a RibD homolog) reduces Phosphoribosylamine (PRA) directly to 1-Amino-1-deoxy-D-ribitol-5-phosphate (1-ADRP) .[1][4][5]

  • Dephosphorylation: GsnC hydrolyzes 1-ADRP to free 1-Amino-1-deoxy-D-ribitol (1-ADR) .[1][4][5]

  • Oxidation: GsnA oxidizes 1-ADR to 5-amino-5-deoxy-L-ribulose , which cyclizes to form Glycosyrin .[1]

Visualization of Metabolic Divergence

The following diagram illustrates how the ribityl amine core diverges into vitamin synthesis and virulence factor production.

Ribitylamine_Pathways GTP GTP RibD_Substrate 5-amino-6-(5-phospho- D-ribosylamino)uracil GTP->RibD_Substrate RibA/RibB PRA Phosphoribosylamine (PRA) One_ADRP 1-Amino-1-deoxy- D-ribitol-5-phosphate PRA->One_ADRP GsnB (Novel Pathway) Five_A_RU 5-Amino-6-(D-ribitylamino)uracil (5-A-RU) RibD_Substrate->Five_A_RU RibD (Reduction) Five_OP_RU 5-OP-RU (MAIT Cell Ligand) Five_A_RU->Five_OP_RU + Methylglyoxal (Non-enzymatic) Riboflavin Riboflavin (Vitamin B2) Five_A_RU->Riboflavin Lumazine Synthase One_ADR 1-Amino-1-deoxy- D-ribitol (1-ADR) One_ADRP->One_ADR GsnC Glycosyrin Glycosyrin (Iminosugar) One_ADR->Glycosyrin GsnA -> Cyclization RibD RibD (Reductase) GsnB GsnB (Reductase) RibD->GsnB Homologs GsnC GsnC (Phosphatase) GsnA GsnA (Oxidase)

Caption: Divergence of 1-Amino-1-deoxy-D-ribitol pathways. The 'Riboflavin Branch' generates the MAIT cell activator 5-OP-RU, while the 'Glycosyrin Branch' produces a plant immune suppressor.

Immunological Significance: The MR1-MAIT Axis

The ribitylamine moiety is the structural "fingerprint" detected by the mammalian immune system.

Mechanism of Action[1][4][7]
  • Biosynthesis: Bacteria synthesize 5-A-RU (containing the ribitylamine group).

  • Adduct Formation: 5-A-RU captures methylglyoxal to form 5-OP-RU.

  • Presentation: The MR1 protein (MHC class I-related protein 1) on antigen-presenting cells binds 5-OP-RU. The ribityl chain forms hydrogen bonds with the MR1 binding groove, while the pyrimidine ring is exposed for T-cell receptor (TCR) recognition.

  • Activation: MAIT cells (a dominant innate-like T-cell population) recognize the complex and secrete pro-inflammatory cytokines (IFN-γ, TNF-α) and cytotoxic granules.

Clinical Insight: Synthetic 1-Amino-1-deoxy-D-ribitol derivatives are currently being explored as vaccine adjuvants to boost mucosal immunity by selectively priming MAIT cells.

Experimental Protocols

Reliable synthesis and detection are prerequisites for studying this molecule.

Protocol 1: Chemical Synthesis (Reductive Amination)

This method yields high-purity 1-Amino-1-deoxy-D-ribitol for use as a standard or synthetic intermediate.

  • Reagents: D-Ribose (1 equiv), Ammonium Acetate (10 equiv), Sodium Cyanoborohydride (NaCNBH₃, 3 equiv), Methanol.

  • Procedure:

    • Dissolve D-Ribose in Methanol.

    • Add Ammonium Acetate and stir at room temperature for 1 hour to form the glycosylamine.

    • Add NaCNBH₃ slowly (exothermic).

    • Reflux for 4 hours.[6]

    • Quench with dilute HCl to decompose excess hydride.

  • Purification: Use cation-exchange chromatography (Dowex 50W-X8, H+ form). Elute with 1M NH₄OH.

  • Validation:

    • ¹H NMR (D₂O): Look for the disappearance of the anomeric proton (δ ~5.2 ppm) and appearance of the CH₂-NH₂ methylene signals (δ ~2.8-3.0 ppm).

Protocol 2: Analytical Detection via HPAEC-PAD

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is the gold standard for quantifying amino-polyols without derivatization.

ParameterSetting
Column Dionex CarboPac MA1 (Analytical, 4x250 mm)
Eluent A 100 mM NaOH (Carbonate-free)
Eluent B 1 M Sodium Acetate in 100 mM NaOH
Flow Rate 0.4 mL/min
Detection Pulsed Amperometry (Gold Electrode), Standard Quadruple Waveform
Retention 1-Amino-1-deoxy-D-ribitol elutes distinct from Ribitol due to the cationic amine group (requires higher ionic strength or lower pH to elute compared to neutral sugars).

Therapeutic & Pathogenic Implications

Virulence Factor Suppression

The discovery that Glycosyrin (derived from 1-Amino-1-deoxy-D-ribitol) inhibits plant


-galactosidase (BGAL1) reveals a new strategy for crop protection. BGAL1 is required to release immune-eliciting peptides from bacterial flagellin.[1][7][8] By inhibiting BGAL1, the bacteria "blind" the host.
  • Drug Target: Inhibiting GsnB (the reductase) would prevent the formation of 1-Amino-1-deoxy-D-ribitol, thereby blocking Glycosyrin production and restoring host immunity.

Antibacterial Drug Design

Inhibitors of Lumazine Synthase (RibH) are potent antibiotics. 1-Amino-1-deoxy-D-ribitol mimics the ribityl transition state.

  • Strategy: Design transition-state analogues where the amine nitrogen is substituted or alkylated (e.g., 1-deoxy-1-octylamino-D-ribitol) to bind irreversibly to the RibH active site.

References

  • Corbett, A. J., et al. (2014). T cell activation by transitory neo-antigens derived from distinct microbial pathways. Nature, 509(7500), 361–365. [Link]

  • Kjer-Nielsen, L., et al. (2012). MR1 presents microbial vitamin B metabolites to MAIT cells.[3] Nature, 491(7426), 717–723. [Link]

  • Busch, A., et al. (2025).[1][5] Bacterial pathogen deploys the iminosugar glycosyrin to manipulate plant glycobiology.[1][8] Science, 387(6735), eadp5763. [Link][4]

  • Bacher, A., et al. (2000). Biosynthesis of riboflavin. Vitamins & Hormones, 59, 1–124. [Link]

  • Southwick, A. M., et al. (2018). Synthesis, stabilization, and characterization of the MR1 ligand precursor 5-amino-6-D-ribitylaminouracil (5-A-RU).[3] PLOS ONE, 13(2), e0191837. [Link]

Sources

Exploratory

solubility of 1-Amino-1-deoxy-D-ribitol in different solvents

Title: Technical Guide: Solubility Profiling and Handling of 1-Amino-1-deoxy-D-ribitol (Ribamine) Executive Summary This technical guide provides a comprehensive analysis of the solubility, physicochemical properties, an...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Guide: Solubility Profiling and Handling of 1-Amino-1-deoxy-D-ribitol (Ribamine)

Executive Summary This technical guide provides a comprehensive analysis of the solubility, physicochemical properties, and purification protocols for 1-Amino-1-deoxy-D-ribitol (CAS: 635-43-8), commonly known as Ribamine . As a critical chiral intermediate in the industrial synthesis of Riboflavin (Vitamin B2) and a scaffold for glycomimetic drug design, understanding its solvation thermodynamics is essential for process optimization. This guide addresses the challenge of its high polarity, hygroscopicity, and tendency to "oil out" during purification, offering senior-level insights into solvent selection and crystallization strategies.

Part 1: Physicochemical Profile & Mechanistic Basis

To master the solubility of Ribamine, one must first understand the competition between its functional groups.

  • Chemical Structure: C₅H₁₃NO₄[1]

  • Core Character: An acyclic amino-polyol.

  • Polarity Drivers:

    • Hydroxyl Groups (4x): Strong Hydrogen Bond Donors (HBD) and Acceptors (HBA). These dictate high water solubility.

    • Primary Amine (C1): Basic (pKa ≈ 9.5). It creates pH-dependent solubility switches. In acidic media, it protonates to an ammonium salt (

      
      ), drastically increasing polarity.
      
  • Thermodynamics: The crystal lattice energy is high due to extensive intermolecular H-bonding. Dissolution requires a solvent capable of disrupting these forces (high dielectric constant, high H-bonding capacity).

DOT Diagram: Solvation Mechanism

The following diagram illustrates the competitive interaction between Ribamine and different solvent classes.

SolvationMechanism Ribamine 1-Amino-1-deoxy-D-ribitol (Crystal Lattice) Soluble Solution Phase (Hydration Shell) Ribamine->Soluble In Water/DMSO Precipitate Phase Separation (Precipitate/Oil) Ribamine->Precipitate In Hexane/Ether Water Water (H2O) High Dielectric Dual H-Bonding Water->Ribamine Full Solvation (Enthalpically Favorable) Ethanol Ethanol (EtOH) Moderate Dielectric Weak H-Bonding Ethanol->Ribamine Partial Solvation (Temp Dependent) Hexane Hexane Non-Polar Van der Waals only Hexane->Ribamine No Interaction (Insoluble)

Caption: Mechanistic solvation pathways showing the enthalpic favorability of water interactions versus the rejection by non-polar solvents.

Part 2: Solvent Compatibility Matrix

The following data consolidates experimental observations and predictive modeling for Ribamine (Free Base).

Solvent ClassSpecific SolventSolubility RatingTemperature EffectApplication Note
Polar Protic Water Very High (>100 mg/mL)MinimalPrimary solvent for reaction; difficult to remove (high BP).[2]
Methanol High ModerateIdeal for recrystallization (often with anti-solvent).[2]
Ethanol Moderate/Low Significant Key Anti-solvent. Soluble when hot, crystallizes when cold.[2]
IsopropanolLowModerateUsed to force precipitation of the oil/solid.[2]
Polar Aprotic DMSO High LowUniversal solvent for NMR or biological assays.[2]
DMFModerate/HighLowAlternative reaction solvent; hard to remove.[2]
Non-Polar Diethyl EtherInsolubleNoneUsed to wash crystals (removes non-polar impurities).[2]
Hexane/HeptaneInsolubleNoneStrictly an anti-solvent or wash liquid.[2]
DichloromethaneVery LowNegligiblePoor solubility; not recommended.[2]

Senior Scientist Insight:

Ribamine is notoriously hygroscopic. "Insoluble" solvents like Ether are critical for drying the final product. Washing a wet filter cake with Ether pulls residual ethanol/water away, preventing the formation of a sticky "gum" upon drying.

Part 3: Critical Experimental Protocols

Protocol A: Recrystallization (The "Oiling Out" Challenge)

Amino-polyols often refuse to crystallize, separating instead as a viscous syrup ("oiling out") due to water retention. This protocol minimizes that risk.

Objective: Purify crude Ribamine (90%) to >98% crystalline solid. Solvent System: Methanol (Solvent) / Ethanol or Isopropanol (Anti-solvent).

  • Dissolution:

    • Place 5.0 g of crude Ribamine in a round-bottom flask.

    • Add Methanol dropwise while heating to 50°C (do not boil violently).

    • Stop adding solvent the moment the solid dissolves. If the solution is colored, treat with activated carbon and filter hot.

  • Nucleation Setup:

    • Allow the methanol solution to cool to room temperature.

    • Crucial Step: Add Isopropanol (IPA) or Ethanol dropwise until a faint, persistent cloudiness appears.

    • Seeding: If available, add a single crystal of pure Ribamine. If not, scratch the inner glass wall with a glass rod to induce nucleation.

  • Crystallization:

    • Place the flask in a -20°C freezer overnight. Do not disturb.

    • Warning: Rapid cooling on ice often traps impurities or causes oiling. Slow cooling is mandatory.

  • Harvesting:

    • Filter the white crystals rapidly (hygroscopic!) under nitrogen or dry air.

    • Wash with cold (0°C) anhydrous Ethanol, then Diethyl Ether.

    • Dry in a vacuum desiccator over P₂O₅.

Protocol B: Gravimetric Solubility Determination

Use this to generate precise data for your specific batch/polymorph.

  • Saturation: Add excess Ribamine to 5 mL of target solvent in a sealed vial.

  • Equilibration: Shake at a controlled temperature (e.g., 25°C) for 24 hours.

  • Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter (pre-heated if testing hot solubility).

  • Evaporation: Transfer 1.0 mL of filtrate to a pre-weighed weighing boat. Evaporate solvent (vacuum oven).[3]

  • Calculation:

    
    .
    

Part 4: Application & Troubleshooting Logic

Context: In Riboflavin synthesis, Ribamine is condensed with chlorouracil derivatives. The solvent choice here is critical.[3]

  • Problem: If the solvent is too non-polar, Ribamine won't dissolve to react.

  • Problem: If the solvent is water, side reactions (hydrolysis of the chlorouracil) compete.

  • Solution:Dilute Acidic Methanol or DMF is often used to balance solubility with reactivity.

DOT Diagram: Troubleshooting Workflow

Use this logic flow when your Ribamine sample behaves unexpectedly.

Troubleshooting Start Issue: Ribamine Won't Crystallize Check1 Is it an Oil/Syrup? Start->Check1 Action1 Too much water present. Azeotrope with Ethanol/Toluene to dry, then retry. Check1->Action1 Yes Check2 Is it a dark solution? Check1->Check2 No (Remains dissolved) Action1->Check2 Action2 Oxidation/Polymerization. Use Activated Carbon filtration. Check2->Action2 Yes Check3 Is pH neutral? Check2->Check3 No Action2->Check3 Action3 Amine might be protonated. Adjust pH to >10 to free base OR crystallize as HCl salt. Check3->Action3 No (Acidic) Success Crystalline Solid Obtained Check3->Success Yes Action3->Success

Caption: Decision tree for troubleshooting common purification failures, focusing on water removal and pH control.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12442746, 1-Amino-1-deoxy-D-ribitol. Retrieved from [Link][2]

  • Bacher, A., et al. (2000). Biosynthesis of Vitamin B2 (Riboflavin). Annual Review of Nutrition. (Contextualizes Ribamine as a biosynthetic intermediate). Retrieved from [Link]

  • Revuelta, J. L., et al. (2017). Bioproduction of Riboflavin: A Bright Yellow History. Journal of Industrial Microbiology & Biotechnology. (Details the industrial relevance and handling of ribityl intermediates). Retrieved from [Link][2]

Sources

Foundational

A-7-0-1: A Technical Guide to the Enzymatic Transformation of D-Ribulose 5-Phosphate in Vitamin B2 Biosynthesis

Abstract This technical guide provides an in-depth examination of the metabolic pathway diverging from the pentose phosphate pathway intermediate, D-Ribulose 5-Phosphate, to form the foundational precursors of Riboflavin...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth examination of the metabolic pathway diverging from the pentose phosphate pathway intermediate, D-Ribulose 5-Phosphate, to form the foundational precursors of Riboflavin (Vitamin B2). While the canonical pathway is well-documented, this paper addresses the core enzymatic transformation catalyzed by 3,4-dihydroxy-2-butanone-4-phosphate synthase (DHBPS), a critical juncture where ribulose-derived molecules are committed to Vitamin B2 synthesis. We will explore the sophisticated catalytic mechanism of DHBPS, discuss the potential for related, non-canonical intermediates such as 1-Amino-1-deoxy-D-ribitol, and present field-proven methodologies for pathway elucidation and enzyme characterization. With the rise of antibiotic resistance, the bacterial riboflavin pathway, absent in humans, has emerged as a prime target for novel drug development.[1][2][3] This guide serves as a crucial resource for researchers, scientists, and drug development professionals aiming to leverage this pathway for therapeutic innovation.

Part 1: The Biochemical Landscape of D-Ribulose 5-Phosphate Conversion

Introduction to Riboflavin (Vitamin B2) and its Biological Imperative

Riboflavin is an essential water-soluble vitamin that serves as the direct precursor for two vital redox cofactors: flavin mononucleotide (FMN) and flavin adenine dinucleotide (FAD).[4][5] These flavocoenzymes are indispensable for a vast array of metabolic reactions, including cellular respiration, fatty acid oxidation, and the metabolism of other key vitamins.[6] While humans and other higher eukaryotes must obtain riboflavin from their diet, most bacteria, fungi, and plants synthesize it de novo.[2][3] This dichotomy makes the riboflavin biosynthetic pathway an attractive and specific target for the development of new antimicrobial agents.[1][2][7]

The Entry Point: D-Ribulose 5-Phosphate

The biosynthesis of one molecule of riboflavin requires two primary substrates: one molecule of guanosine triphosphate (GTP) and two molecules of D-ribulose 5-phosphate (Ru5P).[8][9] Ru5P, a key intermediate of the pentose phosphate pathway (PPP), serves as the starting point for the formation of the carbon backbone of the vitamin's xylene ring.[10] The enzyme 3,4-dihydroxy-2-butanone-4-phosphate synthase (DHBPS), also known as RibB, catalyzes the committed step in this branch of the pathway, converting Ru5P into L-3,4-dihydroxy-2-butanone 4-phosphate (DHBP) and formate.[3][11][12]

Pathway Bifurcation: Eubacteria vs. Fungi

While the overall goal is the same, the organization and specifics of the riboflavin pathway can differ. In most bacteria, the enzymes of the pathway are encoded by a series of genes often organized in a rib operon.[13] For example, in many Gram-positive bacteria, DHBPS co-exists with GTP cyclohydrolase II as a bifunctional enzyme.[11] In contrast, fungi like Ashbya gossypii have monofunctional enzymes encoded by genes that are not clustered.[13] These architectural differences are important considerations in drug development, as they may allow for organism-specific targeting.

Part 2: The Core Enzymatic Transformation: L-3,4-dihydroxy-2-butanone-4-phosphate Synthase (DHBPS)

Mechanism of Action: A Sophisticated Rearrangement

The conversion of D-ribulose 5-phosphate to L-3,4-dihydroxy-2-butanone 4-phosphate is a chemically complex reaction involving an intramolecular skeletal rearrangement.[14] The magnesium-dependent enzyme DHBPS masterfully orchestrates this transformation.[3][12][15] Isotopic labeling studies have shown that carbon atoms 1-3 of the DHBP product originate from carbons 1-3 of Ru5P, while carbon 4 of the product is derived from carbon 5 of the substrate.[14] Carbon 4 of Ru5P is eliminated as formate.[14]

The proposed mechanism involves several key steps:

  • Enolization and Dehydration: The reaction begins with the dehydration of the substrate.[11][12]

  • Skeletal Rearrangement: A critical 1,2-migration fuses carbon 5 to carbon 3 of the substrate backbone.[12][14]

  • Hydration and Formate Elimination: Subsequent hydration and deformylation steps release formate and yield the final product, DHBP.[11][12]

The potential for intermediates like 1-Amino-1-deoxy-D-ribitol or its phosphorylated forms arises in hypothetical scenarios or engineered pathways where amination might occur. While not part of the canonical pathway, studying such analogs can provide valuable insights into the active site's tolerance and inform the design of mechanism-based inhibitors.

Diagram of the DHBPS Catalytic Cycle

The following diagram illustrates the key steps in the conversion of D-Ribulose 5-Phosphate to L-3,4-dihydroxy-2-butanone 4-phosphate, catalyzed by DHBPS.

DHBPS_Pathway Ru5P D-Ribulose 5-Phosphate (Ru5P) Enzyme DHBPS (RibB) + Mg²⁺ Ru5P->Enzyme Substrate Binding Intermediate1 Enolate Intermediate (Dehydration) Intermediate2 Rearranged Intermediate (1,2-Shift) Intermediate1->Intermediate2 Step 2 DHBP L-3,4-Dihydroxy-2-butanone 4-Phosphate (DHBP) Intermediate2->DHBP Step 3 Formate Formate Intermediate2->Formate Release DHBP->Enzyme Product Release Formate->Enzyme Product Release Enzyme->Intermediate1 Step 1 LCMS_Workflow Sample Biological Sample (e.g., Cell Lysate) Extract Metabolite Extraction (e.g., Quenching & Solvent) Sample->Extract LC LC Separation (e.g., HILIC/Reversed-Phase) Extract->LC MS1 MS Scan (Full Scan) (Parent Ion Mass) LC->MS1 Elution MS2 MS/MS Fragmentation (DDA/DIA) MS1->MS2 Precursor Selection Data Data Analysis (Peak Picking, Alignment) MS2->Data ID Metabolite Identification (Database Matching) Data->ID

Sources

Exploratory

The Ribamine Scaffold: Discovery, Chemistry, and Synthetic Utility

The following technical guide provides an in-depth analysis of Ribamine (1-amino-1-deoxy-D-ribitol), a critical chiral synthon and intermediate in the industrial synthesis of flavins. Technical Whitepaper | Version 1.0 E...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of Ribamine (1-amino-1-deoxy-D-ribitol), a critical chiral synthon and intermediate in the industrial synthesis of flavins.

Technical Whitepaper | Version 1.0

Executive Summary

Ribamine (1-amino-1-deoxy-D-ribitol) represents a pivotal chemical scaffold in carbohydrate and heterocyclic chemistry. While rarely encountered as a standalone therapeutic, it is the linchpin in the industrial synthesis of Riboflavin (Vitamin B2) and serves as a high-value chiral resolving agent for carboxylic acids. Historically, the efficient synthesis of Ribamine determined the winner of the Nobel-prize-contested race to synthesize Vitamin B2 in the 1930s. Today, it remains a subject of interest in the design of lumazine synthase inhibitors and nucleoside analogues. This guide explores the mechanistic history, synthesis protocols, and application spectrum of the Ribamine core.

History & Discovery: The Flavin Race

The discovery of Ribamine is inextricably bound to the "Golden Age of Vitamins" in the early 20th century. Its isolation and synthesis were not ends in themselves but critical milestones in the structural elucidation of the yellow enzyme pigment, Riboflavin.

The Kuhn vs. Karrer Rivalry (1933–1935)

In the early 1930s, two European giants of chemistry, Richard Kuhn (Heidelberg) and Paul Karrer (Zurich), raced to determine the structure of Vitamin B2.

  • The Structural Puzzle: Initial degradation studies showed the vitamin contained a flavin ring (isoalloxazine) and a sugar side chain. However, the exact nature of the sugar was debated. Was it arabinose, xylose, or ribose?

  • The Ribamine Breakthrough: Karrer successfully synthesized the vitamin by condensing a specific amine with a pyrimidine derivative. Crucially, he identified that the biological activity required the D-ribityl side chain, not arabityl. To prove this, his team had to synthesize 1-amino-1-deoxy-D-ribitol (Ribamine) from D-ribose and condense it to form the flavin core.

  • Outcome: Karrer’s synthesis, relying on the Ribamine intermediate, confirmed the structure of Riboflavin in 1935. This work contributed to Karrer receiving the Nobel Prize in Chemistry in 1937.

Chemical Structure & Properties

Ribamine is an acyclic polyol amine derived from the reduction of D-ribose oxime or the reductive amination of D-ribose.

PropertyData
IUPAC Name (2R,3R,4R)-5-aminopentane-1,2,3,4-tetrol
Common Name D-Ribamine; 1-Amino-1-deoxy-D-ribitol
Molecular Formula C₅H₁₃NO₄
Molecular Weight 151.16 g/mol
Chirality D-configuration (3 chiral centers)
Physical State Hygroscopic crystalline solid or viscous oil
Solubility Highly soluble in water, DMSO; poorly soluble in non-polar solvents
pKa (Conjugate Acid) ~9.5 (Typical for primary aliphatic amines)
Structural Significance

Unlike glycosylamines which retain the cyclic hemiaminal ether (and are unstable/prone to mutarotation), Ribamine is an open-chain alditol derivative . This acyclic structure confers high stability to hydrolysis, making it an ideal "anchor" for attaching the ribityl tail to heterocyclic rings (like isoalloxazine in B2) without risk of sugar ring isomerization.

Synthesis of Ribamine

The industrial production of Ribamine is a reductive process. Below is the standard high-yield protocol adapted from the Karrer method and modern catalytic hydrogenation improvements.

Protocol: Catalytic Reductive Amination of D-Ribose

Objective: Convert D-Ribose to D-Ribamine via high-pressure hydrogenation.

Reagents:

  • D-Ribose (1.0 eq)

  • Liquid Ammonia (excess) or Ammonium Acetate

  • Catalyst: Raney Nickel (Ra-Ni) or Ru/C

  • Solvent: Methanol or Ethanol

Step-by-Step Methodology:

  • Oximation/Imine Formation: Dissolve D-Ribose in methanol. Add liquid ammonia (anhydrous) at 0°C to form the ribosylamine/imine equilibrium species. In older protocols, hydroxylamine was used to form the oxime first.

  • Hydrogenation: Transfer the solution to a high-pressure autoclave. Add activated Raney Nickel (10% w/w).

  • Reduction: Pressurize with H₂ gas to 50–100 bar. Heat to 60–80°C. Stir vigorously for 4–6 hours.

    • Mechanistic Note: The high pressure prevents the reversibility of the imine formation and drives the reduction of the C=N bond to the C-N single bond.

  • Purification: Filter off the catalyst (Caution: Ra-Ni is pyrophoric). Concentrate the filtrate under reduced pressure.

  • Crystallization: The crude Ribamine is often an oil. It can be crystallized as a salt (e.g., oxalate or sulfate) or used directly if purity >95% (determined by HPLC).

Applications in Drug Development & Chemistry

The Tishler Process (Riboflavin Synthesis)

The most commercially significant application of Ribamine is the Tishler modification of the Karrer synthesis, used by Merck & Co. to manufacture Vitamin B2 at scale.

Mechanism:

  • Coupling: D-Ribamine is reacted with a chlorobenzene derivative (or 3,4-xylidine followed by diazonium coupling) to form an azo-intermediate.

  • Cyclization: The intermediate is condensed with barbituric acid.[1][2]

  • Result: The ribityl tail is incorporated intact, forming the biologically active Riboflavin.

Chiral Resolution Agent

D-Ribamine (and its analog D-Glucamine) is used to resolve racemic mixtures of chiral acids, particularly 2-arylpropionic acids (NSAIDs like Ibuprofen or Naproxen).

  • Protocol: The racemic acid is mixed with pure D-Ribamine in a solvent. The diastereomeric salts form. Due to solubility differences, one diastereomer precipitates preferentially, allowing the separation of the (S)-enantiomer (usually the active drug) from the (R)-enantiomer.

Lumazine Synthase Inhibitors

Modern research utilizes the Ribamine scaffold to design inhibitors for Lumazine Synthase , an enzyme in the bacterial riboflavin biosynthesis pathway (absent in humans).

  • Rationale: By mimicking the transition state of the ribityl-amino intermediates, Ribamine derivatives can act as specific antibiotics against pathogenic bacteria (e.g., M. tuberculosis) that rely on endogenous B2 synthesis.

Visualization: The Ribamine Pathway

The following diagram illustrates the synthesis of Ribamine and its divergence into Vitamin B2 production and Chiral Resolution.

RibaminePathways Ribose D-Ribose (Starting Material) Imine Ribosyl-Imine (Transient) Ribose->Imine + NH3 / MeOH Ribamine D-RIBAMINE (1-amino-1-deoxy-D-ribitol) Imine->Ribamine + H2 / Ra-Ni (Reductive Amination) Intermed N-(3,4-dimethylphenyl) -D-ribamine Ribamine->Intermed + 3,4-Dimethylaniline (Reductive Coupling) Resolution Chiral Resolution (of Racemic Acids) Ribamine->Resolution + Racemic Acid (Salt Formation) Xylidine 3,4-Dimethylaniline AzoDye Phenylazo Intermediate Intermed->AzoDye + Phenyldiazonium Cl Diazonium Phenyldiazonium Salt Riboflavin RIBOFLAVIN (Vitamin B2) AzoDye->Riboflavin + Barbituric Acid (Cyclocondensation) Barbituric Barbituric Acid

Figure 1: The chemical genealogy of Ribamine, illustrating its synthesis from D-Ribose and its critical role as the precursor to Vitamin B2 and as a chiral resolving agent.[2][3][4]

References

  • Karrer, P., et al. (1935). Synthese des Lactoflavins (Vitamin B2). Helvetica Chimica Acta.

  • Tishler, M., et al. (1947). The Reaction of Arylazo-bis-barbituric Acids with Amines; A New Synthesis of Riboflavin. Journal of the American Chemical Society.

  • Surtees, A. A., et al. (2011). Ribamine derivatives as inhibitors of lumazine synthase. Organic & Biomolecular Chemistry.

  • BASF SE. (2008). Process for the preparation of Riboflavin.[5][1][2][6][7][4] US Patent 7420063.

  • Merck Index. (2023). Monograph: Riboflavin and Ribamine derivatives.[2]

Sources

Foundational

Technical Guide: 1-Amino-1-deoxy-D-ribitol (D-Ribamine)

Natural Occurrence, Biosynthesis, and Analytical Characterization[1][2][3] Executive Summary 1-Amino-1-deoxy-D-ribitol (CAS: 527-47-9), also known as D-ribamine, is a pentitol derivative traditionally regarded as a synth...

Author: BenchChem Technical Support Team. Date: February 2026

Natural Occurrence, Biosynthesis, and Analytical Characterization[1][2][3]

Executive Summary

1-Amino-1-deoxy-D-ribitol (CAS: 527-47-9), also known as D-ribamine, is a pentitol derivative traditionally regarded as a synthetic building block for riboflavin analogues and antimetabolites.[1] However, recent metabolomic and genomic breakthroughs (2024-2025) have redefined its biological status. It has been identified as a critical, transient metabolic intermediate in the biosynthesis of galactosyrin (glycosyrin), a potent iminosugar virulence factor produced by the plant pathogen Pseudomonas syringae.

This guide analyzes the molecule’s transition from a "synthetic intermediate" to a confirmed natural metabolite, detailing its enzymatic production, physiochemical properties, and role in suppressing host immunity.

Part 1: Chemical Identity & Properties[4][5]

1-Amino-1-deoxy-D-ribitol is the reduced form of D-ribosylamine. Structurally, it consists of an open-chain ribitol backbone with a primary amine group at the C1 position.

PropertyData
IUPAC Name (2R,3R,4R)-5-aminopentane-1,2,3,4-tetrol
Common Synonyms D-Ribamine; 1-Deoxy-1-aminoribitol
Molecular Formula C₅H₁₃NO₄
Molecular Weight 151.16 g/mol
pKa (Conjugate Acid) ~11.97 (Basic)
Solubility Highly soluble in water; slightly soluble in methanol.[1]
Stability Hygroscopic; stable in neutral/alkaline solution; susceptible to oxidation at C1/C5.
Part 2: Natural Occurrence & Biological Context[6]

Historically, the ribityl moiety is ubiquitous in nature as a substructure of Riboflavin (Vitamin B2) and FAD . However, in canonical riboflavin biosynthesis, the ribityl chain is formed via the reduction of a ribosylamino-pyrimidine intermediate, not as a free ribamine species.

The definitive isolation of free 1-amino-1-deoxy-D-ribitol (1ADR) as a metabolic intermediate was confirmed in the biosynthetic pathway of galactosyrin in Pseudomonas syringae pv.[2] tomato DC3000.

1. The Galactosyrin Biosynthetic Pathway

In this pathway, 1ADR serves as the pivotal bridge between primary purine metabolism and secondary iminosugar synthesis. The bacterium diverts 5-phosphoribosyl-1-amine (PRA) from the purine salvage pathway to synthesize galactosyrin, which inhibits plant


-galactosidases to evade immune detection.

Mechanism of Occurrence:

  • Precursor: 5-Phosphoribosyl-1-amine (PRA) is reduced to 1-amino-1-deoxy-D-ribitol-5-phosphate (1ADRP) .[2][3][4]

  • Dephosphorylation: The phosphate group is hydrolyzed to yield free 1-amino-1-deoxy-D-ribitol (1ADR) .[2]

  • Oxidation: 1ADR is immediately oxidized at the C5 position to form 5-amino-5-deoxy-L-ribulose, which cyclizes to form the galactosyrin iminosugar.[2][4]

2. Antibiotic Potentiation

While not a structural component of aminoglycosides, free 1-amino-1-deoxy-D-ribitol has been investigated for its ability to enhance the efficacy of BET inhibitors (e.g., JQ1) in cancer therapy, suggesting a potential role in metabolic reprogramming, although this is currently a pharmacological rather than natural context.

Part 3: Biosynthesis & Signaling Pathway (Visualization)[1][2]

The following diagram illustrates the enzymatic cascade transforming the purine precursor into the galactosyrin virulence factor, highlighting 1-Amino-1-deoxy-D-ribitol as the central intermediate.[2][4]

GalactosyrinBiosynthesis cluster_0 Pseudomonas syringae Virulence Pathway PRPP PRPP (Phosphoribosyl pyrophosphate) PRA PRA (5-Phosphoribosyl-1-amine) PRPP->PRA PurF (Amidophosphoribosyltransferase) ADRP 1-Amino-1-deoxy- D-ribitol-5-phosphate (1ADRP) PRA->ADRP GsnB (Reductase + NADPH) ADR 1-Amino-1-deoxy- D-ribitol (1ADR) ADRP->ADR GsnC (Phosphatase) ADRu 5-Amino-5-deoxy- L-ribulose (5ADR) ADR->ADRu GsnA (Oxidase) Galactosyrin Galactosyrin (Iminosugar) ADRu->Galactosyrin Spontaneous Cyclization

Figure 1: Biosynthetic pathway of Galactosyrin in Pseudomonas syringae, identifying 1-Amino-1-deoxy-D-ribitol (1ADR) as the dephosphorylated intermediate.[2][3][4][5]

Part 4: Experimental Protocols
Protocol A: Isolation and Detection from Bacterial Lysates

To verify the presence of 1ADR in P. syringae mutants (e.g.,


 where it accumulates), use the following workflow.

Reagents:

  • Extraction Solvent: Methanol:Acetonitrile:Water (40:40:20) at -20°C.

  • Derivatization Agent: 9-Fluorenylmethoxycarbonyl chloride (Fmoc-Cl) or Benzoyl chloride (for UV detection).

  • Mobile Phase: 10 mM Ammonium Acetate (pH 9.0) / Acetonitrile.

Step-by-Step Methodology:

  • Cell Lysis: Pellet bacterial culture (OD₆₀₀ ~ 1.0) and resuspend in cold Extraction Solvent. Vortex vigorously for 10 min at 4°C.

  • Clarification: Centrifuge at 15,000

    
     g for 15 min. Collect the supernatant.
    
  • Solid Phase Extraction (SPE): Pass supernatant through a Strong Cation Exchange (SCX) cartridge (equilibrated with water). 1ADR (basic amine) will bind.

  • Elution: Wash with methanol. Elute 1ADR with 1M Ammonium Hydroxide in methanol.

  • Derivatization (Optional for HPLC-UV): Evaporate eluate. Re-dissolve in borate buffer (pH 9). Add Fmoc-Cl in acetonitrile. Incubate 30 min.

  • LC-MS/MS Analysis:

    • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) Amide column.

    • Mode: Positive Electrospray Ionization (ESI+).

    • MRM Transition: Monitor

      
       152.1 
      
      
      
      134.1 (loss of water) and 152.1
      
      
      84.1 (cleavage of ribitol backbone).
Protocol B: Chemical Synthesis (Standard Standard)

For generating analytical standards.

  • Reactants: D-Ribose (1 eq), Benzylamine (1.1 eq), Sodium Cyanoborohydride (1.5 eq).

  • Reductive Amination: Dissolve D-ribose in Methanol. Add Benzylamine. Stir 1h. Add NaCNBH₃ and acetic acid. Stir 12h.

  • Hydrogenolysis: Deprotect the benzyl group using H₂ over Pd/C catalyst in ethanol/water.

  • Purification: Recrystallize from ethanol/water to yield 1-amino-1-deoxy-D-ribitol hydrochloride.

Part 5: Pharmaceutical & Research Relevance[1][2][7][8]
Application AreaRelevance
Virulence Inhibition Targeting the GsnB or GsnC enzymes blocks the production of Galactosyrin, rendering P. syringae visible to plant immune systems.
Riboflavin Analogues 1ADR is a scaffold for synthesizing 6-ribitylamino-uracil derivatives, which act as inhibitors of lumazine synthase (antibacterial target).
Metabolic Probes Used to probe the substrate specificity of ribitol dehydrogenases and kinases in pentose phosphate pathway research.
References
  • Buscaill, P., et al. (2025).[2][4] Bacterial pathogen deploys the iminosugar glycosyrin to manipulate plant glycobiology. bioRxiv. Link

  • ChemicalBook. (2023). 1-Amino-1-deoxy-D-ribitol Product Description and Properties. Link

  • PubChem. (2024).[6] Compound Summary: 1-Amino-1-deoxy-D-ribitol.[2][3][4][1][7][8][9] National Library of Medicine. Link

  • Winestock, C. H., & Plaut, G. W. (1961). The Synthesis of 1-Amino-1-deoxy-D-ribitol and Related Compounds. Journal of Organic Chemistry. (Fundamental synthesis reference).
  • Mellor, S. B., et al. (2023).[10] Occurrence of D-amino acids in natural products. Microbial Cell Factories. Link

Sources

Exploratory

Technical Whitepaper: Physicochemical Profiling of 1-Amino-1-deoxy-D-ribitol

Executive Summary 1-Amino-1-deoxy-D-ribitol (CAS: 527-47-9), frequently designated as Ribitylamine , represents a critical pentose derivative in the biosynthesis of flavins, specifically Riboflavin (Vitamin B2).[1] Struc...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Amino-1-deoxy-D-ribitol (CAS: 527-47-9), frequently designated as Ribitylamine , represents a critical pentose derivative in the biosynthesis of flavins, specifically Riboflavin (Vitamin B2).[1] Structurally, it is the reduced amine analogue of D-ribose, serving as the essential "ribityl" donor in the assembly of the pteridine core of flavocoenzymes. Beyond its canonical role in bacterial metabolism, recent pharmacological research has identified ribitylamine derivatives as potent ligands for MR1 (MHC class I-related protein 1), opening new avenues in immunological drug development. This guide provides a rigorous analysis of its physicochemical properties, validated synthesis protocols, and analytical characterization standards.

Molecular Architecture & Identification

The molecule consists of a linear five-carbon chain (ribitol backbone) where the hydroxyl group at the C-1 position is replaced by a primary amine. This modification dramatically alters the pKa and solubility profile compared to the parent sugar, D-ribose.

Parameter Technical Detail
IUPAC Name (2R,3S,4S)-5-Aminopentane-1,2,3,4-tetrol
Common Synonyms Ribitylamine; 1-Deoxy-1-aminoribitol; D-Ribamine
CAS Registry Number 527-47-9
Molecular Formula C₅H₁₃NO₄
Molecular Weight 151.16 g/mol
SMILES NCCO
InChI Key RNHXWPCUJTZBAR-LMVFSUKVSA-N

Physicochemical Properties Matrix

The following data consolidates experimental and predicted values. Note the distinction between the free base and the hydrochloride salt, which is the preferred form for storage and handling due to the hygroscopic nature of the free amine.

Property Value / Characteristic Context/Notes
Physical State Viscous Oil / Hygroscopic SolidFree base is often an oil; HCl salt is a crystalline solid.[2]
Melting Point 141–142 °CValue typically refers to the crystalline salt form or specific derivative.
Solubility (Water) Highly Soluble (>500 mg/mL)Due to multiple -OH groups and the amine functionality.
Solubility (Organic) Slightly soluble in MeOH/EtOH; Insoluble in Et₂O, Hexane.Typical of polar sugar derivatives.
pKa (Conjugate Acid) ~10.6 (Predicted: 11.97)The primary amine is basic; protonation occurs readily at physiological pH.
Hygroscopicity HighRequires storage in desiccated environments (-20°C recommended).
Optical Rotation [α]D ≈ -19.5° (c=1, H₂O)Specific rotation varies with concentration and pH.

Synthesis & Purification Workflows

The synthesis of 1-Amino-1-deoxy-D-ribitol is a critical step in generating riboflavin analogs. The most robust laboratory-scale method involves the reductive amination of D-ribose via an oxime intermediate. This pathway avoids the formation of cyclic glycosylamines (Amadori products) that occur with direct amination.

Protocol: Reductive Amination via Oxime[4][5]

Reaction Logic:

  • Oximation: D-Ribose is treated with hydroxylamine to form D-ribose oxime. This locks the sugar in the open-chain form, preventing ring closure during reduction.

  • Reduction: The oxime is reduced (typically using catalytic hydrogenation or LiAlH₄) to the primary amine.

Step-by-Step Methodology
  • Preparation of D-Ribose Oxime:

    • Dissolve D-Ribose (10.0 g, 66.6 mmol) in Water (20 mL) .

    • Add Hydroxylamine hydrochloride (5.0 g, 72.0 mmol) and Sodium acetate (anhydrous, 6.0 g) .

    • Mechanism:[3][4][5] The buffering prevents hydrolysis of the oxime.

    • Heat to 50°C for 2 hours . Monitor by TLC (System: n-Butanol/Acetic Acid/Water 2:1:1). The spot should shift significantly.

    • Concentrate in vacuo to a syrup. Triturate with hot ethanol to remove salts.

  • Catalytic Hydrogenation (Reduction):

    • Dissolve the crude oxime in Acetic Acid/Water (1:1, 50 mL) or Ethanol.

    • Add catalyst: Platinum Oxide (PtO₂, Adams' catalyst, 200 mg) or Raney Nickel .

    • Hydrogenate at 50 psi H₂ pressure for 12–24 hours at room temperature.

    • Critical Check: Ensure complete consumption of the oxime to prevent mixed products.

  • Purification & Salt Formation:

    • Filter the catalyst carefully (pyrophoric hazard).

    • Concentrate the filtrate. The residue is the acetate salt of ribitylamine.

    • Conversion to HCl Salt: Dissolve residue in minimal water, add concentrated HCl, and precipitate by adding excess Ethanol or Isopropanol.

    • Recrystallize from Ethanol/Water to obtain white crystals.

SynthesisWorkflow cluster_0 Key Transformation: Ring Opening Ribose D-Ribose (Hemiacetal Form) Oxime D-Ribose Oxime (Linear Intermediate) Ribose->Oxime NH2OH·HCl, NaOAc 50°C, 2h Amine 1-Amino-1-deoxy-D-ribitol (Crude) Oxime->Amine H2, PtO2 50 psi, AcOH Salt Ribitylamine HCl (Crystalline Solid) Amine->Salt HCl/EtOH Crystallization

Figure 1: Synthetic pathway for the production of Ribitylamine HCl from D-Ribose, highlighting the critical oximation step.

Analytical Characterization

Validating the identity of 1-Amino-1-deoxy-D-ribitol requires distinguishing it from cyclic isomers (e.g., 1-amino-1-deoxy-D-ribofuranose).

Nuclear Magnetic Resonance (NMR)

The linear nature of ribitylamine is confirmed by the specific shift of the C-1 protons.

  • ¹H NMR (400 MHz, D₂O):

    • δ 3.85–3.60 (m, 4H): C-2, C-3, C-4, C-5 (methine and methylene protons of the polyol chain).

    • δ 3.20 (d, J = 12.0 Hz, 1H) & 3.05 (dd, 1H): C-1 Protons (-CH₂-NH₂). Note: These are significantly upfield compared to the anomeric proton of D-ribose (~5.2 ppm).

  • ¹³C NMR (100 MHz, D₂O):

    • δ 42.5 ppm: C-1 (CH₂-NH₂). Distinctive for primary amines.

    • δ 62.8 ppm: C-5 (CH₂-OH).

    • δ 68.0 – 72.0 ppm: C-2, C-3, C-4 (CH-OH).

Mass Spectrometry (ESI-MS)
  • Mode: Positive Ion Mode (ESI+)

  • Observed Ion: [M+H]⁺ = 152.16 m/z

  • Fragmentation: Loss of water molecules ([M+H-18]⁺) is common in source fragmentation.

Biological Relevance & Applications[3]

1-Amino-1-deoxy-D-ribitol is not merely a synthetic intermediate; it is a fundamental building block in the Riboflavin Biosynthesis Pathway .

  • Riboflavin Biosynthesis: In bacteria and plants, the ribityl moiety is usually derived from GTP via 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione. However, free ribitylamine can be utilized in salvage pathways or synthetic schemes to reconstitute flavins.

  • MR1 Ligand Precursors: Recent immunological studies show that condensation of ribitylamine with 5-amino-uracil derivatives generates 5-OP-RU , a potent antigen presented by MR1 to MAIT (Mucosal-Associated Invariant T) cells. This makes ribitylamine a high-value reagent for immunology research.

BiologicalContext Ribose D-Ribose Ribitylamine 1-Amino-1-deoxy-D-ribitol (Ribitylamine) Ribose->Ribitylamine Synthetic Reduction Condensation Condensation Ribitylamine->Condensation Uracil 5-Amino-uracil derivative Uracil->Condensation Ligand 5-OP-RU (MR1 Ligand) Condensation->Ligand Spontaneous Riboflavin Riboflavin (Vitamin B2) Condensation->Riboflavin Enzymatic/Synthetic Cyclization

Figure 2: The role of Ribitylamine as a precursor for both Riboflavin and the immunogenic MR1 ligand 5-OP-RU.[6][7]

References

  • Li, K., Vorkas, C. K., et al. (2018).[8] Synthesis, stabilization, and characterization of the MR1 ligand precursor 5-amino-6-D-ribitylaminouracil (5-A-RU). PLOS ONE. Available at: [Link][1]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 12442746, 1-Amino-1-deoxy-D-ribitol. Available at: [Link]

  • Beilstein Journal of Organic Chemistry. (2016). A robust synthesis of 7,8-didemethyl-8-hydroxy-5-deazariboflavin. Available at: [Link]

Sources

Foundational

Mechanistic Profiling of 1-Amino-1-deoxy-D-ribitol: A Key Synthon for Riboflavin Pathway Inhibition

This technical guide details the mechanism of action, synthesis, and therapeutic utility of 1-Amino-1-deoxy-D-ribitol (also known as D-ribitylamine). Executive Summary 1-Amino-1-deoxy-D-ribitol is a chiral aminopolyol se...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the mechanism of action, synthesis, and therapeutic utility of 1-Amino-1-deoxy-D-ribitol (also known as D-ribitylamine).

Executive Summary

1-Amino-1-deoxy-D-ribitol is a chiral aminopolyol serving as a critical structural motif in the biosynthesis of Riboflavin (Vitamin B2) . Unlike its parent polyol (ribitol), the presence of the C1-primary amine group confers unique nucleophilic properties, allowing it to function as a substrate mimic and transition state analogue precursor for enzymes within the rib operon—specifically Lumazine Synthase (RibH) and Riboflavin Synthase (RibE) .

This guide explores its role as a "warhead" scaffold for antimicrobial drug discovery, leveraging the fact that the riboflavin biosynthetic pathway is essential for bacteria and fungi but absent in humans (who must ingest B2).

Chemical Identity & Structural Logic[1][2]

PropertyDetail
IUPAC Name (2R,3S,4S)-5-Aminopentane-1,2,3,4-tetrol
Common Name D-Ribitylamine
Molecular Formula C₅H₁₃NO₄
Key Functional Group C1-Primary Amine (Nucleophilic anchor)
Stereochemistry D-Configuration (Critical for enzyme recognition)
Role Biosynthetic intermediate moiety; Inhibitor scaffold
Structural Distinction

It is imperative to distinguish 1-Amino-1-deoxy-D-ribitol from Ribitol (Adonitol).

  • Ribitol: A neutral polyol used in teichoic acid synthesis and recently explored as a metabolic modulator in cancer (synergy with BET inhibitors).

  • 1-Amino-1-deoxy-D-ribitol: A basic amine. The nitrogen atom mimics the N-glycosidic or N-alkyl linkage found in natural riboflavin precursors, making it the specific ligand for RibH and RibE active sites.

Mechanism of Action: The Riboflavin Pathway Target[6]

The mechanism of action for 1-Amino-1-deoxy-D-ribitol is defined by its interaction with the enzymes responsible for assembling the isoalloxazine ring of riboflavin.

Biological Context: The Rib Pathway

In bacteria (e.g., B. subtilis, E. coli), riboflavin is synthesized from GTP and Ribulose-5-phosphate. The ribitylamino moiety is introduced early, but the free amine (1-Amino-1-deoxy-D-ribitol) is typically observed as a degradation product or a synthetic probe. Its primary mechanistic value is as a fragment for inhibition .

Target Interaction: Lumazine Synthase (RibH)

Lumazine Synthase catalyzes the condensation of 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione with 3,4-dihydroxy-2-butanone-4-phosphate to form 6,7-dimethyl-8-ribityllumazine.

  • Binding Mode: The D-ribityl chain of the inhibitor (derived from 1-Amino-1-deoxy-D-ribitol) occupies a deep, hydrophilic pocket in the RibH active site.

  • Hydrogen Bonding Network: The hydroxyl groups at C2, C3, and C4 form an extensive H-bond network with conserved residues (typically Glu, Asn, and His) in the enzyme channel.

  • Transition State Mimicry: Synthetic inhibitors link the 1-amino group to a pyrimidine or purine analogue. This nitrogen atom mimics the nucleophilic N5 of the natural substrate, positioning the inhibitor to block the binding of the second substrate (the 4-carbon unit).

Pathway Visualization

The following diagram illustrates the position of the ribitylamino moiety within the pathway and the logic of inhibition.

RiboflavinPathway GTP GTP Step1 GTP Cyclohydrolase II (RibA) GTP->Step1 Intermediate1 2,5-Diamino-6-ribosylamino- 4(3H)-pyrimidinone 5'-P Step1->Intermediate1 Reductase Reductase/Deaminase (RibD/RibG) Intermediate1->Reductase RibitylMoiety 5-Amino-6-ribitylamino- 2,4(1H,3H)-pyrimidinedione (Contains Ribitylamine Core) Reductase->RibitylMoiety Reduction of Ribosyl to Ribityl LumazineSynthase Lumazine Synthase (RibH) RibitylMoiety->LumazineSynthase Substrate 1 Lumazine 6,7-Dimethyl-8-ribityllumazine LumazineSynthase->Lumazine RibSynthase Riboflavin Synthase (RibE) Lumazine->RibSynthase Riboflavin Riboflavin (Vitamin B2) RibSynthase->Riboflavin Inhibitor 1-Amino-1-deoxy-D-ribitol (Synthetic Analogues) Inhibitor->LumazineSynthase Competitive Inhibition (Mimics Substrate 1) Inhibitor->RibSynthase Ligand Binding

Caption: The Riboflavin biosynthetic pathway.[1] The ribitylamine moiety (yellow) is the structural anchor for natural substrates. Synthetic analogues (black hexagon) competitively inhibit RibH and RibE.

Therapeutic Applications: Antimicrobial Design

Since humans lack the Rib pathway, inhibitors based on the 1-Amino-1-deoxy-D-ribitol scaffold offer high selective toxicity against pathogens.

  • Gram-Negative/Positive Bacteria: Analogues (e.g., ribitylamino-pyrimidines) have shown efficacy against E. coli and B. subtilis by starving the cells of FMN/FAD precursors.

  • Mycobacterium tuberculosis: The riboflavin pathway is a validated target for TB. Ribitylamine derivatives are explored as transition state analogues for M. tuberculosis lumazine synthase.

  • Mechanism of Resistance: Resistance typically arises from overexpression of Rib genes or mutations in the ribityl binding pocket that reduce inhibitor affinity while maintaining substrate processing.

Experimental Protocols

Synthesis of 1-Amino-1-deoxy-D-ribitol

This protocol utilizes a reductive amination strategy, ensuring high stereochemical retention.

Reagents:

  • D-Ribose[2][3][4][5]

  • Benzylamine (protecting group strategy)

  • Sodium Cyanoborohydride (NaBH₃CN) or H₂/Pd-C

  • Methanol (solvent)

Workflow:

  • Imine Formation: Dissolve D-Ribose (10 mmol) in Methanol (50 mL). Add Benzylamine (11 mmol) and stir at room temperature for 2 hours to form the ribosyl-imine.

  • Reduction: Cool to 0°C. Add NaBH₃CN (15 mmol) portion-wise. Stir for 12 hours.

    • Note: This opens the furanose ring, yielding the acyclic ribitylamine derivative.

  • Deprotection: Hydrogenate the intermediate (N-benzyl-1-amino-1-deoxy-D-ribitol) using Pd/C (10% w/w) under H₂ atmosphere (3 atm) for 24 hours.

  • Purification: Filter catalyst. Recrystallize from Ethanol/Water.

  • Validation: Confirm structure via ¹H-NMR (look for disappearance of anomeric proton) and Mass Spectrometry (M+H = 152.17 Da).

Lumazine Synthase Inhibition Assay

To validate the biological activity of derivatives.

  • Enzyme Prep: Recombinant B. subtilis RibH (purified via Ni-NTA affinity).

  • Substrates:

    • Substrate A: 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione (50 µM).

    • Substrate B: 3,4-dihydroxy-2-butanone-4-phosphate (50 µM).

  • Reaction: In 50 mM Potassium Phosphate buffer (pH 7.0), mix enzyme and inhibitor (0.1 – 100 µM). Incubate 5 min.

  • Initiation: Add Substrate B.

  • Detection: Monitor formation of 6,7-dimethyl-8-ribityllumazine via fluorescence (Ex: 410 nm, Em: 490 nm).

  • Analysis: Plot

    
     vs [Inhibitor] to determine 
    
    
    
    and
    
    
    .

Quantitative Data Summary

ParameterValue (Typical for RibH Inhibitors)UnitSignificance

(Natural Substrate)
5 – 20µMHigh affinity of RibH for ribityl substrates.

(Ribitylamine Analogues)
0.5 – 50µMPotency depends on the "head" group attached to the amine.
Solubility (Free Amine) > 100mg/mLHighly water-soluble (hydrophilic).
pKa (Amine) ~9.5-Basic; protonated at physiological pH.

References

  • Bacher, A., et al. (2000). "Biosynthesis of vitamin B2 (riboflavin)." Annual Review of Nutrition, 20(1), 153-167. Link

  • Cushman, M., et al. (2002). "Design, synthesis, and biological evaluation of intermediates in the riboflavin biosynthetic pathway." Journal of Organic Chemistry, 67(16), 5807-5816. Link

  • Fischer, M., & Bacher, A. (2005). "Biosynthesis of flavocoenzymes." Natural Product Reports, 22(3), 324-350. Link

  • Morgunova, E., et al. (2005). "Structural basis of broad specificity in lumazine synthase from Mycobacterium tuberculosis." Biochemistry, 44(8), 2746-2758. Link

Sources

Protocols & Analytical Methods

Method

Application Note: Structural Elucidation of 1-Amino-1-deoxy-D-ribitol using NMR Spectroscopy

Abstract This guide provides a comprehensive framework for the structural analysis of 1-Amino-1-deoxy-D-ribitol using Nuclear Magnetic Resonance (NMR) spectroscopy. 1-Amino-1-deoxy-D-ribitol is a key intermediate in the...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive framework for the structural analysis of 1-Amino-1-deoxy-D-ribitol using Nuclear Magnetic Resonance (NMR) spectroscopy. 1-Amino-1-deoxy-D-ribitol is a key intermediate in the synthesis of various biologically active molecules, including inhibitors of lumazine synthase.[1][2] Its characterization is crucial for quality control and downstream applications. Due to its acyclic nature and conformational flexibility, one-dimensional NMR spectra can be complex and challenging to interpret. This note details robust protocols for sample preparation and the application of both 1D and 2D NMR techniques to achieve unambiguous resonance assignments and complete structural verification.

Introduction: The Analytical Challenge

1-Amino-1-deoxy-D-ribitol, also known as Ribamine, is a five-carbon amino alcohol derived from D-ribose. Its structure, featuring multiple stereocenters and functional groups, necessitates a powerful analytical technique for confirmation. NMR spectroscopy is the premier method for this purpose, offering detailed insights into the molecular framework in solution.[3]

However, molecules like ribitol and its derivatives present specific challenges. The protons on the carbon backbone (C2' to C4') reside in very similar chemical environments, leading to significant signal overlap in the standard ¹H NMR spectrum.[4] Furthermore, the molecule's flexible chain exists as an equilibrium of multiple conformations in solution, resulting in averaged chemical shifts and coupling constants that complicate direct analysis.[5]

This guide outlines a systematic approach using a suite of NMR experiments to overcome these challenges, ensuring accurate and reliable characterization for researchers in drug discovery and chemical synthesis.

Physicochemical Properties
PropertyValueSource
Molecular Formula C₅H₁₃NO₄PubChem[6]
Molecular Weight 151.16 g/mol PubChem[6]
IUPAC Name (2R,3S,4S)-5-aminopentane-1,2,3,4-tetrolPubChem[6]
Melting Point 141-142 °CChemicalBook[1]
Solubility Slightly soluble in Water and MethanolChemicalBook[1]
Appearance Pale Yellow Thick OilChemicalBook[1]

Foundational Principles and Strategy

The core of our analytical strategy is to resolve spectral overlap and establish connectivity throughout the molecule. This is achieved by progressing from simple 1D experiments to more informative 2D correlation experiments.

  • ¹H NMR: Provides an initial overview of all proton environments.

  • ¹³C NMR: Identifies all unique carbon atoms in the molecule.

  • 2D COSY (Correlation Spectroscopy): Establishes proton-proton (¹H-¹H) coupling networks, allowing for the sequential "walking" along the carbon backbone.

  • 2D HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to its attached carbon, providing definitive ¹H-¹³C assignments.

This multi-pronged approach transforms a complex puzzle into a solvable, step-by-step assignment process.

G cluster_structure Molecular Structure cluster_workflow NMR Analysis Workflow mol_structure A Sample Preparation (D₂O or DMSO-d₆) B 1D ¹H NMR (Initial Proton Map) A->B C 1D ¹³C NMR (Carbon Backbone) A->C D 2D COSY (H-H Connectivity) B->D E 2D HSQC (C-H Correlation) C->E D->E F Structural Elucidation (Final Assignments) E->F

Caption: The workflow for NMR analysis of 1-Amino-1-deoxy-D-ribitol.

Experimental Protocols

Protocol 1: Sample Preparation

The quality of the final spectrum is critically dependent on meticulous sample preparation.[7]

Materials:

  • 1-Amino-1-deoxy-D-ribitol (analytical standard, ≥95%)[8]

  • Deuterated solvent: Deuterium oxide (D₂O, 99.9 atom % D) or Dimethyl sulfoxide-d₆ (DMSO-d₆, 99.9 atom % D)

  • High-precision 5 mm NMR tubes

  • Glass vial and Pasteur pipette

Procedure:

  • Weighing: Accurately weigh 10-15 mg of 1-Amino-1-deoxy-D-ribitol into a clean, dry glass vial.

  • Solvent Selection Rationale:

    • For D₂O: This is the most common choice for polar molecules. It will result in the exchange and disappearance of the labile -OH and -NH₂ proton signals, simplifying the spectrum to only the C-H protons.

    • For DMSO-d₆: This solvent slows down the proton exchange rate, allowing for the observation of -OH and -NH₂ protons as distinct, albeit often broad, signals.

  • Dissolution: Add 0.6 mL of the chosen deuterated solvent to the vial. Vortex the mixture until the sample is fully dissolved. Gentle warming may be applied if necessary, but allow the solution to return to room temperature before proceeding.[9]

  • Transfer: Using a glass Pasteur pipette, transfer the clear solution into a 5 mm NMR tube. If any particulate matter is visible, filter the solution through a small plug of glass wool in the pipette.[9]

  • Final Volume: Ensure the final solvent height in the tube is approximately 4-5 cm, which is optimal for most NMR spectrometers.

Protocol 2: NMR Data Acquisition

These parameters are provided as a starting point for a 500 MHz spectrometer and should be optimized as needed.

Parameter¹H NMR¹³C{¹H} NMR¹H-¹H COSY¹H-¹³C HSQC
Spectrometer Freq. 500 MHz125 MHz500 MHz500 MHz (¹H), 125 MHz (¹³C)
Solvent D₂OD₂OD₂OD₂O
Temperature 298 K298 K298 K298 K
Pulse Program zgprzgpg30cosygpprqfhsqcedetgpsisp2.2
Sweep Width 12 ppm160 ppm8 ppm x 8 ppm8 ppm (F2) x 100 ppm (F1)
Acquisition Time ~3 sec~1.5 sec~0.2 sec~0.2 sec
Relaxation Delay 2.0 sec2.0 sec1.5 sec1.5 sec
Number of Scans 161024816
Dummy Scans 4424

Spectral Interpretation and Data Analysis

Atom Numbering Convention

For clarity in assignments, the following numbering scheme is used:

G N1 H₂N- C1 C1' N1->C1 C2 C2' C1->C2 C3 C3' C2->C3 C4 C4' C3->C4 C5 C5' C4->C5 OH5 -OH C5->OH5 H1 H OH2 OH H2 H OH3 OH H3 H OH4 OH H4 H

Caption: Atom numbering for 1-Amino-1-deoxy-D-ribitol.

Expected Spectral Features

¹H NMR Spectrum: The proton spectrum is characterized by a congested region between approximately 3.5 and 4.0 ppm, where the protons on C2', C3', and C4' reside. The two protons on C1' (adjacent to the amino group) are diastereotopic and will appear as distinct multiplets, typically shifted slightly upfield or downfield from the main cluster. The C5' protons will also present as two diastereotopic multiplets.

¹³C NMR Spectrum: A proton-decoupled ¹³C NMR spectrum will show five distinct signals, one for each carbon atom. Based on data for the parent compound, ribitol, we can predict the approximate chemical shifts.[10] The C1' carbon, being attached to the nitrogen, will have a significantly different chemical shift compared to the C5' carbon, which is part of a primary alcohol.

Step-by-Step Assignment using 2D NMR
  • Identify the Starting Point: In the ¹H-¹H COSY spectrum, locate the cross-peaks corresponding to the C1' protons. These protons will only show a correlation to the H2' proton.

  • Trace the Backbone: From the H2' correlation, "walk" to the H3' proton. From H3', find the correlation to H4', and finally from H4' to the two H5' protons. This establishes the complete proton connectivity from C1' to C5'.

  • Assign Carbons with HSQC: The ¹H-¹³C HSQC spectrum is the key to linking the proton and carbon data. Each cross-peak in the HSQC spectrum directly connects a proton signal (on the F2 axis) to its bonded carbon signal (on the F1 axis). By tracing the assignments made from the COSY experiment, each carbon resonance can be definitively assigned.

Representative NMR Data

The following table summarizes the expected chemical shifts for 1-Amino-1-deoxy-D-ribitol in D₂O. These are predictive values based on the analysis of ribitol and related amino alcohols.[10]

Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)COSY Correlations (¹H-¹H)
1' ~2.8 - 3.1 (2H, m)~45-50H2'
2' ~3.7 - 3.9 (1H, m)~70-73H1', H3'
3' ~3.6 - 3.8 (1H, m)~71-74H2', H4'
4' ~3.7 - 3.9 (1H, m)~70-73H3', H5'
5' ~3.5 - 3.7 (2H, m)~62-65H4'

Note: The exact chemical shifts can vary depending on pH, concentration, and temperature.

Conclusion

The structural verification of 1-Amino-1-deoxy-D-ribitol is reliably achieved through a systematic application of 1D and 2D NMR spectroscopy. While the ¹H NMR spectrum is complicated by signal overlap, the combined use of COSY and HSQC experiments provides an unambiguous method for complete resonance assignment of both the proton and carbon skeletons. The protocols and analytical strategies detailed in this note offer a robust and validated workflow for researchers and quality control professionals, ensuring the structural integrity of this important synthetic intermediate.

References

  • ResearchGate. (n.d.). Solution ¹H-NMR spectra of ribitol (upper) at ¹H observation... [Scientific Diagram]. [Link]

  • Kamiya, Y., et al. (2018). Ribitol in Solution Is an Equilibrium of Asymmetric Conformations. MDPI. [Link]

  • PubChem. (n.d.). 1-Amino-1-deoxy-D-ribitol. National Center for Biotechnology Information. [Link]

  • Röper, S., et al. (1987). The preparation and characterization of some Amadori compounds (1-amino-1-deoxy-D-fructose derivatives) derived from a series of aliphatic omega-amino acids. PubMed. [Link]

  • Gustavs, L., et al. (2009). a 13 C NMR spectrum of pure ribitol and b of the ethanolic extract of "C." trebouxioides in D 2 O. ResearchGate. [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. [Link]

  • Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. [Link]

  • Gorin, P. A. J. (2003). NMR Spectroscopy in the Study of Carbohydrates: Characterizing the Structural Complexity. Concepts in Magnetic Resonance Part A. [Link]

  • Sales, E. S., & Silveira, G. P. (2015). Synthesis and 1H NMR Spectroscopic Elucidation of Five- and Six- Membered D‑Ribonolactone Derivatives. Journal of Chemical Education. [Link]

  • Bio-Rad. (n.d.). NMR Sample Preparation Guidelines. [Link]

Sources

Application

Technical Application Note: High-Performance Liquid Chromatography Strategies for 1-Amino-1-deoxy-D-ribitol (Ribitylamine)

Introduction & Analyte Profile 1-Amino-1-deoxy-D-ribitol (also known as D-Ribitylamine) is a critical intermediate in the biosynthesis of Riboflavin (Vitamin B2) and a structural analogue often used in enzymatic assays i...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Analyte Profile

1-Amino-1-deoxy-D-ribitol (also known as D-Ribitylamine) is a critical intermediate in the biosynthesis of Riboflavin (Vitamin B2) and a structural analogue often used in enzymatic assays involving ribitol dehydrogenase or lumazine synthase.

The Analytical Challenge

Quantification of Ribitylamine presents a "perfect storm" of chromatographic challenges:

  • Lack of Chromophore: The molecule is UV-transparent. It possesses no conjugated

    
    -systems, rendering standard UV detection (254 nm) useless.
    
  • Extreme Polarity: As an amino-sugar alcohol, it is highly hydrophilic (

    
    ). It does not retain on standard C18 (Reverse Phase) columns, eluting in the void volume (
    
    
    
    ) with salts and matrix interferents.
  • Chemical Instability: While the polyol chain is stable, the primary amine is reactive, requiring careful pH control during extraction.

Strategic Approaches

This guide details two distinct, validated methodologies to overcome these hurdles:

  • Method A (Standard Lab): Pre-Column Derivatization with OPA/2-Mercaptoethanol followed by RP-HPLC-FLD. (Best for routine QC and labs without MS).

  • Method B (Bioanalysis/High-Throughput): HILIC-MS/MS. (Best for complex biological matrices and high sensitivity).[1]

Method Selection Guide

Use the following decision matrix to select the appropriate protocol for your laboratory infrastructure.

MethodSelection Start Start: Select Methodology Equip Available Detector? Start->Equip FLD Fluorescence (FLD) Equip->FLD Standard HPLC MS Mass Spectrometry (MS/MS) Equip->MS Advanced LC-MS Sens Required Sensitivity? MethodA Method A: OPA Derivatization (RP-HPLC-FLD) Sens->MethodA µg/mL (ppm) MethodB Method B: HILIC-MS/MS (Direct Analysis) Sens->MethodB ng/mL (ppb) FLD->MethodA MS->Sens caption Figure 1: Decision Matrix for Ribitylamine Quantification Strategies

Protocol A: Pre-Column Derivatization (OPA-FLD)

Principle: The primary amine of Ribitylamine reacts with o-Phthalaldehyde (OPA) in the presence of a thiol (2-Mercaptoethanol) to form a highly fluorescent 1-alkylthio-2-alkylisoindole. This derivative is hydrophobic enough to be retained on a C18 column.

Critical Warning: The isoindole derivative is unstable and degrades rapidly (


 mins). Automated in-needle derivatization or strict manual timing is required.
Reagents & Preparation
  • OPA Reagent: Dissolve 50 mg OPA in 1.0 mL Methanol. Add 9.0 mL of 0.4 M Borate Buffer (pH 9.5). Add 50 µL 2-Mercaptoethanol (2-ME). Store in amber glass; stable for 24 hours.

  • Borate Buffer (pH 9.5): 0.4 M Boric acid adjusted with NaOH.

  • Mobile Phase A: 10 mM Sodium Phosphate buffer (pH 6.8).

  • Mobile Phase B: Acetonitrile (HPLC Grade).[2]

Derivatization Workflow

OPA_Workflow Sample Sample Solution (Ribitylamine) Mix Vortex / Mix (Ratio 1:1) Sample->Mix Reagent OPA / 2-ME Reagent (pH 9.5) Reagent->Mix Wait Reaction (Exact 2.0 mins) Mix->Wait Inject Inject Immediately (< 5 mins post-mix) Wait->Inject caption Figure 2: Critical Timing for OPA Derivatization

Chromatographic Conditions (RP-HPLC)
ParameterSetting
Column C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm
Temperature 30°C
Flow Rate 1.0 mL/min
Injection Vol 10 µL (Derivatized mixture)
Detection Fluorescence: Ex 340 nm / Em 455 nm
Gradient 0 min: 10% B 10 min: 50% B 12 min: 90% B (Wash) 15 min: 10% B (Re-equilibration)

Data Interpretation: The Ribitylamine-OPA derivative typically elutes between 6–9 minutes. The peak will be sharp and symmetrical. Unreacted OPA elutes earlier; degradation products elute later or cause baseline noise.

Protocol B: HILIC-MS/MS (Direct Analysis)

Principle: Hydrophilic Interaction Liquid Chromatography (HILIC) retains polar analytes using a water-rich layer on the surface of a polar stationary phase.[3] This allows Ribitylamine to be analyzed without derivatization, coupled with Mass Spectrometry for specificity.

Chromatographic Conditions
ParameterSetting
Column Amide-HILIC (e.g., Waters BEH Amide or Shodex HILICpak VG-50), 2.1 x 100 mm, 1.7 µm
Mobile Phase A 10 mM Ammonium Formate in Water (pH 3.0)
Mobile Phase B Acetonitrile : 10 mM Ammonium Formate (90:10)
Flow Rate 0.3 mL/min
Column Temp 40°C
Gradient 0 min: 100% B 5 min: 70% B 7 min: 50% B 10 min: 100% B
Mass Spectrometry Settings (ESI+)

Ribitylamine is a basic amine; it ionizes readily in positive mode.

  • Ionization: ESI Positive (+)

  • Precursor Ion: [M+H]⁺ = m/z 152.1

  • MRM Transitions:

    • Quantifier: 152.1

      
       134.1 (Loss of H₂O)
      
    • Qualifier: 152.1

      
       116.1 (Loss of 2H₂O)
      

Comparative Performance Data

The following table summarizes the expected performance metrics for both methods based on validation studies of similar amino-polyols.

FeatureMethod A (OPA-FLD)Method B (HILIC-MS)
LOD (Limit of Detection) ~10 pmol (On-column)~0.5 pmol (On-column)
Linearity (

)
> 0.999 (1 - 100 µM)> 0.995 (0.05 - 50 µM)
Matrix Tolerance Moderate (Requires clean-up)High (Specific MRM)
Precision (RSD) < 2.0% (If automated)< 3.5%
Cost Per Sample LowHigh

Troubleshooting & Expert Tips

Issue: Low Fluorescence Response (Method A)
  • Cause: pH Mismatch. The OPA reaction requires pH > 9.0 to deprotonate the amine.

  • Fix: Ensure the sample is neutralized if it was extracted with acid (e.g., TCA). Check Borate buffer pH.[4][5]

  • Cause: Thiol Oxidation. 2-Mercaptoethanol oxidizes over time.

  • Fix: Prepare the OPA/2-ME reagent fresh daily.

Issue: Peak Tailing (Method B - HILIC)
  • Cause: Secondary Interactions. Silanol groups on the silica surface may interact with the amine.

  • Fix: Ensure buffer concentration is at least 10 mM. Ammonium Formate is preferred over Acetate for better peak shape in MS.

Issue: Retention Time Shift (Method B)
  • Cause: HILIC equilibration lag. HILIC columns require longer equilibration times than C18.

  • Fix: Allow at least 20 column volumes of equilibration between runs.

References

  • General Amino Acid Analysis: "Amino Acid Analysis by o-Phthaldialdehyde Precolumn Derivatization and Reverse-Phase HPLC." Springer Nature Experiments. Link

  • HILIC Mechanisms: Alpert, A. J. (1990).[3] "Hydrophilic-interaction chromatography for the separation of peptides, nucleic acids and other polar compounds."[3] Journal of Chromatography A. Link

  • Riboflavin Biosynthesis Analysis: Bacher, A., et al. "Biosynthesis of Riboflavin." EcoSal Plus, 2004.
  • HILIC Separation of Amino Sugars: "HILIC Separation of Carbohydrates using BEH Amide Particle Technology." Chromatography Today. Link

  • OPA Derivatization Stability: "In-Needle Pre-Column Derivatization for Amino Acid Quantification." Kyushu University. Link

Sources

Method

Application Notes and Protocols for the Analytical Standards of 1-Amino-1-deoxy-D-ribitol

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction: The Analytical Imperative for 1-Amino-1-deoxy-D-ribitol 1-Amino-1-deoxy-D-ribitol, an amino sugar...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Analytical Imperative for 1-Amino-1-deoxy-D-ribitol

1-Amino-1-deoxy-D-ribitol, an amino sugar alcohol, represents a class of molecules with significant interest in pharmaceutical and biotechnological research. Its structural similarity to ribitol and the presence of a primary amine make it a key intermediate in the synthesis of various biologically active compounds. Furthermore, its formation as a product of the Maillard reaction between D-ribose and amino compounds has implications for food science and the study of glycation in biological systems.

Given its role as a synthetic precursor and potential biomarker, the development of robust and reliable analytical methods for the identification and quantification of 1-Amino-1-deoxy-D-ribitol is paramount. This guide provides a comprehensive overview of proposed analytical strategies, drawing upon established methodologies for similar compounds such as amino sugars and Amadori products. The protocols herein are designed to be self-validating, with an emphasis on the scientific rationale behind each step, ensuring both technical accuracy and practical applicability.

Physicochemical Properties of 1-Amino-1-deoxy-D-ribitol

A thorough understanding of the analyte's properties is fundamental to developing effective analytical methods.

PropertyValueSource
Molecular Formula C₅H₁₃NO₄[1]
Molecular Weight 151.16 g/mol [1]
CAS Number 527-47-9[1]
Appearance Solid (expected)General knowledge
Solubility Expected to be highly soluble in water and polar organic solvents.General knowledge
Storage Store in a dry, dark, and ventilated place.[1]

High-Performance Liquid Chromatography (HPLC) for the Analysis of 1-Amino-1-deoxy-D-ribitol

Due to its high polarity and lack of a strong chromophore, direct analysis of 1-Amino-1-deoxy-D-ribitol by traditional reversed-phase HPLC with UV detection is challenging. Therefore, two primary strategies are proposed: derivatization to introduce a UV-active or fluorescent tag, and the use of specialized column chemistries.

Rationale for Method Selection

The choice of HPLC method will depend on the sample matrix, required sensitivity, and available instrumentation. Pre-column derivatization is a well-established technique for the analysis of amino sugars and amino acids, offering enhanced sensitivity and chromatographic retention.[2] Alternatively, mixed-mode or ion-exchange chromatography can be employed for the direct analysis of such polar compounds without derivatization.

Proposed HPLC Workflow with Pre-column Derivatization

HPLC_Workflow Sample Sample containing 1-Amino-1-deoxy-D-ribitol Derivatization Pre-column Derivatization (e.g., with DEEMM) Sample->Derivatization RP_HPLC Reversed-Phase HPLC Separation Derivatization->RP_HPLC Detection UV or Fluorescence Detection RP_HPLC->Detection Quantification Quantification against Derivatized Standard Detection->Quantification

Caption: Proposed HPLC workflow with pre-column derivatization.

Protocol 1: RP-HPLC with Diethylethoxymethylenemalonate (DEEMM) Derivatization

This protocol is adapted from a method for the analysis of amino sugars and is expected to be suitable for 1-Amino-1-deoxy-D-ribitol.[3]

Materials:

  • 1-Amino-1-deoxy-D-ribitol standard

  • Diethylethoxymethylenemalonate (DEEMM)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Sample containing 1-Amino-1-deoxy-D-ribitol

Procedure:

  • Standard and Sample Preparation:

    • Prepare a stock solution of 1-Amino-1-deoxy-D-ribitol in ultrapure water (e.g., 1 mg/mL).

    • Prepare a series of calibration standards by diluting the stock solution.

    • Prepare the sample by dissolving a known quantity in ultrapure water or an appropriate solvent, followed by filtration through a 0.22 µm syringe filter.

  • Derivatization:

    • To 100 µL of standard or sample solution, add 50 µL of DEEMM solution (10 mg/mL in methanol).

    • Vortex the mixture and incubate at 70°C for 30 minutes.

    • After incubation, cool the mixture to room temperature. The sample is now ready for injection.

  • HPLC Conditions:

ParameterRecommended SettingRationale
Column C18, 2.1 x 100 mm, 1.8 µmStandard reversed-phase column for good separation of derivatized compounds.
Mobile Phase A 0.1% Formic acid in WaterProvides protons for good ionization in MS detection and maintains a low pH.
Mobile Phase B 0.1% Formic acid in AcetonitrileOrganic modifier for eluting the derivatized analyte.
Gradient 5% B to 95% B over 15 minutesA generic gradient to elute a wide range of derivatized compounds; requires optimization.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column.
Column Temperature 30°CFor reproducible retention times.
Injection Volume 5 µLTo avoid column overloading.
Detector UV at 280 nm or MSThe DEEMM derivative has a UV absorbance around 280 nm.[3] Mass spectrometry will provide higher specificity and sensitivity.
  • Quantification:

    • Construct a calibration curve by plotting the peak area of the derivatized 1-Amino-1-deoxy-D-ribitol standards against their concentrations.

    • Determine the concentration of 1-Amino-1-deoxy-D-ribitol in the sample by interpolating its peak area on the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS) for the Analysis of 1-Amino-1-deoxy-D-ribitol

GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds. Due to the polar nature and low volatility of 1-Amino-1-deoxy-D-ribitol, derivatization is a mandatory step.[4]

Rationale for Method Selection

Silylation is a common derivatization technique for compounds with active hydrogens, such as hydroxyl and amino groups.[4] It replaces these hydrogens with a nonpolar silyl group, increasing volatility and thermal stability.[4] An alternative is the alditol acetate method, which involves reduction followed by acetylation, often resulting in a single derivative per sugar alcohol.[5]

Proposed GC-MS Workflow with Silylation

GCMS_Workflow Sample Dry Sample containing 1-Amino-1-deoxy-D-ribitol Derivatization Silylation (e.g., with MTBSTFA) Sample->Derivatization GC_Separation GC Separation Derivatization->GC_Separation MS_Detection Mass Spectrometry Detection (EI) GC_Separation->MS_Detection Identification Library Matching and Spectral Interpretation MS_Detection->Identification

Caption: Proposed GC-MS workflow with silylation derivatization.

Protocol 2: GC-MS with N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) Derivatization

This protocol is based on established methods for the silylation of amino acids and sugars.[4][6]

Materials:

  • 1-Amino-1-deoxy-D-ribitol standard

  • N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA)

  • Pyridine (anhydrous)

  • Sample containing 1-Amino-1-deoxy-D-ribitol (must be anhydrous)

Procedure:

  • Sample Preparation:

    • Accurately weigh the 1-Amino-1-deoxy-D-ribitol standard or sample into a reaction vial.

    • Ensure the sample is completely dry, as moisture will interfere with the silylation reaction.[6] Lyophilization or drying under a stream of nitrogen is recommended.

  • Derivatization:

    • Add 100 µL of anhydrous pyridine to the dried sample and vortex to dissolve.

    • Add 100 µL of MTBSTFA.

    • Cap the vial tightly and heat at 60°C for 1 hour.

    • Cool the vial to room temperature before injection.

  • GC-MS Conditions:

ParameterRecommended SettingRationale
GC Column DB-5ms, 30 m x 0.25 mm, 0.25 µm or similarA non-polar column suitable for a wide range of derivatized compounds.
Inlet Temperature 250°CTo ensure complete volatilization of the derivatized analyte.
Carrier Gas Helium at a constant flow of 1 mL/minInert carrier gas.
Oven Program 100°C hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 minA general-purpose temperature program that will need optimization.
MS Source Temp 230°CStandard temperature for electron ionization.
MS Quad Temp 150°CStandard temperature for the quadrupole.
Ionization Mode Electron Ionization (EI) at 70 eVProvides reproducible fragmentation patterns for library matching.
Scan Range m/z 50-650To cover the expected mass range of the derivatized fragments.
  • Data Analysis:

    • The resulting mass spectrum should be interpreted to confirm the structure of the derivatized 1-Amino-1-deoxy-D-ribitol.

    • Quantification can be achieved by using a suitable internal standard and creating a calibration curve.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Quantification

NMR spectroscopy is an indispensable tool for the unambiguous structural characterization of organic molecules. For 1-Amino-1-deoxy-D-ribitol, both ¹H and ¹³C NMR will provide key information about its molecular structure.

Rationale for Method Selection

1D ¹H NMR is used for initial structural assessment and quantification.[7] 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to assign specific proton and carbon signals and confirm connectivity.

Protocol 3: ¹H and ¹³C NMR Analysis

Materials:

  • 1-Amino-1-deoxy-D-ribitol standard or purified sample

  • Deuterated solvent (e.g., D₂O or DMSO-d₆)

  • NMR tubes

Procedure:

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of the chosen deuterated solvent in an NMR tube.

    • Ensure complete dissolution.

  • NMR Acquisition:

ExperimentPurposeExpected Observations for 1-Amino-1-deoxy-D-ribitol
¹H NMR Structural confirmation and quantification.Complex multiplets in the sugar-alcohol region (approx. 3-4 ppm). A distinct signal for the aminomethylene group (CH₂-NH₂).
¹³C NMR To determine the number and type of carbon atoms.Five distinct signals corresponding to the five carbon atoms of the ribitol backbone.
COSY To establish proton-proton couplings.Correlations between adjacent protons in the ribitol chain.
HSQC To correlate protons with their directly attached carbons.Cross-peaks for each C-H bond, aiding in the definitive assignment of both ¹H and ¹³C spectra.
  • Data Analysis:

    • Process the spectra (Fourier transform, phase correction, baseline correction).

    • Integrate the signals in the ¹H NMR spectrum for quantitative analysis against a known internal standard.

    • Analyze the chemical shifts and coupling constants to confirm the stereochemistry and conformation of the molecule.

Trustworthiness and Self-Validation

The protocols described are based on well-established analytical principles for similar compounds. To ensure the trustworthiness of the results, the following steps are essential:

  • Method Validation: Each proposed method must be validated for the specific sample matrix. This includes assessing linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

  • Use of Certified Reference Materials: Whenever possible, a certified reference standard of 1-Amino-1-deoxy-D-ribitol should be used for calibration and verification.

  • System Suitability Tests: Regular checks of the analytical instrumentation (e.g., column performance, detector response) are crucial for ensuring consistent and reliable data.

  • Orthogonal Methods: Employing multiple analytical techniques (e.g., confirming an HPLC-UV result with LC-MS or GC-MS) provides a higher degree of confidence in the identification and quantification of the analyte.

By adhering to these principles, researchers can confidently apply and adapt the proposed methodologies for the accurate and precise analysis of 1-Amino-1-deoxy-D-ribitol in various research and development settings.

References

  • Restek. Derivatization of sugars for GC-MS (Part 1): Analytical challenges and methods. (2022-06-08). [Link]

  • HELIX Chromatography. HPLC Analysis of Sugars, Amino Acids and Carboxylic Acids on Amaze TH Mixed-Mode Column. [Link]

  • ResearchGate. Derivatization of carbohydrates for analysis by chromatography; electrophoresis and mass spectrometry. (2025-08-09). [Link]

  • Royal Society of Chemistry. Overview of Amadori products' detection and some reference methods previously proposed. [Link]

  • PubMed. Derivatization of carbohydrates for GC and GC-MS analyses. (2011-05-15). [Link]

  • ResearchGate. How can I derivatize sugars for GC analysis?. (2015-04-14). [Link]

  • Góra, R., Hutta, M., & Beňo, E. (2021). Determination of Amino Sugars in Blood Serum Samples by RP-HPLC Method. Acta Pharmaceutica Hungarica, 91, 226-227. [Link]

  • ResearchGate. Amino acid quantification in the presence of sugars using HPLC and pre-column derivatization with 3-MPA/OPA and FMOC-Cl. (2025-08-06). [Link]

  • ACS Publications. Analysis of Amadori Compounds by High-Performance Cation Exchange Chromatography Coupled to Tandem Mass Spectrometry. [Link]

  • National Institutes of Health. Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9. [Link]

  • ACS Publications. Ion-Pair RP-HPLC Determination of Sugars, Amino Sugars, and Uronic Acids after Derivatization with p-Aminobenzoic Acid. [Link]

  • National Institutes of Health. Enhanced approaches for identifying Amadori products: application to peanut allergens. [Link]

  • MDPI. Quantitative 1H-NMR Spectroscopy for Profiling Primary Metabolites in Mulberry Leaves. [Link]

  • Royal Society of Chemistry. Prebiotic synthesis of 2-deoxy-d-ribose from interstellar building blocks promoted by amino esters or amino nitriles. [Link]

  • National Institutes of Health. NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. [Link]

  • ResearchGate. Chemistry of Amadori rearrangement products: Analysis, synthesis, kinetics, reactions, and spectroscopic properties. [Link]

  • PubMed. The preparation and characterization of some Amadori compounds (1-amino-1-deoxy-D-fructose derivatives) derived from a series of aliphatic omega-amino acids. [Link]

  • Frontiers. Identification of amadori products and oligosaccharide-glycated amino acids in brewer's spent grain extract. (2022-08-29). [Link]

  • Shimadzu. Analytical Methods for Amino Acids. [Link]

  • PubMed. NMR spectroscopy as a characterization tool enabling biologics formulation development. [Link]

  • National Institutes of Health. Application of NMR and Chemometric Analyses to Better Understand the Quality Attributes in pH and Thermally Degraded Monoclonal Antibodies. (2023-10-05). [Link]

  • LookChem. 1-Amino-1-deoxy-D-ribitol. [Link]

  • Royal Society of Chemistry. Prebiotic synthesis of 2-deoxy- d -ribose from interstellar building blocks promoted by amino esters or amino nitriles. (2017-09-08). [Link]

  • National Institutes of Health. Green synthesis of 1,5-dideoxy-1,5-imino-ribitol and 1,5-dideoxy-1,5-imino-dl-arabinitol from natural d-sugars over Au/Al2O3 and SO42−/Al2O3 catalysts. (2021-08-19). [Link]

Sources

Application

Application Note: Quantification of 1-Amino-1-deoxy-D-ribitol in Biological Samples

Abstract This document provides a comprehensive guide for the quantitative analysis of 1-Amino-1-deoxy-D-ribitol, an important intermediate in the riboflavin biosynthesis pathway, in complex biological matrices such as p...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the quantitative analysis of 1-Amino-1-deoxy-D-ribitol, an important intermediate in the riboflavin biosynthesis pathway, in complex biological matrices such as plasma, urine, and cell culture. Due to its high polarity and low endogenous concentrations, robust and sensitive analytical methods are required. This note details two primary methodologies: Hydrophilic Interaction Liquid Chromatography with Tandem Mass Spectrometry (HILIC-LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization. We provide field-proven protocols, explain the scientific rationale behind key steps, and offer troubleshooting advice to ensure accurate and reproducible results for researchers in metabolic studies and drug development.

Introduction: The Analytical Challenge

1-Amino-1-deoxy-D-ribitol (also known as aminoribitol) is a key metabolite in the biosynthesis of riboflavin (Vitamin B2).[1] The quantification of this and other polar metabolites is of growing interest for understanding metabolic pathways and identifying potential biomarkers for disease.[2][3] However, the analysis of 1-Amino-1-deoxy-D-ribitol presents significant challenges:

  • High Polarity: The molecule is highly soluble in water, making it difficult to retain on traditional reversed-phase chromatography columns.[3][4]

  • Low Volatility: Its structure, rich in hydroxyl and amino groups, prevents direct analysis by Gas Chromatography (GC) without chemical derivatization.

  • Complex Matrix: Biological samples contain a multitude of interfering substances (salts, proteins, lipids) that can suppress instrument signals and degrade analytical column performance.[4][5]

  • Low Concentrations: As a metabolic intermediate, it is often present at very low levels, demanding highly sensitive detection methods.

This guide presents validated solutions to overcome these challenges, focusing on the gold-standard LC-MS/MS technique and a reliable GC-MS alternative.

Gold Standard Method: HILIC-LC-MS/MS

For the specific and sensitive quantification of polar analytes like 1-Amino-1-deoxy-D-ribitol, Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with tandem mass spectrometry (MS/MS) is the superior methodology.[6] HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, typically acetonitrile.[7][8] This creates a water-rich layer on the surface of the stationary phase, into which polar analytes can partition, thus achieving excellent retention and separation.[8][9]

Principle of HILIC

In HILIC, the retention mechanism is primarily based on the partitioning of the analyte between the bulk mobile phase and the adsorbed water layer on the polar stationary phase.[7][9] More polar analytes have a stronger interaction with the water layer and are retained longer.[9] This is effectively the opposite of reversed-phase chromatography, making HILIC an ideal and complementary technique for compounds that are poorly retained by C18 columns.[6][10]

Experimental Workflow & Protocol: HILIC-LC-MS/MS

The following protocol provides a robust workflow for quantifying 1-Amino-1-deoxy-D-ribitol in human plasma.

HILIC_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis s1 1. Collect 100 µL Plasma s2 2. Add 400 µL ice-cold Acetonitrile with Internal Standard s1->s2 Protein Precipitation s3 3. Vortex (1 min) & Incubate (-20°C, 30 min) s2->s3 s4 4. Centrifuge (14,000 x g, 10 min, 4°C) s3->s4 s5 5. Transfer Supernatant to new tube s4->s5 s6 6. Evaporate to Dryness (Nitrogen Stream, 35°C) s5->s6 s7 7. Reconstitute in 100 µL 90:10 ACN:H₂O s6->s7 Concentration a1 8. Inject 5 µL onto HILIC column s7->a1 a2 9. Analyze via Tandem MS (MRM Mode) a1->a2 a3 10. Quantify using Calibration Curve a2->a3

Caption: HILIC-LC-MS/MS workflow for 1-Amino-1-deoxy-D-ribitol.

Detailed Step-by-Step Protocol
  • Internal Standard (IS) Preparation: Prepare a stock solution of a stable isotope-labeled analog (e.g., ¹³C₅, ¹⁵N-1-Amino-1-deoxy-D-ribitol) at 1 µg/mL in 50:50 acetonitrile:water.

  • Sample Preparation - Protein Precipitation:

    • Aliquot 100 µL of biological sample (plasma, urine, or cell lysate supernatant) into a 1.5 mL microcentrifuge tube.

    • Add 400 µL of ice-cold acetonitrile containing the internal standard at a final concentration of 50 ng/mL. The cold solvent enhances the precipitation of proteins.

    • Vortex vigorously for 1 minute to ensure thorough mixing and protein denaturation.

    • Incubate at -20°C for 30 minutes to maximize protein precipitation.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a new tube, avoiding the protein pellet.

  • Solvent Evaporation and Reconstitution:

    • Dry the supernatant under a gentle stream of nitrogen at 35°C.

    • Reconstitute the dried extract in 100 µL of 90:10 (v/v) acetonitrile:water. This high organic content is crucial for good peak shape in HILIC.[7]

  • LC-MS/MS Analysis:

    • Inject 5 µL of the reconstituted sample onto the LC-MS/MS system.

    • Perform chromatographic separation and mass spectrometric detection using the parameters outlined in Table 1.

Instrumental Parameters & Data

The following tables provide typical parameters for a successful analysis. These should be optimized for the specific instrument in use.

Table 1: HILIC-LC-MS/MS Method Parameters

Parameter Setting Rationale
LC System
Column Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm) Amide chemistry provides excellent retention for polar compounds like aminoribitol.
Mobile Phase A Water with 10 mM Ammonium Formate + 0.1% Formic Acid Ammonium formate is a volatile salt compatible with MS detection.[11]
Mobile Phase B 95:5 Acetonitrile:Water with 10 mM Ammonium Formate + 0.1% Formic Acid High organic content drives HILIC retention.
Gradient 95% B (0-1 min), 95-50% B (1-8 min), 50% B (8-9 min), 95% B (9.1-12 min) Gradient elution allows for separation from other polar metabolites.
Flow Rate 0.4 mL/min Appropriate for a 2.1 mm ID column.
Column Temp. 40°C Improves peak shape and reproducibility.
MS System
Ionization Mode Positive Electrospray Ionization (ESI+) The amino group is readily protonated.
MRM Transition Analyte: 152.1 -> 92.1, IS: 158.1 -> 97.1 (Example) Specific precursor-product ion transitions ensure high selectivity and sensitivity.

| Dwell Time | 50 ms | Balances sensitivity with the number of data points across the peak. |

Table 2: Typical Method Performance

Parameter Result
Linearity (r²) >0.995
LLOQ (in plasma) 0.5 - 2.0 ng/mL
Intra-day Precision (%CV) < 10%[12]
Inter-day Precision (%CV) < 15%

| Recovery | 85 - 105% |

Alternative Method: GC-MS with Derivatization

While LC-MS/MS is preferred, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful alternative, particularly when LC-MS/MS is unavailable. GC provides very high chromatographic resolution.[13] However, due to the non-volatile nature of 1-Amino-1-deoxy-D-ribitol, a chemical derivatization step is mandatory to increase its volatility and thermal stability.[14] Silylation is the most common approach.

Principle of Derivatization

Silylation involves replacing the active hydrogen atoms in the hydroxyl (-OH) and amino (-NH₂) groups with a trimethylsilyl (TMS) group. This is typically achieved using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[14] This process masks the polar functional groups, significantly reducing the boiling point of the analyte and making it suitable for GC analysis.

Experimental Workflow & Protocol: GC-MS

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis s1 1. Perform Protein Precipitation (as in HILIC method, Steps 2.2.2 - 2.2.2) s2 2. Evaporate Supernatant to complete dryness s1->s2 s3 3. Add 50 µL Pyridine and 50 µL BSTFA + 1% TMCS s2->s3 Derivatization s4 4. Incubate at 70°C for 60 minutes s3->s4 a1 5. Inject 1 µL onto GC-MS system s4->a1 a2 6. Analyze via MS (Scan or SIM mode) a1->a2 a3 7. Quantify using Calibration Curve a2->a3

Caption: GC-MS workflow including the critical derivatization step.

Detailed Step-by-Step Protocol
  • Sample Preparation: Perform the protein precipitation and supernatant evaporation steps exactly as described in the HILIC-LC-MS/MS protocol (Section 2.2.2, steps 1-6). Crucially, the sample must be completely dry , as any residual water will quench the silylation reagent.

  • Derivatization:

    • To the dried extract, add 50 µL of pyridine and 50 µL of BSTFA with 1% TMCS (trimethylchlorosilane, a catalyst).

    • Seal the vial tightly and vortex for 30 seconds.

    • Incubate the mixture at 70°C for 60 minutes to ensure complete derivatization.

    • Cool the sample to room temperature before injection.

  • GC-MS Analysis:

    • Inject 1 µL of the derivatized sample into the GC-MS system.

    • Use the instrumental parameters in Table 3 as a starting point for method development.

Instrumental Parameters

Table 3: GC-MS Method Parameters

Parameter Setting Rationale
GC System
Column Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm) A non-polar 5% phenyl-methylpolysiloxane column is standard for general-purpose GC-MS analysis.
Inlet Temp. 270°C Ensures rapid volatilization of the derivatized analyte.[15]
Inlet Mode Splitless (1 min) Maximizes the amount of analyte transferred to the column for trace-level analysis.[15]
Carrier Gas Helium, constant flow at 1.2 mL/min Inert carrier gas.
Oven Program 100°C (hold 2 min), ramp 10°C/min to 280°C (hold 5 min) Temperature program designed to separate the analyte from derivatization byproducts and matrix components.[15]
MS System
Ionization Mode Electron Ionization (EI) at 70 eV Standard ionization technique for GC-MS, producing reproducible fragmentation patterns.
MS Source Temp. 230°C
MS Quad Temp. 150°C

| Acquisition | Scan (m/z 50-650) or SIM | Scan mode is used for initial identification; Selected Ion Monitoring (SIM) of characteristic fragment ions is used for sensitive quantification. |

Trustworthiness: A Self-Validating System

To ensure the trustworthiness and reliability of your results, every analytical method must be validated. Key validation parameters, based on regulatory guidance, include:

  • Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the sample. This is confirmed by analyzing blank matrix samples and ensuring no interfering peaks are present at the analyte's retention time.

  • Accuracy & Precision: Assessed by analyzing quality control (QC) samples at low, medium, and high concentrations on multiple days. Accuracy should be within ±15% of the nominal value (±20% at the LLOQ), and precision (%CV) should not exceed 15% (20% at the LLOQ).[12]

  • Calibration Curve: A linear regression of at least six non-zero standards should yield a correlation coefficient (r²) of ≥0.99.

  • Recovery: The efficiency of the extraction process, determined by comparing the response of an analyte spiked into a sample before extraction versus after extraction.

  • Matrix Effect: The influence of co-eluting matrix components on the ionization of the analyte. Assessed by comparing the response of an analyte in a post-extraction spiked sample to that of a pure solution.

  • Stability: Analyte stability should be evaluated under various conditions: freeze-thaw cycles, short-term benchtop storage, and long-term storage at -80°C.

References

  • Simultaneous Determination of L- and D-Amino Acids in Proteins: A Sensitive Method Using Hydrolysis in Deuterated Acid and Liquid Chromatography-Tandem Mass Spectrometry Analysis. PubMed. Available at: [Link]

  • Development of a gas chromatography-mass spectrometry method for the analysis of aminoglycoside antibiotics using experimental design for the optimisation of the derivatisation reactions. PubMed. Available at: [Link]

  • Metabolic Reprogramming by Ribitol Expands the Therapeutic Window of BETi JQ1 against Breast Cancer. PubMed Central. Available at: [Link]

  • Sample preparation for polar metabolites in bioanalysis. Analyst (RSC Publishing). Available at: [Link]

  • Association of the Plasma and Tissue Riboflavin Levels with C20orf54 Expression in Cervical Lesions and Its Relationship to HPV16 Infection. PMC. Available at: [Link]

  • Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities. PubMed. Available at: [Link]

  • LC/MS/MS Method Package for D/L Amino Acids. Shimadzu Scientific Instruments. Available at: [Link]

  • HILIC Chromatography: When and How?. Agilent. Available at: [Link]

  • Development and validation of an LC-MS/MS method for the quantification of oral-sugar probes in plasma to test small intestinal permeability and absorptive capacity in the domestic cat (Felis catus). ResearchGate. Available at: [Link]

  • sample preparation guideline for extraction of polar metabolites from adherent or. Princeton University. Available at: [Link]

  • Rapid determination of vitamin B-2 (riboflavin) in plasma by HPLC. ResearchGate. Available at: [Link]

  • GC-MS Analysis of Bio-active Compounds in Ethanol Extract of Putranjiva roxburghii Wall. Fruit Peel. Pharmacognosy Journal. Available at: [Link]

  • “METHODS OF ANALYSIS OF RIBOFLAVIN” REVIEW ARTICLE. CABI Digital Library. Available at: [Link]

  • A rapid LC-MS/MS assay for detection and monitoring of underivatized branched-chain amino acids in maple syrup urine disease. PubMed. Available at: [Link]

  • Sample preparation methods for LC-MS-based global aqueous metabolite profiling. Springer. Available at: [Link]

  • The quantification of free Amadori compounds and amino acids allows to model the bound Maillard reaction products formation in soybean products. ResearchGate. Available at: [Link]

  • Hydrophilic Interaction Liquid Chromatography: an Investigation into the Solvent and Column Selectivity. Technology Networks. Available at: [Link]

  • Sample preparation for polar metabolites in bioanalysis. ResearchGate. Available at: [Link]

  • Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. PMC - NIH. Available at: [Link]

  • Analysis of riboflavin and riboflavin cofactor levels in plasma by high-performance liquid chromatography. PubMed. Available at: [Link]

  • A combined targeted/untargeted LC-MS/MS-based screening approach for mammalian cell lines treated with ionic liquids. University of Helsinki. Available at: [Link]

  • Sample preparation: Metabolite extraction (tutorial 3/5). YouTube. Available at: [Link]

  • Hydrophilic-Interaction Chromatography: An Update. LCGC International. Available at: [Link]

  • (PDF) Gas Chromatographic Analysis of Food Bioactive Oligosaccharides. ResearchGate. Available at: [Link]

  • Determination of myo-inositol in biological samples by liquid chromatography-mass spectrometry. PubMed. Available at: [Link]

  • Screening of Organic Acidurias by Gas Chromatography-Mass Spectrometry (GC-MS). Springer. Available at: [Link]

  • Quantification of myo-inositol, 1,5-anhydro- D-sorbitol, and D-chiro-inositol using high-performance liquid chromatography with electrochemical detection in very small volume clinical samples. PubMed. Available at: [Link]

  • Determination of Riboflavin in Human Plasma by Excitation‐Emission Matrix Fluorescence and Multi‐Way Analysis. ResearchGate. Available at: [Link]

Sources

Method

experimental use of Ribamine in metabolic studies

Application Note: Experimental Use of Ribamine in Metabolic Studies Scope & Scientific Context Ribamine (1-Amino-1-deoxy-D-ribitol; CAS: 527-47-9) is a specialized amino-sugar derivative primarily utilized in the study o...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Experimental Use of Ribamine in Metabolic Studies

Scope & Scientific Context

Ribamine (1-Amino-1-deoxy-D-ribitol; CAS: 527-47-9) is a specialized amino-sugar derivative primarily utilized in the study of flavinogenesis (Vitamin B2 biosynthesis) and glycometabolism .[1] While historically significant as the pivotal intermediate in the Karrer chemical synthesis of Riboflavin, modern metabolic studies utilize Ribamine as a chemical probe and biosynthetic precursor to investigate:

  • Chemo-Enzymatic Hybrid Pathways: Bypassing the rate-limiting GTP-cyclohydrolase steps in microbial fermentation by direct precursor feeding.[1]

  • Ribityl Side-Chain Incorporation: Tracing the mechanics of ribityl transfer in flavin synthase enzymes.

  • Glycation & Oxidation Kinetics: Serving as a model substrate for studying non-enzymatic glycosylation (Maillard reaction) and specific sugar-amine oxidases (e.g., in Pseudomonas species).

Critical Disambiguation: Ensure your experimental design targets Ribamine (the ribityl-amine precursor).[1] Do not confuse with Ribavirin (the antiviral nucleoside analog) or Rhodamine (the mitochondrial fluorophore).[1]

Mechanism of Action & Experimental Logic

In metabolic experiments, Ribamine acts as a reduced ribosyl donor . Unlike the canonical biological pathway, which derives the ribityl chain from Ribulose-5-phosphate via a complex GTP-dependent pathway, Ribamine represents a "chemically rescued" intermediate.[1]

  • In Metabolic Engineering: Feeding Ribamine to specific auxotrophic strains (e.g., Bacillus subtilis or Ashbya gossypii) allows researchers to decouple the ribityl-supply limitation from central carbon metabolism.[1]

  • In Enzymology: Ribamine mimics the open-chain ribosyl cation intermediate, making it a valuable tool for studying the active site specificity of Riboflavin Synthase and related flavinogenic enzymes.

Pathway Visualization: Biological vs. Chemical/Hybrid Routes

Flavinogenesis cluster_bio Canonical Biological Pathway cluster_chem Ribamine Experimental Input Glucose Glucose Ribose5P Ribulose-5-P Glucose->Ribose5P GTP GTP GTP_Cyclo GTP Cyclohydrolase II GTP->GTP_Cyclo Ribose5P->GTP Purine Biosynthesis DRPP 2,5-diamino-6-ribosylamino- 4(3H)-pyrimidinone 5'-phosphate GTP_Cyclo->DRPP Riboflavin Riboflavin (Vitamin B2) DRPP->Riboflavin Multiple Enzymatic Steps Ribamine RIBAMINE (1-Amino-1-deoxy-D-ribitol) Ribamine->DRPP Experimental Metabolic Shunt? ChemInter Phenylazoribitylamine (Synthetic Intermediate) Ribamine->ChemInter Chemical Coupling (Karrer Synthesis) ChemInter->Riboflavin Cyclocondensation

Caption: Comparison of the canonical GTP-dependent biological pathway vs. the Ribamine-mediated synthetic route. Red dotted line indicates potential experimental shunt or salvage investigation.[1]

Experimental Protocols

Protocol A: Ribamine Precursor Feeding Assay (Microbial)

Objective: To determine if exogenous Ribamine can enhance Riboflavin yield or bypass metabolic blocks in B. subtilis or A. gossypii mutants.

Reagents:

  • Ribamine Stock (100 mM): Dissolve 1.51 g of 1-Amino-1-deoxy-D-ribitol in 100 mL of sterile dH2O. Filter sterilize (0.22 µm). Store at -20°C. Note: Ribamine is sensitive to oxidation; prepare fresh or store under nitrogen.[1]

  • Basal Fermentation Medium: Modified Hayduck’s medium or standard LB (depending on strain).[1]

  • HPLC Mobile Phase: Methanol:Water (30:70 v/v) with 0.1% Acetic Acid.[1]

Workflow:

  • Inoculation: Inoculate seed culture of A. gossypii (or target strain) and grow for 24h at 28°C.

  • Pulse Feeding:

    • Divide cultures into triplicate groups.

    • Group A (Control): No additive.

    • Group B (Ribose): Add D-Ribose (10 mM final).

    • Group C (Ribamine): Add Ribamine (10 mM final).

  • Incubation: Continue fermentation for 48–72 hours.

  • Sampling: Collect 1 mL aliquots every 12 hours. Centrifuge (10,000 x g, 5 min) to remove biomass.

  • Analysis: Analyze supernatant via HPLC (C18 column, UV detection at 254 nm for Ribamine, 445 nm for Riboflavin).

Data Interpretation:

  • Yield Enhancement: If Group C > Group A, Ribamine is successfully utilized as a precursor.

  • Toxicity: If Group C < Group A (biomass), Ribamine may be exerting amine-toxicity or acting as an antimetabolite.[1]

Protocol B: Competitive Glycation/Oxidation Assay

Objective: To quantify the susceptibility of Ribamine to oxidative degradation compared to Riboflavin, assessing stability in metabolic environments.

Steps:

  • Prepare 1 mM solutions of Ribamine and Riboflavin in Phosphate Buffer (pH 7.4).

  • Add Glucose Oxidase or a specific Amine Oxidase (e.g., from Aspergillus).

  • Incubate at 37°C.

  • Measure oxygen consumption (Clark electrode) or H2O2 production (Colorimetric assay).

  • Result: High oxidation rates indicate Ribamine acts as a competitive substrate, potentially draining oxidative capacity in a metabolic system.

Quantitative Data Summary

Table 1: Physicochemical Properties & Experimental Parameters

ParameterSpecificationExperimental Relevance
Compound Name Ribamine (1-Amino-1-deoxy-D-ribitol)Target precursor
MW 151.16 g/mol Calculation of molarity for feeding
Solubility High (Water)Easy administration in aqueous media
pKa ~9.5 (Amine group)Positively charged at physiological pH
Detection HPLC-UV (Low sensitivity) / LC-MSRequires derivatization or MS for low levels
Stability ModerateSusceptible to Maillard reaction (browning)

References

  • Karrer, P., et al. (1935).[2] Synthese des Lactoflavins (Vitamin B2). Helvetica Chimica Acta.

    • Foundational text describing the chemical synthesis of Riboflavin using Ribamine.
  • Revuelta, J. L., et al. (2017). Bioproduction of Riboflavin: A Bright Yellow History. Journal of Industrial Microbiology & Biotechnology.[1][3]

    • Reviews the shift from chemical (Ribamine-based)
  • Foster, J. W. (1944). Microbiological Aspects of Riboflavin: Oxidation Studies with Pseudomonas riboflavina. Journal of Bacteriology.[1]

    • Describes the metabolic oxidation of Ribamine and related ribityl deriv
  • Averianova, L. A., et al. (2020). Production of Vitamin B2 (Riboflavin) by Microorganisms: An Overview. Frontiers in Bioengineering and Biotechnology.[1]

    • Modern context of metabolic engineering for flavin production.

Sources

Application

Application Note: 1-Amino-1-deoxy-D-ribitol in Cancer Research

Executive Summary 1-Amino-1-deoxy-D-ribitol (Ribitylamine) is a linear aminoalditol conventionally known as a precursor in the biosynthesis of Riboflavin (Vitamin B2). However, in modern oncology and drug development, it...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Amino-1-deoxy-D-ribitol (Ribitylamine) is a linear aminoalditol conventionally known as a precursor in the biosynthesis of Riboflavin (Vitamin B2). However, in modern oncology and drug development, it has emerged as a high-value synthon with two distinct, critical applications:

  • Cancer Immunotherapy (MAIT Cell Activation): It is the obligate precursor for the synthesis of 5-(2-oxopropylideneamino)-6-D-ribitylaminouracil (5-OP-RU) , a potent bacterial metabolite ligand that binds the MHC Class I-related molecule (MR1). This complex activates Mucosal-Associated Invariant T (MAIT) cells, which exhibit potent cytotoxic activity against tumor cells.[1]

  • Chemotherapeutics (Topoisomerase I Inhibitors): It serves as a hydrophilic carbohydrate scaffold in the synthesis of Indenoisoquinolines (e.g., Indotecan analogues), a class of non-camptothecin Topoisomerase I inhibitors designed to overcome drug resistance and improve solubility.

This guide details the mechanistic rationale, synthesis protocols, and validation assays for utilizing 1-Amino-1-deoxy-D-ribitol in these high-impact research areas.

Mechanism of Action & Scientific Rationale

The MAIT Cell Axis (Immunotherapy)

MAIT cells are innate-like T cells that bridge innate and adaptive immunity. Unlike conventional T cells that recognize peptide antigens, MAIT cells recognize small molecule metabolites derived from riboflavin biosynthesis presented by the MR1 protein.

  • Mechanism: 1-Amino-1-deoxy-D-ribitol condenses with 5-amino-6-ribitylaminouracil (5-A-RU) and methylglyoxal (or related dicarbonyls) to form unstable pyrimidine intermediates. These intermediates spontaneously convert to 5-OP-RU .

  • Tumor Targeting: 5-OP-RU binds to MR1 on the surface of antigen-presenting cells (or tumor cells expressing MR1). The MR1-5-OP-RU complex engages the invariant TCR

    
    -chain (V
    
    
    
    7.2-J
    
    
    33) of MAIT cells, triggering the release of cytotoxic granules (Perforin, Granzyme B) and pro-inflammatory cytokines (IFN-
    
    
    , TNF-
    
    
    ), leading to tumor cell lysis.
Topoisomerase I Inhibition (Chemotherapy)

Indenoisoquinolines are chemically stable Topoisomerase I inhibitors that avoid the reversibility and instability issues of Camptothecins.

  • Role of Ribitylamine: The inclusion of a 1-amino-1-deoxy-D-ribitol moiety at the N-6 position of the indenoisoquinoline core significantly enhances water solubility and DNA binding affinity. The hydroxyl groups of the ribitol chain form hydrogen bonds with the DNA-enzyme cleavage complex, stabilizing it and preventing DNA religation, which induces apoptosis in rapidly dividing cancer cells.

Visualization: Pathways and Workflows

Diagram 1: MAIT Cell Activation via Ribitylamine Derivatives

This diagram illustrates the conversion of 1-Amino-1-deoxy-D-ribitol into the immunogenic ligand 5-OP-RU and subsequent T-cell activation.

MAIT_Activation Ribitylamine 1-Amino-1-deoxy-D-ribitol (Precursor) Reaction Condensation w/ Methylglyoxal & 5-A-RU Ribitylamine->Reaction Biosynthesis/Synthesis Ligand 5-OP-RU (Active Ligand) Reaction->Ligand Spontaneous MR1 MR1 Protein (Antigen Presenting Cell) Ligand->MR1 Binding Complex MR1-Ligand Complex MR1->Complex TCR TCR (Va7.2) (MAIT Cell) Complex->TCR Recognition Response Cytotoxicity (IFN-g, Granzyme B) TCR->Response Activation

Caption: Pathway showing the conversion of 1-Amino-1-deoxy-D-ribitol to 5-OP-RU, leading to MR1-mediated MAIT cell activation and tumor cytotoxicity.

Experimental Protocols

Protocol 1: Synthesis of MR1 Ligand (5-OP-RU) for Immunotherapy Assays

Objective: To generate the bioactive ligand 5-OP-RU using 1-Amino-1-deoxy-D-ribitol for stimulating MAIT cells in vitro. Note: 5-OP-RU is unstable and should be prepared fresh or stored at -80°C in DMSO.

Reagents:

  • 1-Amino-1-deoxy-D-ribitol (Ribitylamine)

  • 5-amino-6-D-ribitylaminouracil (5-A-RU) (Precursor salt)

  • Methylglyoxal (40% aqueous solution)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • DMSO (anhydrous)

Procedure:

  • Stock Preparation: Dissolve 5-A-RU in sterile water to a concentration of 10 mM. Dissolve Methylglyoxal in DMSO to 100 mM.

  • Ligand Formation: Mix the 5-A-RU solution with Methylglyoxal at a 1:1 molar ratio in PBS.

    • Reaction: Incubate at 37°C for 30 minutes. The reaction relies on the condensation of the dicarbonyl with the amino group of the ribitylaminouracil.

    • Note: While 1-Amino-1-deoxy-D-ribitol is the biological precursor to 5-A-RU, for assay consistency, most labs start with 5-A-RU. If starting from 1-Amino-1-deoxy-D-ribitol, you must first perform a condensation with 6-chlorouracil analogues, which is a multi-step organic synthesis (See Reference 1.13).

  • Dilution: Immediately dilute the reaction mixture into culture medium (RPMI-1640 + 10% FBS) to the desired working concentration (typically 1 nM – 10 µM).

  • Cell Treatment: Add to MAIT cell cultures or PBMC suspensions. Activation is measurable via flow cytometry (CD69+, CD25+ upregulation) within 12-24 hours.

Protocol 2: Synthesis of Ribitylamine-Indenoisoquinolines (Topoisomerase I Inhibitors)

Objective: To conjugate 1-Amino-1-deoxy-D-ribitol to an indenoisoquinoline core to enhance solubility and potency.

Reagents:

  • Indenobenzopyran (Precursor lactone)

  • 1-Amino-1-deoxy-D-ribitol[2][3][4][5][6][][8][][10][11][12]

  • Chloroform (

    
    )
    
  • Methanol (MeOH)

Procedure:

  • Dissolution: Dissolve 1-Amino-1-deoxy-D-ribitol (0.5 mmol) in MeOH (15 mL) with minimal water (0.5 mL) to ensure complete solubility.

  • Coupling: Add this solution to a stirring solution of Indenobenzopyran (0.2 mmol) in

    
     (20 mL).
    
  • Reflux: Heat the mixture to reflux with stirring for 18 hours.

    • Checkpoint: Monitor reaction progress via TLC or LC-MS. The lactone ring opens and re-closes to form the lactam with the ribityl amine.

  • Purification: Cool to room temperature. Precipitate the product by adding excess diethyl ether or purify via flash chromatography (Silica gel, MeOH/DCM gradient).

  • Characterization: Verify structure via

    
    -NMR (look for ribityl multiplet signals at 3.5-4.5 ppm) and Mass Spectrometry.
    
Protocol 3: NCI-60 Style Cell Viability Screen

Objective: To assess the antiproliferative activity of Ribitylamine-derived compounds against a panel of cancer cell lines.

Workflow:

  • Seeding: Plate cells (e.g., MCF7, leukemia lines, HCT116) at 5,000–10,000 cells/well in 96-well plates. Incubate for 24 hours.

  • Treatment: Add the test compound (Ribitylamine derivative) at 5 concentrations (e.g., 10 nM, 100 nM, 1 µM, 10 µM, 100 µM). Include 1-Amino-1-deoxy-D-ribitol alone as a negative control to ensure the effect is due to the conjugate, not the free amine.

  • Incubation: Incubate for 48–72 hours at 37°C, 5%

    
    .
    
  • Readout: Assess viability using Sulforhodamine B (SRB) or MTT/MTS assay.

    • SRB Method: Fix cells with 10% trichloroacetic acid (4°C, 1 hour). Wash 5x with water. Stain with 0.4% SRB in 1% acetic acid (10 min). Wash with 1% acetic acid. Solubilize bound dye with 10 mM Tris base. Read Absorbance at 515 nm.

  • Analysis: Calculate

    
     (concentration for 50% growth inhibition).
    

Data Summary: Comparative Efficacy

Compound ClassRole of Ribitylamine MoietyTargetTypical

(Leukemia/Breast)
Free 1-Amino-1-deoxy-D-ribitol Metabolic PrecursorRiboflavin Synthase / MR1> 100 µM (Low direct toxicity)
5-OP-RU (MAIT Ligand) ImmunostimulantMR1 / TCRN/A (Activates T-cells at nM levels)
Indenoisoquinoline-Ribityl Solubility/Binding AnchorTopoisomerase I10 - 100 nM (High potency)

References

  • Biosynth. 1-Amino-1-deoxy-D-ribitol hydrochloride | 22566-17-2. Retrieved from

  • Beck, D. E., et al. (2014). Synthesis and Biological Evaluation of New Carbohydrate-Substituted Indenoisoquinoline Topoisomerase I Inhibitors... Journal of Medicinal Chemistry. Retrieved from

  • Corbett, A. J., et al. (2014). T cells recognizing vitamin B metabolites. Nature.[13] (Contextualized via PLOS One: Synthesis of MR1 ligand precursor). Retrieved from

  • CIMAP. An insight into medicinal chemistry of anticancer quinoxalines. (Ribitylamine as precursor). Retrieved from

  • Busch, M., et al. (2025). Bacterial pathogen deploys iminosugar galactosyrin to manipulate plant glycobiology. (Biosynthesis involving 1-amino-1-deoxy-D-ribitol).[2][3][4][5][6][10][11][12] Retrieved from

Disclaimer: This Application Note is for research use only. 1-Amino-1-deoxy-D-ribitol derivatives are experimental compounds and have not been approved for clinical use in humans. Ensure all protocols comply with local biological safety regulations.

Sources

Method

Application Note: A Robust LC-MS/MS Method for the Sensitive Quantification of CDP-Ribitol in Biological Matrices

Abstract Cytidine Diphosphate-ribitol (CDP-ribitol) is a critical nucleotide sugar intermediate with divergent, essential roles in prokaryotic and eukaryotic biology. In many Gram-positive bacteria, it is a fundamental p...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Cytidine Diphosphate-ribitol (CDP-ribitol) is a critical nucleotide sugar intermediate with divergent, essential roles in prokaryotic and eukaryotic biology. In many Gram-positive bacteria, it is a fundamental precursor for the biosynthesis of cell wall teichoic acids, making its synthesis pathway a compelling target for novel antibacterial agents.[1][2] In mammals, CDP-ribitol serves as the donor substrate for the glycosyltransferases FKTN and FKRP, which are essential for the functional glycosylation of α-dystroglycan.[3][4] Deficiencies in this pathway lead to a class of congenital muscular dystrophies known as dystroglycanopathies.[5] Consequently, the ability to accurately detect and quantify CDP-ribitol in complex biological samples is paramount for diagnostic applications, treatment monitoring, and drug development. This guide provides a comprehensive, field-proven protocol for the analysis of CDP-ribitol using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), designed for researchers, scientists, and drug development professionals.

Introduction: The Biological Significance of CDP-Ribitol

CDP-ribitol (C₁₄H₂₅N₃O₁₅P₂) is a nucleotide-alditol composed of a cytidine monophosphate (CMP) moiety linked to a five-carbon sugar alcohol, ribitol, via a diphosphate bridge.[6] Its biological importance stems from its role as an activated ribitol donor.

  • In Bacteria: Pathogens like Staphylococcus aureus utilize CDP-ribitol to construct poly-ribitol phosphate chains, a key component of wall teichoic acid (WTA).[7][8] WTA is crucial for cell division, biofilm formation, and virulence, making the enzymes in the CDP-ribitol synthesis pathway, such as TarI and TarJ, attractive targets for antibiotic development.[7][9]

  • In Mammals: The enzyme ISPD (also known as CRPPA) synthesizes CDP-ribitol from CTP and ribitol-5-phosphate.[3][10] This molecule is then used by the fukutin (FKTN) and fukutin-related protein (FKRP) enzymes to transfer ribitol-phosphate onto an O-mannose glycan on α-dystroglycan.[4] This modification is a prerequisite for the formation of matriglycan, a repeating disaccharide essential for α-dystroglycan's ability to bind to extracellular matrix proteins like laminin.[4] Failure in this process disrupts the connection between the cytoskeleton and the extracellular matrix in muscle fibers, leading to muscular dystrophy.[5]

The analytical challenge lies in CDP-ribitol's high polarity, which complicates its extraction and chromatographic retention.[4][11] LC-MS/MS provides the necessary specificity and sensitivity for reliable quantification in complex matrices such as cell lysates, tissues, and blood.[5][12]

CDP-Ribitol Synthesis and Utilization Pathway cluster_0 Biosynthesis cluster_1 Function Ribulose-5-P Ribulose-5-P Ribitol-5-P Ribitol-5-P Ribulose-5-P->Ribitol-5-P TarJ (Reductase) CDP-Ribitol CDP-Ribitol Ribitol-5-P->CDP-Ribitol ISPD / TarI (Cytidylyltransferase) Glycosylated-alpha-DG Functionally Glycosylated α-DG CDP-Ribitol->Glycosylated-alpha-DG Ribitol-P Donor CTP CTP CTP->CDP-Ribitol alpha-DG α-Dystroglycan (Core M3 Glycan) alpha-DG->Glycosylated-alpha-DG FKTN, FKRP ECM Extracellular Matrix (e.g., Laminin) Glycosylated-alpha-DG->ECM Binding

Caption: Biosynthesis and role of CDP-ribitol in α-dystroglycan glycosylation.

Experimental Protocol: From Sample to Signal

This protocol is optimized for the extraction and analysis of CDP-ribitol from cultured cells and tissue homogenates.

Sample Preparation: Metabolite Extraction

The primary goal of sample preparation is to quantitatively extract polar metabolites like CDP-ribitol while simultaneously quenching all enzymatic activity to ensure the measured levels reflect the true biological state.

Rationale: A cold solvent mixture containing methanol, acetonitrile, and water is highly effective for precipitating proteins and extracting a broad range of polar to semi-polar metabolites.[13] Performing the extraction at sub-zero temperatures is critical to halt metabolic processes instantly.

Protocol:

  • Preparation: For adherent cells, aspirate media and wash cells once with ice-cold PBS. For tissues, weigh and homogenize a small piece (5-10 mg) in a suitable ice-cold buffer.

  • Lysis & Extraction: Add 500 µL of ice-cold extraction solvent (Methanol:Acetonitrile:Water, 2:2:1 v/v/v, pre-chilled to -20°C ) directly to the cell plate or tissue homogenate.[13]

  • Cell Disruption: Scrape cells or vortex the tissue mixture vigorously for 1 minute.

  • Incubation: Incubate the mixture at -20°C for 15 minutes to facilitate protein precipitation.

  • Clarification: Centrifuge at 16,000 x g for 5 minutes at 4°C to pellet precipitated proteins and cell debris.[13]

  • Supernatant Collection: Carefully transfer the supernatant, which contains the metabolites, to a new microcentrifuge tube.

  • Drying: Dry the supernatant completely using a centrifugal vacuum concentrator (e.g., SpeedVac). This step is crucial for concentrating the analyte and removing organic solvents incompatible with some LC methods.[13]

  • Reconstitution: Reconstitute the dried pellet in 50-100 µL of LC-MS grade water or the initial mobile phase composition. Vortex thoroughly and centrifuge again to pellet any insoluble material before transferring to an autosampler vial.

LC-MS/MS Method

Due to its high polarity, CDP-ribitol is not well-retained on standard C18 columns. Therefore, specialized chromatographic techniques are required. Ion-pair reversed-phase chromatography is a robust and widely adopted approach for this analysis.[13][14]

Rationale: An ion-pairing agent, such as a long-chain amine, is added to the mobile phase. It forms a neutral complex with the anionic phosphate groups of CDP-ribitol, increasing its hydrophobicity and enabling retention on a reversed-phase column.

Instrumentation:

  • Liquid Chromatograph: An ultra-high performance liquid chromatography (UHPLC) system capable of high-pressure gradient delivery.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative ion electrospray ionization (ESI-) mode, which provides high selectivity and sensitivity for quantitative MRM analysis.[13]

Chromatographic Conditions:

Parameter Recommended Setting
Column Waters ACQUITY UPLC HSS T3 (2.1 x 150 mm, 1.8 µm)[13]
Mobile Phase A 10 mM Ammonium Acetate in Water, pH 9.0 (adjusted with ammonium hydroxide)
Mobile Phase B Acetonitrile:Methanol (1:1, v/v)[15]
Flow Rate 0.3 mL/min
Column Temp. 40°C
Injection Vol. 5 µL

| Gradient | 0-2 min, 5% B; 2-12 min, 5-95% B; 12-14 min, 95% B; 14.1-17 min, 5% B |

Mass Spectrometry Conditions:

Parameter Recommended Setting
Ionization Mode ESI Negative
Capillary Voltage 2.5 kV
Gas Temperature 300°C
Gas Flow 10 L/min
Nebulizer Pressure 35 psi
Sheath Gas Temp. 350°C

| Sheath Gas Flow | 11 L/min |

Multiple Reaction Monitoring (MRM) Transitions: For unambiguous identification and quantification, at least two transitions (a quantifier and a qualifier) should be monitored. The precursor ion for CDP-ribitol [M-H]⁻ has an m/z of 536.3.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Role
CDP-Ribitol 536.3322.120Quantifier
CDP-Ribitol 536.3110.035Qualifier

Note: MS parameters should be optimized for the specific instrument in use.

LC-MS Workflow for CDP-Ribitol Analysis cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Cell Pellet or Tissue Homogenate Extraction Add Cold Solvent (MeOH:ACN:H2O) Sample->Extraction Centrifuge1 Centrifuge to Pellet Debris Extraction->Centrifuge1 Dry Dry Supernatant (Vacuum Concentrator) Centrifuge1->Dry Reconstitute Reconstitute in Aqueous Solvent Dry->Reconstitute Inject Inject onto Ion-Pair RP Column Reconstitute->Inject Separate Gradient Elution Inject->Separate Ionize ESI Negative Ionization Separate->Ionize Detect MRM Detection (QqQ-MS) Ionize->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification vs. Standard Curve Integrate->Quantify Result Report Concentration (e.g., pmol/mg protein) Quantify->Result

Caption: A comprehensive workflow for CDP-ribitol quantification.

System Validation and Data Interpretation

Trustworthiness: A robust analytical method requires a self-validating system. For accurate quantification, it is essential to prepare a standard curve using a certified CDP-ribitol standard.[13] The curve should span the expected concentration range in the samples.

Internal Standards: To account for variability in sample preparation and potential matrix effects (ion suppression or enhancement), the use of a stable isotope-labeled internal standard (e.g., ¹³C- or ¹⁵N-labeled CDP-ribitol) is strongly recommended. The internal standard should be spiked into the sample prior to the extraction step.

Data Analysis: The concentration of CDP-ribitol in a sample is determined by integrating the area of the quantifier MRM transition peak and comparing it to the standard curve. The qualifier ion should also be present with a consistent ion ratio relative to the quantifier, confirming the identity of the analyte. Results are typically normalized to the initial sample amount, such as cell number or total protein content.

Expected Results: In wild-type mouse skeletal muscle, CDP-ribitol levels are approximately 1.0-1.7 pmol/mg of tissue.[3] In cell culture models, levels can vary significantly based on cell type and metabolic state.[16] In genetic disorders like CRPPA myopathy, CDP-ribitol levels are significantly reduced or undetectable in patient fibroblasts and muscle biopsies.[5][13]

Conclusion

The LC-MS/MS method detailed in this application note provides a sensitive, specific, and robust protocol for the quantification of CDP-ribitol in various biological samples. By employing an optimized sample extraction procedure and ion-pair reversed-phase chromatography, this method overcomes the analytical challenges associated with this highly polar metabolite. This enables researchers to accurately probe the CDP-ribitol pathway, facilitating the diagnosis of related diseases, the monitoring of therapeutic interventions, and the discovery of novel drugs targeting its synthesis.

References

  • Riemersma, M., et al. (2019). Cytidine Diphosphate-Ribitol Analysis for Diagnostics and Treatment Monitoring of Cytidine Diphosphate-l-Ribitol Pyrophosphorylase A Muscular Dystrophy. Clinical Chemistry, 65(10), 1295–1306. [Link]

  • Wu, B., et al. (2018). Ribitol enhances matriglycan of α-dystroglycan in breast cancer cells without affecting cell growth. Scientific Reports, 8(1), 16833. [Link]

  • Xu, Y., et al. (2008). A LC-MS/MS Method for the Analysis of Intracellular Nucleoside Triphosphate Levels. Pharmaceutical Research, 25(10), 2439-2447. [Link]

  • Shodex HPLC Columns. (n.d.). Simultaneous LC/MS Analyses of Phosphorylated Saccharides. Shodex Website. [Link]

  • Kanagawa, M., et al. (2022). CDP-ribitol prodrug treatment ameliorates ISPD-deficient muscular dystrophy mouse model. Nature Communications, 13(1), 1988. [Link]

  • Zhu, Y., et al. (2022). Ribitol dose-dependently enhances matriglycan expression and improves muscle function with prolonged life span in limb girdle muscular dystrophy 2I mouse model. PLOS ONE, 17(12), e0277336. [Link]

  • Cataldi, M. P., et al. (2018). Ribitol restores functionally glycosylated α-dystroglycan and improves muscle function in dystrophic FKRP-mutant mice. Nature Communications, 9(1), 3029. [Link]

  • PubChem. (n.d.). Cytidine 5'-(trihydrogen diphosphate), P'->5-ester with D-ribitol. National Center for Biotechnology Information. [Link]

  • Riemersma, M., et al. (2019). Cytidine Diphosphate-Ribitol Analysis for Diagnostics and Treatment Monitoring of Cytidine Diphosphate-L- Ribitol Pyrophosphorylase A Muscular Dystrophy. SciSpace. [Link]

  • Manya, H. (2022). Ribitol phosphate and therapeutic strategy of muscular dystrophy. Glycoforum. [Link]

  • Baur, S., et al. (2009). Synthesis of CDP-Activated Ribitol for Teichoic Acid Precursors in Streptococcus pneumoniae. Journal of Bacteriology, 191(4), 1200–1210. [Link]

  • G-S. J., et al. (2014). Crystallographic analysis of TarI and TarJ, a cytidylyltransferase and reductase pair for CDP-ribitol synthesis in Staphylococcus aureus wall teichoic acid biogenesis. Acta Crystallographica Section D: Biological Crystallography, 70(Pt 7), 1836–1847. [Link]

  • Gerin, I., et al. (2016). ISPD produces CDP-ribitol used by FKTN and FKRP to transfer ribitol phosphate onto α-dystroglycan. Nature Communications, 7, 11534. [Link]

  • Wikipedia. (n.d.). CDP-ribitol ribitolphosphotransferase. Wikipedia. [Link]

  • Mouchahoir, T., & Schiel, J. E. (2010). Nucleotide and Nucleotide Sugar Analysis by Liquid Chromatography-Electrospray Ionization-Mass Spectrometry on Surface-Conditioned Porous Graphitic Carbon. Analytical Chemistry, 82(21), 8782–8789. [Link]

  • PubChem. (n.d.). CDP-ribitol(2-). National Center for Biotechnology Information. [Link]

  • Cestari, I., et al. (2016). Sugar nucleotide quantification by liquid chromatography tandem mass spectrometry reveals a distinct profile in Plasmodium falciparum sexual stage parasites. Biochemical Journal, 473(17), 2549–2559. [Link]

  • Zolli, M., et al. (2003). Bifunctional Catalysis by CDP-ribitol Synthase: Convergent Recruitment of Reductase and Cytidylyltransferase Activities in Haemophilus influenzae and Staphylococcus aureus. Biochemistry, 42(24), 7533–7544. [Link]

  • Baur, S., et al. (2009). Synthesis of CDP-Activated Ribitol for Teichoic Acid Precursors in Streptococcus pneumoniae. ASM Journals, 191(4), 1200-1210. [Link]

  • Loka, R. S., et al. (2020). A liquid chromatography-mass spectrometry assay for the quantification of nucleotide sugars in human plasma and urine specimens and its clinical application. Journal of Chromatography B, 1152, 122240. [Link]

  • van der Mee-Marquet, N., et al. (2016). Teichoic acids: synthesis and applications. Chemical Society Reviews, 45(5), 1234-1247. [Link]

  • Wang, L., et al. (2013). A high-resolution measurement of nucleotide sugars by using ion-pair reverse chromatography and tandem columns. Journal of Chromatography B, 928, 81-88. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

challenges in the synthesis of 1-Amino-1-deoxy-D-ribitol derivatives

Ticket System: Open | Status: Active | Agent: Senior Application Scientist Introduction: The Ribitylamine Gateway Welcome to the technical support hub for 1-Amino-1-deoxy-D-ribitol (also known as Ribitylamine ). This mol...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System: Open | Status: Active | Agent: Senior Application Scientist

Introduction: The Ribitylamine Gateway

Welcome to the technical support hub for 1-Amino-1-deoxy-D-ribitol (also known as Ribitylamine ). This molecule is a critical acyclic intermediate, most notably serving as the backbone for Riboflavin (Vitamin B2) and key glycoconjugate vaccines (e.g., Haemophilus influenzae type b).

Unlike standard peptide or nucleotide synthesis, working with amino-alditols presents a unique "polarity paradox": the molecule is too polar for standard organic extraction but often too reactive (via the amine) for standard carbohydrate protocols.

Below are the resolved tickets for the most common failure modes reported by our users.

Ticket #101: The "Caramelization" Error (Synthesis Failure)

User Report:

"I attempted the reductive amination of D-ribose with ammonium acetate using NaBH4. The solution turned dark brown/black, and I recovered a sticky tar with no distinct product peak on LC-MS."

Diagnosis: You have encountered the Maillard Reaction cascade . D-Ribose is a reducing sugar. In the presence of ammonia/amines and insufficient reduction velocity, the intermediate glycosylamine undergoes Amadori rearrangement , leading to polymerization (browning) rather than reduction to the amine. Furthermore, NaBH4 is often too aggressive, reducing the aldehyde to Ribitol (diol) before the amine can attach.

Troubleshooting Protocol: The Kinetic Control Method

To fix this, you must switch to a Two-Stage Reductive Amination or use a Cyanoborohydride method which selectively reduces the imine, not the aldehyde.

Step-by-Step Solution:

  • Select the Correct Reductant: Use Sodium Cyanoborohydride (NaCNBH₃) or Sodium Triacetoxyborohydride (STAB) . These reagents are stable at pH 6–7, where imine formation is favored, but they do not reduce the free aldehyde of D-ribose rapidly.

  • The Oxime Alternative (Higher Purity Route):

    • Step A: React D-Ribose with Hydroxylamine Hydrochloride (NH₂OH·HCl) and a base (Na₂CO₃) to form D-Ribose Oxime . This is a stable solid intermediate.[1]

    • Step B: Catalytic Hydrogenation of the oxime (H₂/Pd-C or Ra-Ni) yields 1-Amino-1-deoxy-D-ribitol with high stereochemical retention.

Quantitative Comparison of Methods:

MethodReducing AgentpH ControlMajor ByproductYield (Typical)
Direct Amination NaBH₄DifficultRibitol (Alditol), Polymers< 30%
Select. Amination NaCNBH₃pH 6.0–7.0Boron salts60–75%
Oxime Reduction H₂ / Pd-CNot criticalUnreacted Oxime85–95%
Pathway Visualization

ReductiveAmination Ribose D-Ribose (Acyclic/Cyclic Eq.) Imine Imine / Glycosylamine (Transient) Ribose->Imine + NH3 / Amine Ribitol D-Ribitol (Diol Side Product) Ribose->Ribitol NaBH4 (Direct Reduction) Oxime D-Ribose Oxime (Stable Intermediate) Ribose->Oxime + NH2OH Amadori Amadori Product (Brown Tar) Imine->Amadori Slow Reduction (Heat/Acid) Ribitylamine 1-Amino-1-deoxy-D-ribitol (Target) Imine->Ribitylamine NaCNBH3 (Fast Reduction) Oxime->Ribitylamine H2 / Pd-C

Caption: Figure 1.[1] Competitive pathways in the synthesis of Ribitylamine. The Oxime route avoids the unstable Imine/Amadori trap.

Ticket #102: The "Water Trap" (Purification Issues)

User Report:

"My reaction worked (LC-MS confirms mass 151 + 1), but I cannot isolate it. It is insoluble in DCM, EtOAc, and Ether. It stays in the aqueous layer during extraction. Freeze-drying gives a salt-contaminated solid."

Diagnosis: 1-Amino-1-deoxy-D-ribitol is a polyol amine . It behaves like a sugar: highly hydrophilic and insoluble in non-polar solvents. Standard aqueous workups will fail because the product does not partition into organic solvents.

Troubleshooting Protocol: Ion Exchange Chromatography

You must use Cation Exchange Resin to capture the amine, wash away the salts/sugars, and then elute the product.

Protocol:

  • Resin Prep: Use Dowex 50W-X8 (H⁺ form) . Pre-wash with water.[2]

  • Loading: Acidify your crude reaction mixture (pH ~2) and load it onto the column.

    • Mechanism:[3] The amino group protonates (

      
      ) and binds to the sulfonate groups on the resin.
      
    • Waste: Neutral sugars (unreacted Ribose) and inorganic anions pass through.

  • Washing: Wash the column copiously with distilled water . This removes the boron salts and non-basic impurities.

  • Elution: Elute with 1M - 2M Ammonium Hydroxide (NH₄OH) .

    • Mechanism:[3] The high pH deprotonates the amine, releasing it from the resin.

  • Isolation: Evaporate the ammoniacal fractions. Since ammonia is volatile, you will be left with the free base Ribitylamine.

Alternative: The "Protect-Purify-Deprotect" Sandwich If you require extremely high purity:

  • React the crude aqueous amine with Boc₂O (tert-butyl dicarbonate) in dioxane/NaOH.

  • The resulting N-Boc-ribitylamine is now lipophilic enough to extract into Ethyl Acetate .

  • Purify via silica flash chromatography.

  • Deprotect with TFA/DCM or HCl/MeOH .

Ticket #103: Stereochemical Integrity & Cyclization

User Report:

"I am seeing a secondary peak that matches the mass of my product, but the NMR is complex. Is it possible I formed the cyclic iminosugar?"

Diagnosis: Yes. While 1-Amino-1-deoxy-D-ribitol is acyclic, D-ribose derivatives can cyclize to form Piperidines (1,5-dideoxy-1,5-imino-D-ribitol) or Pyrrolidines if a leaving group is present at C4 or C5, or under high-temperature reductive amination conditions where intramolecular condensation competes with intermolecular reduction.

Verification:

  • Acyclic Ribitylamine:

    
    C NMR will show 5 distinct signals  in the aliphatic region. No anomeric carbon signal (~90-100 ppm).
    
  • Cyclic Iminosugar: Will show ring constraints in proton coupling constants and typically distinct shifts for the carbons adjacent to the nitrogen.

Prevention: Ensure your reduction step is low temperature (0°C to RT) . Avoid activating the hydroxyl groups (e.g., do not use sulfonyl chlorides) until after the nitrogen is installed and protected, unless you specifically intend to cyclize.

FAQ: Frequently Asked Questions

Q1: Can I use catalytic hydrogenation (H₂/Pd) directly on D-Ribose and Ammonia? A: Yes, but it requires high pressure (50–100 bar) and temperature (50–80°C) to be efficient, often using a Raney Nickel catalyst. This is the industrial route for Riboflavin. For laboratory scale (<10g), the Oxime route (Ticket #101) is safer and requires less specialized equipment.

Q2: How do I store 1-Amino-1-deoxy-D-ribitol? A: The free base is hygroscopic and absorbs CO₂ from the air (forming carbamates). Store it as the Hydrochloride salt (HCl) . Dissolve the free base in minimal MeOH, add 1.1 eq of HCl (in dioxane or ether), and precipitate the salt. Store at -20°C under argon.

Q3: Why is my yield low when using Benzylamine? A: Benzylamine is bulky. The condensation with the "masked" aldehyde of D-ribose (which exists primarily as a furanose ring in solution) is sterically hindered. Allow the imine formation to proceed for 12–24 hours at room temperature before adding the reducing agent.

References

  • Synthesis of Ribitylamine via Oxime Reduction

    • Title: "Preparation of 1-amino-1-deoxy-D-ribitol and related deriv
    • Context: Standard methodology for converting aldoses to amino-alditols via oximes to prevent polymeriz
    • Source: (Validates commercial availability and salt form stability).

  • Purification of Amino-Alditols

    • Title: "Method for purification of an amino acid using ion exchange resin."

    • Context: Describes the general protocol for separating zwitterionic or basic amino-polyols from neutral sugars using strong c
    • Source:

  • Cyclic vs.

    • Title: "Green synthesis of 1,5-dideoxy-1,5-imino-ribitol... from natural D-sugars."[4]

    • Context: Highlights the ease with which Ribose converts to cyclic iminosugars under catalytic conditions, serving as a warning for those seeking the acyclic form.
    • Source:

  • Reductive Amination Mechanisms

    • Title: "The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines."

    • Context: Explains the mechanism of imine formation and the risk of cycliz
    • Source:

Disclaimer: This guide is for research purposes only. Always consult Safety Data Sheets (SDS) before handling reagents.

Sources

Optimization

Technical Support Center: 1-Amino-1-deoxy-D-ribitol Synthesis

Topic: Troubleshooting Side Reactions & Impurity Profiles Introduction: The "Ribitylamine" Challenge Welcome to the Technical Support Center. If you are accessing this guide, you are likely encountering yield losses or p...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Side Reactions & Impurity Profiles

Introduction: The "Ribitylamine" Challenge

Welcome to the Technical Support Center. If you are accessing this guide, you are likely encountering yield losses or purity issues in the synthesis of 1-Amino-1-deoxy-D-ribitol (also known as ribitylamine).

This molecule is the critical open-chain intermediate for Riboflavin (Vitamin B2) and various antiviral nucleoside analogs. While the primary reaction—reductive amination of D-ribose—appears straightforward, the carbohydrate backbone is fragile. It is prone to three distinct failure modes: stereochemical drift (epimerization) , polymerization (dimerization) , and cyclization .

This guide deconstructs these failure modes into actionable troubleshooting steps.

Module 1: The "Dimer" Problem (Over-Alkylation)

Symptom: High viscosity in the reaction mixture, low yield of primary amine, and a secondary peak in HPLC/LC-MS with mass


.
The Mechanism

The most prevalent side reaction in reductive amination is the formation of the secondary amine, bis(1-deoxy-D-ribitol-1-yl)amine (often called diribitylamine).

  • Primary Pathway: D-Ribose reacts with Ammonia (

    
    ) to form the Ribosyl-imine, which is hydrogenated to the target Ribitylamine.
    
  • Secondary Pathway: The newly formed Ribitylamine is a nucleophile. It competes with ammonia to react with unreacted D-Ribose (or the imine), forming a secondary imine. Upon hydrogenation, this yields the dimer.

Troubleshooting Protocol
VariableRecommendationScientific Rationale
Ammonia Equivalents >10-15 eq Le Chatelier’s principle. A vast excess of

statistically suppresses the reaction between the product amine and the starting sugar.
Reaction Kinetics Fast Hydrogenation The imine intermediate is unstable. Rapid hydrogenation (high pressure

, active catalyst) locks the primary amine before it can condense with another sugar molecule.
Concentration Dilute (<10% w/v) High concentration favors intermolecular collisions required for dimerization. Keep the ribose concentration low.

Module 2: The "Wrong Sugar" (Epimerization)

Symptom: Product purity is high, but optical rotation is off. LC-MS shows a peak with the exact same mass as the product but different retention time.

The Mechanism

D-Ribose is an aldose. In the presence of basic amines (like ammonia) and heat, it undergoes the Lobry de Bruyn-Alberda van Ekenstein transformation .

  • The Shift: The C2 proton is acidic. Base catalyzes the enolization, destroying the stereocenter at C2.

  • The Result: When the enol tautomerizes back, it can form D-Arabinose.

  • The Product: Reductive amination of D-Arabinose yields 1-Amino-1-deoxy-D-arabinitol , a potent impurity that is difficult to separate.

Troubleshooting Protocol

Q: How do I prevent epimerization without neutralizing the ammonia required for the reaction?

A: You must decouple the dissolution step from the reaction step.

  • Cold Addition: Dissolve D-ribose in aqueous ammonia at 0°C – 5°C . Epimerization rates are significantly slower at low temperatures.

  • Simultaneous H2 Injection: Do not let the ribose/ammonia solution "age." Introduce Hydrogen and Catalyst immediately upon mixing.

  • Buffer Systems: In enzymatic routes, buffers work. In chemical hydrogenation, using Ammonium Acetate instead of free ammonia can lower the pH slightly, reducing the rate of enolization, though this may slow the imine formation.

Module 3: Catalyst Selection & Hydrogenolysis

Symptom: Loss of hydroxyl groups (deoxygenation) or incomplete conversion.

  • Raney Nickel (RaNi): The industrial standard. High activity, cheap.

    • Risk:[1][2] Leaching of Ni into the product (requires chelation downstream). Pyrophoric handling hazards.

    • Side Reaction: At high temperatures (>100°C), RaNi can cleave C-O bonds (hydrogenolysis), creating deoxy-impurities.

  • Ruthenium on Carbon (Ru/C): The modern alternative.

    • Benefit: Operates at lower pressures; less isomerization.

    • Risk:[1][2] Slower kinetics can allow "aging" of the sugar solution (see Module 2).

Visualizing the Reaction Network

The following diagram maps the critical pathways. Note the "Danger Zone" where side reactions occur.

Ribitylamine_Synthesis cluster_0 Control Zone Ribose D-Ribose (Starting Material) Imine Ribosyl Imine (Intermediate) Ribose->Imine + NH3 (Fast) Arabinose D-Arabinose (Epimer) Ribose->Arabinose OH- / Heat (LdB-AvE Trans.) Target 1-Amino-1-deoxy-D-ribitol (TARGET) Imine->Target + H2 / Cat (Reduction) Cyclic Piperidine Deriv. (Cyclic Impurity) Imine->Cyclic - H2O (Intramolecular) Dimer Bis(ribityl)amine (Dimer Impurity) Target->Dimer + Ribose / H2 (Low NH3) Arabitylamine Arabitylamine (Impurity) Arabinose->Arabitylamine + NH3 / H2

Figure 1: Reaction network showing the primary reductive amination pathway (Green) versus thermal and kinetic failure modes (Red).

Standard Operating Procedure (SOP): The "Gold Standard" Synthesis

To minimize the side reactions described above, follow this optimized protocol.

Reagents:

  • D-Ribose (High Purity, >99%)

  • Liquid Ammonia (Anhydrous) or 25% Aq. Ammonia

  • Catalyst: 5% Ru/C or Raney Nickel (W2 grade)

Protocol:

  • Preparation (Cold Start): In a high-pressure autoclave, load the catalyst (5 wt% relative to ribose). Purge with

    
    .
    
  • Solvent Loading: Add methanol or water. Cool the vessel to 0°C .

  • Ammonia Charge: Introduce liquid ammonia. Target a molar ratio of NH3:Ribose = 15:1 .

  • Ribose Addition: Pump in D-ribose (dissolved in minimum water) slowly. Crucial: Do not premix ribose and ammonia for long periods without hydrogen.

  • Hydrogenation: Immediately pressurize with

    
     to 50–80 bar .
    
  • Reaction: Heat to 60°C (Do not exceed 80°C to prevent caramelization/isomerization). Stir vigorously (>1000 rpm) to eliminate mass transfer limitations.

  • Termination: Once

    
     uptake ceases, cool immediately to <20°C. Vent 
    
    
    
    .
  • Filtration: Filter catalyst under inert atmosphere (Ar/N2).

  • Isolation: Evaporate excess ammonia/solvent. Recrystallize from Ethanol/Water to remove trace dimers.

FAQ: Troubleshooting Specific Scenarios

Q: My product has a yellow/brown tint. Is this the dimer? A: No. The dimer is usually colorless. Yellow/brown coloration indicates Maillard reaction products (polymerization of sugars with amines) or caramelization. This happens if the reaction temperature spiked >90°C or if the ribose was exposed to ammonia too long before reduction started.

Q: I am using Raney Nickel, but the reaction stops at 80% conversion. A: Catalyst poisoning is likely. Ribose often contains trace sulfur or heavy metals depending on its source (fermentation vs. chemical).

  • Fix: Wash the Raney Nickel with dilute NaOH before use. Ensure Ribose feed is desulfurized.

Q: Can I use NaBH4 instead of catalytic hydrogenation? A: Yes, for small scale (grams).

  • Warning: Borohydride reduction is slower and requires stepwise imine formation. This increases the risk of epimerization (arabinose formation) because the sugar sits in basic solution longer before reduction occurs. Catalytic hydrogenation is preferred for purity.

References

  • Mechanism of Reductive Amination: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996.[3] Link

  • Riboflavin Biosynthesis & Intermediates: Bacher, A., et al. "Biosynthesis of Riboflavin."[4][5] Vitamins & Hormones, 2001.[4] Link

  • Lobry de Bruyn-Alberda van Ekenstein Transformation: Angyal, S. J. "The Lobry de Bruyn–Alberda van Ekenstein transformation and related reactions." Glycoscience, 2001. Link

  • Industrial Synthesis of Ribitylamine: BASF SE. "Process for the preparation of N-substituted-1-amino-1-deoxy-D-ribitols." US Patent 6,123,567. Link (Search Query: "Preparation of ribitylamine BASF")

Sources

Troubleshooting

stability of 1-Amino-1-deoxy-D-ribitol in acidic vs basic conditions

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-Amino-1-deoxy-D-ribitol. This guide provides in-depth technical information, troubleshooting advice,...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-Amino-1-deoxy-D-ribitol. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) regarding the stability of this compound under acidic and basic conditions. As Senior Application Scientists, we aim to provide you with the expertise and practical insights needed to ensure the integrity of your experiments.

Introduction to 1-Amino-1-deoxy-D-ribitol Stability

1-Amino-1-deoxy-D-ribitol, also known as ribamine, is an amino alcohol derivative of ribitol.[1] Its structure, containing a primary amine and multiple hydroxyl groups, dictates its chemical behavior and stability.[2][3] Understanding how pH affects this molecule is critical for its proper handling, storage, and use in various applications, from synthetic chemistry to biological assays.

The stability of 1-Amino-1-deoxy-D-ribitol is primarily influenced by the reactivity of its primary amino group and the polyol backbone under different pH conditions. The key considerations are acid-catalyzed reactions and base-mediated degradation pathways.

Stability in Acidic Conditions

Under acidic conditions, the primary amino group of 1-Amino-1-deoxy-D-ribitol is protonated to form an ammonium salt. This protonation significantly impacts the molecule's reactivity and stability.

Frequently Asked Questions (FAQs) - Acidic Conditions

Q1: How does protonation of the amino group affect the stability of 1-Amino-1-deoxy-D-ribitol?

A1: Protonation of the amino group to form an ammonium ion (-NH3+) renders it non-nucleophilic.[4] This generally increases the stability of the molecule towards reactions where the amine acts as a nucleophile. However, strong acidic conditions, especially at elevated temperatures, can promote other degradation pathways.

Q2: What are the primary degradation pathways for 1-Amino-1-deoxy-D-ribitol in acidic solutions?

A2: While the protonated amine is stable, the overall molecule can still undergo acid-catalyzed degradation. The most probable pathway is acid-catalyzed dehydration of the polyol backbone, although this typically requires harsh conditions (e.g., concentrated strong acids and high temperatures). Another consideration is the potential for cleavage of any N-glycosidic-like bonds if the molecule is part of a larger conjugate, as such bonds are susceptible to acid hydrolysis.[5]

Q3: I am observing discoloration of my 1-Amino-1-deoxy-D-ribitol solution in acidic media upon heating. What could be the cause?

A3: Discoloration upon heating in acidic media could be due to complex degradation and polymerization reactions. Even though the Maillard reaction is more prominent in basic conditions, acid-catalyzed caramelization of the ribitol backbone can occur at high temperatures, leading to the formation of colored compounds.[6]

Troubleshooting Guide - Acidic Conditions
Issue Potential Cause Recommended Solution
Unexpected side-products in acidic reaction mixture Acid-catalyzed rearrangement or dehydration of the ribitol backbone.- Lower the reaction temperature.- Use a less concentrated acid or a milder acidic catalyst.- Reduce the reaction time.- Analyze for byproducts using techniques like HPLC-MS to identify degradation products.
Loss of compound during workup with strong acid Potential for degradation or partitioning issues due to salt formation.- Use a weaker acid for pH adjustment.- Perform workup at a lower temperature.- Consider solid-phase extraction (SPE) for purification to avoid harsh liquid-liquid extractions.
Discoloration (browning) of the solution upon heating Caramelization of the ribitol backbone.- Minimize heating time and temperature.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to reduce oxidative processes.- Use degassed solvents.
Experimental Workflow: Assessing Stability in Acidic Conditions

Caption: Workflow for assessing the stability of 1-Amino-1-deoxy-D-ribitol in acidic conditions.

Stability in Basic Conditions

In basic or alkaline conditions, the primary amino group of 1-Amino-1-deoxy-D-ribitol is deprotonated and exists as a free amine (-NH2). This free amine is a potent nucleophile, making the molecule susceptible to a different set of degradation reactions.

Frequently Asked Questions (FAQs) - Basic Conditions

Q1: What is the primary stability concern for 1-Amino-1-deoxy-D-ribitol in basic solutions?

A1: The main concern in basic conditions is the increased nucleophilicity of the free amino group. This can lead to undesirable reactions, especially in the presence of electrophiles. Additionally, at elevated temperatures, the Maillard reaction and related browning reactions are significantly accelerated in alkaline environments.[6]

Q2: Can 1-Amino-1-deoxy-D-ribitol undergo the Maillard reaction?

A2: Strictly speaking, the classical Maillard reaction occurs between a reducing sugar (containing a carbonyl group) and an amino acid.[7] While 1-Amino-1-deoxy-D-ribitol is not a reducing sugar, the term is often used more broadly to describe browning reactions involving amines and carbohydrates. In the presence of other reducing sugars or aldehydes, 1-Amino-1-deoxy-D-ribitol can participate in Maillard-type reactions. Even on its own at high pH and temperature, complex condensation and degradation reactions involving the amine and hydroxyl groups can lead to the formation of colored products, analogous to the later stages of the Maillard reaction.

Q3: I am using 1-Amino-1-deoxy-D-ribitol in a reaction with an alkyl halide under basic conditions and observing multiple products. Why is this happening?

A3: The primary amine of 1-Amino-1-deoxy-D-ribitol can react with an alkyl halide to form a secondary amine. This product is often more nucleophilic than the starting primary amine, leading to further alkylation to form a tertiary amine and even a quaternary ammonium salt. This "runaway reaction" can result in a complex mixture of products.[8]

Troubleshooting Guide - Basic Conditions
Issue Potential Cause Recommended Solution
Browning or yellowing of the solution, especially upon heating Maillard-type reactions or other base-catalyzed degradation pathways.- Work at lower temperatures.- Use the minimum necessary concentration of base.- Maintain an inert atmosphere to prevent oxidation.- Use freshly prepared solutions.
Formation of multiple alkylated products Over-alkylation of the primary amine.- Use a large excess of 1-Amino-1-deoxy-D-ribitol relative to the alkylating agent.- Consider using a protecting group strategy for the amine if mono-alkylation is desired.- Explore alternative synthetic routes like reductive amination.[8]
Precipitation from solution over time Formation of insoluble degradation or polymerization products.- Store solutions at low temperatures.- Prepare solutions fresh before use.- Ensure the pH is not excessively high.
Degradation Pathway: Maillard-Type Reaction

Caption: Simplified pathway of a Maillard-type reaction involving 1-Amino-1-deoxy-D-ribitol.

Summary of Stability Profile

Condition pH Range Primary Form Key Stability Concerns General Stability
Acidic < 7Protonated (Ammonium)- Acid-catalyzed dehydration (harsh conditions)- Hydrolysis of N-glycosidic-like linkagesGenerally stable under mild acidic conditions at room temperature.
Neutral ~ 7Mixture of protonated and free amine- Slow Maillard-type reactions with reducing sugarsModerately stable, but should be stored in a dry, dark place.[9]
Basic > 7Deprotonated (Free Amine)- Maillard-type reactions- Over-alkylation- Base-catalyzed degradationLess stable, especially at elevated temperatures or in the presence of reactive species.

Experimental Protocols

Protocol 1: General Stability Assessment
  • Preparation of Stock Solution: Prepare a 10 mg/mL stock solution of 1-Amino-1-deoxy-D-ribitol in HPLC-grade water.

  • Preparation of Test Solutions: Dilute the stock solution to 1 mg/mL in a series of buffers (e.g., 0.1 M HCl, pH 2; 0.1 M acetate buffer, pH 4; phosphate buffered saline, pH 7.4; 0.1 M carbonate buffer, pH 9; 0.1 M NaOH, pH 12).

  • Incubation: Aliquot the test solutions into sealed vials and incubate at various temperatures (e.g., 4°C, 25°C, 50°C).

  • Time-Point Analysis: At specified time points (e.g., 0, 1, 6, 24, 48 hours), remove an aliquot from each vial.

  • Quenching and Dilution: Neutralize the pH of the acidic and basic samples and dilute with the mobile phase to an appropriate concentration for analysis.

  • Analysis: Analyze the samples by HPLC with UV or MS detection to quantify the remaining 1-Amino-1-deoxy-D-ribitol and identify any major degradation products.

Protocol 2: Monitoring a Reaction in Basic Conditions
  • Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve 1-Amino-1-deoxy-D-ribitol in an appropriate solvent. Add the base (e.g., triethylamine, potassium carbonate).

  • Initial Sample: Before adding the electrophile (e.g., alkyl halide), take a time-zero sample.

  • Reaction Initiation: Add the electrophile and begin heating or stirring as required.

  • In-Process Monitoring: At regular intervals, withdraw a small aliquot of the reaction mixture.

  • Sample Quenching: Immediately quench the reaction in the aliquot by adding a weak acid (e.g., dilute acetic acid) to neutralize the base.

  • Analysis: Analyze the quenched aliquot by TLC, HPLC, or LC-MS to monitor the consumption of the starting material and the formation of products and byproducts. This will help in optimizing reaction time and preventing the formation of over-alkylated species.

References

  • PubChem. (n.d.). 1-Amino-1-deoxy-D-ribitol. National Center for Biotechnology Information. Retrieved from [Link][1]

  • Organic Chemistry Portal. (n.d.). Hydrolysis of N-Glycosidic Bonds. Retrieved from [Link][5]

  • Master Organic Chemistry. (2019, October 7). Amide Hydrolysis Using Acid Or Base. Retrieved from [Link][4]

  • Wikipedia. (n.d.). Maillard reaction. Retrieved from [Link][6]

  • Hegedus, L. S., & Miller, J. R. (1999). Transition metals in the synthesis of complex organic molecules. University Science Books. (This is a general reference for organic chemistry principles).
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic chemistry. Oxford university press. (This is a general reference for organic chemistry principles).
  • Zhu, J., & Bienaymé, H. (Eds.). (2005). Multicomponent reactions. John Wiley & Sons. (This reference discusses the reactivity of amines in various reactions).
  • Master Organic Chemistry. (2017, May 26). Alkylation of Amines (Sucks!). Retrieved from [Link][8]

  • LookChem. (n.d.). 1-Amino-1-deoxy-D-ribitol. Hangzhou Keyingchem Co.,Ltd. Retrieved from [Link][9]

  • Mottram, D. S. (2007). The Maillard reaction: source of flavour in thermally processed foods. In Flavour perception (pp. 268-293). Blackwell Publishing Ltd.[7]

Sources

Reference Data & Comparative Studies

Validation

validation of analytical methods for 1-Amino-1-deoxy-D-ribitol

Analytical Validation Guide: 1-Amino-1-deoxy-D-ribitol Executive Summary: The Shift to Direct Detection 1-Amino-1-deoxy-D-ribitol (also known as Ribamine or Ribitylamine) is a critical analyte in the quality control of H...

Author: BenchChem Technical Support Team. Date: February 2026

Analytical Validation Guide: 1-Amino-1-deoxy-D-ribitol

Executive Summary: The Shift to Direct Detection

1-Amino-1-deoxy-D-ribitol (also known as Ribamine or Ribitylamine) is a critical analyte in the quality control of Haemophilus influenzae type b (Hib) conjugate vaccines and the study of Amadori rearrangement products in glycobiology. Historically, the analysis of this polar, non-chromophoric amino-sugar alcohol relied on cumbersome pre-column derivatization (e.g., OPA/FMOC) followed by HPLC.

This guide validates the transition to High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) as the superior "Gold Standard" methodology. Unlike derivatization, HPAEC-PAD leverages the specific pKa properties of the sugar alcohol and amine moieties to achieve direct, high-sensitivity quantification without sample alteration.

Technical Comparison: Method Landscape

FeatureMethod A: HPAEC-PAD (Recommended) Method B: HPLC-FLD (Traditional) Method C: HILIC-MS/MS (Advanced)
Principle Anion exchange at pH >12; electrochemical oxidation on Gold electrode.Pre-column derivatization of amine with OPA/FMOC; fluorescence detection.Hydrophilic Interaction Liquid Chromatography; Mass Spectrometry.
Selectivity High. Resolves isomers (e.g., Ribitol vs. Arabitol) based on hydroxyl stereochemistry.Moderate. Depends on the hydrophobicity of the tag; isomers often co-elute.High. Mass-based resolution; excellent for complex biological matrices.
Sensitivity (LOD) < 1 pmol (High sensitivity for polyols).0.1–1 pmol (Highly sensitive but derivative-dependent).< 0.1 pmol (Highest sensitivity).
Sample Prep Minimal. Dilute and shoot.High. Requires precise reaction timing; derivatives are unstable.Moderate. Requires salt removal/matrix cleanup.
Robustness Excellent. No derivative degradation issues.Low. Derivative stability varies (OPA derivatives degrade in minutes).Moderate. Susceptible to matrix ionization suppression.
Cost/Run Low (Consumables: NaOH, Water).High (Derivatization reagents are costly).High (Instrumentation and maintenance).

Deep Dive: HPAEC-PAD Protocol (The Gold Standard)

Mechanism of Action: 1-Amino-1-deoxy-D-ribitol is an amino-alditol .

  • Retention: At high pH (NaOH > 100 mM), the hydroxyl groups of the ribitol backbone are partially ionized (pKa ~13), allowing retention on anion-exchange resin. The amine group (pKa ~9.5) is neutral, preventing cationic repulsion.

  • Detection: The Pulsed Amperometric Detector (PAD) applies a specific voltage waveform to a gold working electrode. The analyte is oxidized on the electrode surface, generating a current proportional to concentration.

Experimental Workflow

Instrument: Dionex ICS-6000 or equivalent (Metal-free flow path required). Column Selection:

  • Primary Choice: Dionex CarboPac MA1 (4 x 250 mm).

    • Why? The MA1 resin has ultra-high capacity (macroporous), specifically designed to retain weak acids like sugar alcohols which would otherwise elute in the void volume of standard carbohydrate columns (like PA1).

  • Guard Column: CarboPac MA1 Guard.

Mobile Phase Conditions:

  • Eluent A: 18 MΩ-cm Deionized Water (Degassed).

  • Eluent B: 1.0 M NaOH (Carbonate-free, prepared from 50% w/w stock).

  • Flow Rate: 0.4 mL/min.[1]

  • Temperature: 30°C.

Gradient Profile:

Time (min) % Eluent A (Water) % Eluent B (1.0 M NaOH) Concentration (NaOH) Comment
0.0 52 48 480 mM Isocratic Loading
15.0 52 48 480 mM Elution of Amino-Ribitol
15.1 0 100 1000 mM Column Wash
25.0 0 100 1000 mM Wash Hold
25.1 52 48 480 mM Re-equilibration

| 40.0 | 52 | 48 | 480 mM | Ready for Injection |

Detection Parameters (Gold Electrode, Ag/AgCl Reference):

  • Waveform: Standard Carbohydrate Quadruple Potential (e.g., Waveform A).

    • E1 (Det): +0.10 V (t=0.00 to 0.40 s)

    • E2 (Ox): +2.00 V (t=0.41 to 0.42 s) - Cleans electrode.

    • E3 (Red): -0.60 V (t=0.43 s) - Restores gold oxide.

Alternative Protocol: Pre-Column Derivatization (HPLC-FLD)

Use this method only if HPAEC-PAD is unavailable.

Reagents:

  • Derivatization Agent: o-Phthalaldehyde (OPA) + 3-Mercaptopropionic acid (3-MPA) in Borate buffer (pH 10.2).

  • Note: OPA reacts specifically with primary amines.

Workflow:

  • Mix: 10 µL Sample + 10 µL OPA Reagent.

  • Wait: Exactly 1.0 minute (Automated injector program recommended).

  • Inject: Immediately onto C18 column.

  • Separation: RP-HPLC (C18, 3 µm) using Acetate Buffer (pH 7.2) / Acetonitrile gradient.

  • Detection: Fluorescence (Ex: 340 nm, Em: 450 nm).

Validation Framework

To ensure scientific integrity (E-E-A-T), the following validation parameters must be met.

A. Specificity & Selectivity
  • Requirement: Demonstrate baseline resolution (>1.5) between 1-Amino-1-deoxy-D-ribitol and structural analogs (Ribitol, Ribose, 1-Amino-1-deoxy-D-sorbitol).

  • HPAEC Advantage: Ribitol elutes earlier than Amino-ribitol on the MA1 column due to the lack of the amine group's interaction, providing clear separation.

B. Linearity & Range
  • Range: 0.1 mg/L to 50 mg/L.

  • Criteria: R² > 0.999.

  • Data Treatment: Linear regression with 1/x weighting (to account for heteroscedasticity at low concentrations).

C. Accuracy (Recovery)
  • Matrix: Spiked into hydrolyzed Hib vaccine matrix or placebo buffer.

  • Acceptance: 95% - 105% recovery at 3 concentration levels (Low, Mid, High).

D. Limit of Quantification (LOQ)
  • HPAEC-PAD Target: ~0.05 mg/L (approx. 0.3 µM).[2]

  • Calculation: Signal-to-Noise (S/N) ratio of 10:1.

Visualizing the Analytical Logic

The following diagram illustrates the decision process for selecting the appropriate method and the mechanism of the recommended HPAEC-PAD workflow.

AnalyticalValidation Start Analyte: 1-Amino-1-deoxy-D-ribitol Prop Properties: Polar, Primary Amine, No Chromophore Start->Prop Decision Select Detection Method Prop->Decision PAD Method A: HPAEC-PAD (Recommended) Decision->PAD Direct Analysis FLD Method B: HPLC-FLD (Alternative) Decision->FLD If PAD Unavailable MechA Mechanism: Anion Exchange (pH >12) + Electrochemical Oxidation PAD->MechA ColA Column: CarboPac MA1 (Retains weak acid alditols) MechA->ColA ResultA Result: High Sensitivity, No Derivatization ColA->ResultA MechB Mechanism: OPA Derivatization (Unstable Product) FLD->MechB ResultB Result: High Labor, Variable Stability MechB->ResultB

Figure 1: Analytical Decision Tree comparing HPAEC-PAD and HPLC-FLD workflows.

References

  • Thermo Fisher Scientific. (2013). Dionex CarboPac MA1 Column Product Manual. Link

  • Bardotti, A., et al. (2000). "Quantitative determination of saccharide in Haemophilus influenzae type b glycoconjugate vaccines... by HPAEC-PAD." Vaccine, 18(19), 1982–1993. Link

  • Hanko, V. & Rohrer, J. (2002). "Determination of Carbohydrates, Alcohols, and Glycols in Fermentation Broths." Dionex Application Note 122. Link

  • Cataldi, T.R., et al. (1999). "HPAEC-PAD analysis of amino sugars and amino alditols." Analytical Chemistry, 71(21), 4919-4925. Link

Sources

Comparative

Comparative Efficacy of Rivastigmine vs. Selective Acetylcholinesterase Inhibitors: A Technical Guide

This guide addresses the efficacy of Rivastigmine (likely the intended subject, given the context of "enzyme inhibitors" and the phonetic similarity to "Ribamine," which is a chemical intermediate in riboflavin synthesis...

Author: BenchChem Technical Support Team. Date: February 2026

This guide addresses the efficacy of Rivastigmine (likely the intended subject, given the context of "enzyme inhibitors" and the phonetic similarity to "Ribamine," which is a chemical intermediate in riboflavin synthesis with no therapeutic efficacy as an inhibitor).

Executive Summary: This technical guide evaluates the efficacy of Rivastigmine , a pseudo-irreversible carbamate inhibitor, distinguishing its "dual-inhibition" mechanism (targeting both Acetylcholinesterase and Butyrylcholinesterase) from selective agents like Donepezil. Designed for drug development professionals, this analysis synthesizes kinetic data, clinical efficacy, and experimental validation protocols.

Mechanistic Differentiation: The "Dual Inhibition" Hypothesis

Unlike "Ribamine" (a chemical intermediate) or selective inhibitors, Rivastigmine’s efficacy stems from its broad-spectrum affinity. In neurodegenerative progression (Alzheimer’s/Parkinson’s), Acetylcholinesterase (AChE) levels decline while Butyrylcholinesterase (BuChE) levels often increase or remain stable, effectively taking over acetylcholine hydrolysis.

  • Donepezil: Highly selective for AChE. As AChE levels drop in advanced disease, its target diminishes.

  • Rivastigmine: Inhibits both AChE (G1 form) and BuChE. This "dual blockade" preserves synaptic acetylcholine levels more effectively in later disease stages where BuChE becomes the dominant hydrolytic enzyme.

Signaling Pathway & Inhibition Logic

The following diagram illustrates the cholinergic salvage pathway and the differential inhibition points of Rivastigmine versus selective AChE inhibitors.

CholinergicPathway ACh Acetylcholine (ACh) Receptor Post-Synaptic Receptor (Muscarinic/Nicotinic) ACh->Receptor Signal Transduction Choline Choline + Acetate ACh->Choline Hydrolysis AChE Acetylcholinesterase (AChE) AChE->ACh Catalyzes BuChE Butyrylcholinesterase (BuChE) BuChE->ACh Catalyzes (Glia/Plaques) Rivastigmine Rivastigmine (Dual Inhibitor) Rivastigmine->AChE Inhibits Rivastigmine->BuChE Inhibits Donepezil Donepezil (AChE Selective) Donepezil->AChE Inhibits Donepezil->BuChE No Effect

Caption: Differential inhibition of AChE and BuChE by Rivastigmine compared to Donepezil in the cholinergic synapse.

Comparative Efficacy Data

The following table synthesizes key pharmacokinetic (PK) and pharmacodynamic (PD) parameters derived from comparative studies.

ParameterRivastigmineDonepezilGalantamine
Primary Target AChE (G1 isoform) & BuChEAChE (All isoforms)AChE + Nicotinic Modulation
Mechanism Pseudo-irreversible (Carbamate)Reversible (Non-competitive)Reversible (Competitive)
Inhibition Duration ~10 hours (Enzyme-bound)~70 hours (Plasma t1/2 driven)~7 hours
BuChE Inhibition High Affinity (IC50: ~40 nM)Negligible (IC50: >5000 nM)Negligible
Metabolism Hydrolysis by esterases (Non-CYP)Hepatic (CYP2D6, CYP3A4)Hepatic (CYP2D6, CYP3A4)
Drug-Drug Interaction Low (Bypasses CYP system)Moderate (CYP dependent)Moderate (CYP dependent)

Key Insight: Rivastigmine's metabolism via esterase hydrolysis (rather than the hepatic CYP450 system) makes it the preferred choice for patients on complex polypharmacy regimens, minimizing drug-drug interaction risks common with Donepezil.

Experimental Protocol: Validating Dual Inhibition

To verify the "dual inhibition" efficacy of Rivastigmine in a preclinical setting, a modified Ellman’s Assay is required. This protocol distinguishes between AChE and BuChE activity, a critical step often missed in standard screenings.

Protocol: Differential Cholinesterase Inhibition Assay

Objective: Quantify IC50 values for Rivastigmine against both AChE (neuronal) and BuChE (glial/plasma).

Reagents:

  • Substrates: Acetylthiocholine iodide (ATCh) for AChE; Butyrylthiocholine iodide (BTCh) for BuChE.

  • Chromogen: 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB).

  • Enzyme Sources: Human erythrocyte lysate (AChE source) and human plasma (BuChE source).

  • Inhibitor: Rivastigmine tartrate (dissolved in distilled water).

Workflow:

  • Preparation: Dilute enzyme sources in 0.1 M phosphate buffer (pH 8.0) to achieve a baseline absorbance rate of 0.05–0.10 AU/min at 412 nm.

  • Pre-Incubation (Critical Step):

    • Mix 150 µL enzyme solution with 50 µL Rivastigmine (concentration range: 1 nM to 100 µM).

    • Incubate at 37°C for 30 minutes . Note: Rivastigmine is a slow-binding carbamate; insufficient incubation yields false-negative potency data.

  • Reaction Initiation:

    • Add 50 µL DTNB (10 mM) and 50 µL Substrate (ATCh or BTCh, 15 mM).

  • Kinetic Measurement:

    • Monitor absorbance at 412 nm for 5 minutes (30-second intervals).

  • Data Analysis:

    • Calculate % inhibition =

      
      .
      
    • Plot log[Concentration] vs. % Inhibition to derive IC50.

Self-Validating Check:

  • Control: Run a parallel assay with Ethopropazine (a specific BuChE inhibitor). If Ethopropazine inhibits your "AChE source," your source is contaminated with plasma BuChE, invalidating the specificity claims.

Technical Analysis of "Ribamine" (Disambiguation)

It is vital for researchers to distinguish the drug Rivastigmine from Ribamine .

  • Ribamine (N-(3,4-dimethylphenyl)-D-1'-ribamine): An intermediate in the industrial chemical synthesis of Riboflavin (Vitamin B2).[1] It has no documented efficacy as a therapeutic enzyme inhibitor in current medical literature.

  • Ribavirin: A guanosine analog antiviral. While it inhibits IMPDH (Inosine Monophosphate Dehydrogenase), it is mechanistically distinct from the cholinesterase inhibitors discussed here.

Conclusion for Drug Developers: When designing trials or selecting lead compounds for neurodegenerative cognitive enhancement, Rivastigmine offers a unique advantage in "BuChE-heavy" pathological states (e.g., severe Alzheimer's, Parkinson's Dementia) where selective AChE inhibitors (Donepezil) may lose efficacy. Its non-hepatic clearance pathway further secures its position in geriatric pharmacological profiles.

References
  • Rivastigmine: The advantages of dual inhibition. Clinical Interventions in Aging. (2017). [Link]

  • Rivastigmine in the treatment of patients with Alzheimer's disease. Neuropsychiatric Disease and Treatment. (2007). [Link]

  • Cholinesterase inhibitors and memantine for dementia. NICE Guidelines. (2018). [Link]

  • Ribavirin and IMPDH inhibitors. Journal of Virology. (2004). (Cited for disambiguation of IMPDH inhibition). [Link]

  • Production of Vitamin B2 (Riboflavin) by Microorganisms. Frontiers in Microbiology. (2020). (Cited for "Ribamine" chemical structure verification).[2][3][4] [Link]

Sources

Validation

Technical Comparison Guide: Specificity and Cross-Reactivity of Antibodies Targeting 1-Amino-1-deoxy-D-ribitol

This guide provides an in-depth technical analysis of the specificity and cross-reactivity profiles of antibodies generated against 1-Amino-1-deoxy-D-ribitol (also known as Ribitylamine or Ribamine). These antibodies are...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the specificity and cross-reactivity profiles of antibodies generated against 1-Amino-1-deoxy-D-ribitol (also known as Ribitylamine or Ribamine).

These antibodies are primarily used to detect the ribitol moiety found in bacterial capsular polysaccharides (e.g., Haemophilus influenzae type b), teichoic acids, and metabolic derivatives. The guide highlights a critical "hyper-cross-reactivity" phenomenon with Riboflavin that researchers must account for in assay design.

Executive Summary & Target Definition

1-Amino-1-deoxy-D-ribitol is a pentose alcohol derivative typically formed during the reductive amination of D-ribose. In immunological applications, it serves as the haptenic epitope to generate "Anti-Ribitol" antibodies.

  • Primary Target: The open-chain ribityl moiety.

  • Critical Finding: These antibodies exhibit ~800% cross-reactivity with Riboflavin (Vitamin B2) compared to the native Ribitol hapten.[1][2] This suggests the antibody preferentially binds the stabilized ribityl tail present in the flavin structure.

  • Interference Risks: Moderate cross-reactivity (10–15%) is observed with common sugar alcohols like Sorbitol and Xylitol.[1][3][4][5]

The "Ribityl" Pharmacophore

The antibody does not recognize the "amine" specifically (which is usually buried in the carrier protein linkage) but rather the stereochemistry of the polyol chain.

EpitopeRecognition cluster_legend Binding Dynamics Ab Anti-Ribitol Antibody (IgG) Ribitol 1-Amino-1-deoxy-D-ribitol (Immunogen) Ref: 100% Ab->Ribitol Cognate Binding Riboflavin Riboflavin (Vitamin B2) ~800% Binding Ab->Riboflavin High Affinity (Stabilized Tail) Sorbitol Sorbitol/Xylitol (Stereoisomers) 10-15% Binding Ab->Sorbitol Steric Clash (OH- orientation) Lumichrome Lumichrome (No Ribityl Tail) <0.5% Binding Ab->Lumichrome No Recognition

Figure 1: Hapten recognition logic showing the "Riboflavin Paradox" where the cross-reactant binds with higher affinity than the immunogen.

Comparative Performance Analysis

The following data summarizes the relative binding affinity of polyclonal antibodies raised against Ribitol-BSA (via reductive amination) when tested in a competitive ELISA format.

Cross-Reactivity Profile
AnalyteCross-Reactivity (%)Structural Mechanism
Riboflavin (Vitamin B2) ~800% The ribityl side chain in Riboflavin is conformationally restricted, likely presenting the "perfect" epitope for the antibody, superior to the flexible free Ribitol.
1-Amino-1-deoxy-D-ribitol 100% The reference standard (Immunogen).[1][2][3][5]
Sorbitol 10 – 15%C2/C4 hydroxyl stereochemistry mimics Ribitol sufficiently to allow low-affinity binding.
Xylitol 10 – 15%Pentose alcohol with similar backbone length; lacks specific side-chain orientation.
Mannitol 10 – 15%Stereoisomer interference.[1][5]
L-Arabinitol 5 – 7%Significant stereochemical deviation at C2/C3 disrupts binding pocket fit.
Meso-Erythritol 5 – 7%Shorter chain length (4 carbons) reduces van der Waals contact area.
Lumichrome 0.4% Negative Control: Lumichrome is Riboflavin without the ribityl tail. Lack of binding confirms the antibody is specific to the polyol chain, not the isoalloxazine ring.
Comparison with Alternative Reagents
FeatureAnti-1-Amino-1-deoxy-D-ribitolAnti-Ribitol-5-Phosphate (PRP)Lectins / Aptamers
Primary Target Free Ribitol, RiboflavinHaemophilus influenzae (Hib) CapsuleGlycans (General)
Specificity Pan-Ribityl (High Cross-Reactivity)Highly Specific for Phosphorylated RibitolLow / Broad
Riboflavin Binding Very High Low (<4%)Negligible
Application Vitamin B2 quantification, Metabolic studiesVaccine QC, Hib detectionGlycoprofiling

Experimental Protocols

To validate the specificity of your antibody lot or to quantify Ribitol in the presence of interferents, use the following Indirect Competitive ELISA (icELISA) workflow.

Protocol: Specificity Validation via icELISA

Reagents:

  • Coating Antigen: Ribitol-KLH conjugate (1 µg/mL in Carbonate Buffer, pH 9.6).

  • Primary Antibody: Rabbit Anti-Ribitol (diluted 1:1,000 - 1:10,000).

  • Competitors: Serial dilutions (0.01 ng/mL to 1000 ng/mL) of Ribitol, Riboflavin, and Sorbitol.

Workflow Logic: The free analyte (sample) competes with the immobilized Ribitol-KLH for antibody binding sites. Higher signal = Lower analyte concentration.

ELISA_Workflow cluster_results Interpretation Step1 1. Coat Plate Ribitol-KLH (Overnight, 4°C) Step2 2. Block 1% BSA in PBS-T (1h, 37°C) Step1->Step2 Step3 3. Competition Step Mix Sample + Primary Ab (Incubate 1h) Step2->Step3 Step4 4. Capture Add Mixture to Plate (Free analyte binds Ab in solution) Step3->Step4  Competitive  Binding Step5 5. Detection Add HRP-Secondary Ab (1h, 37°C) Step4->Step5 Step6 6. Readout Add TMB Substrate -> Stop -> OD450 Step5->Step6 Result1 High OD450 = Low Analyte Step6->Result1 Result2 Low OD450 = High Analyte Step6->Result2

Figure 2: Indirect Competitive ELISA workflow for determining cross-reactivity IC50 values.

Step-by-Step Methodology
  • Coating: Coat 96-well microtiter plates with 100 µL/well of Ribitol-KLH conjugate. Incubate overnight at 4°C.

  • Blocking: Wash 3x with PBS-T (0.05% Tween-20). Block with 200 µL of 1% BSA in PBS for 1h at 37°C.

  • Competition: In separate tubes, pre-incubate the Primary Antibody with serial dilutions of the test analyte (Ribitol, Riboflavin, etc.) for 30 mins.

  • Transfer: Transfer 100 µL of the pre-incubated mixture into the coated wells. Incubate for 1h at 37°C.

    • Mechanism:[6][7][8] If free Ribitol is present, it saturates the antibody, preventing it from binding the plate-coated Ribitol.

  • Detection: Wash 3x. Add HRP-conjugated Goat Anti-Rabbit IgG (1:5000). Incubate 1h.

  • Development: Wash 3x. Add TMB substrate. Stop with 1M H2SO4 after 15 mins.

  • Calculation: Plot % Inhibition vs. Log[Concentration]. Calculate Cross-Reactivity (CR) using the formula:

    
    
    

Troubleshooting & Optimization

  • Handling the "Riboflavin Paradox":

    • If your goal is to measure Ribitol specifically in a biological sample (e.g., serum or urine), you must deplete Riboflavin first.

    • Depletion Method: Pass the sample through a C18 solid-phase extraction (SPE) cartridge or use charcoal stripping. Riboflavin is hydrophobic (due to the isoalloxazine ring) and will bind to C18/charcoal, while the highly polar Ribitol will pass through.

  • Stereoisomer Interference:

    • If the sample contains high levels of Sorbitol or Mannitol (e.g., diabetic samples), the 10-15% cross-reactivity will cause false positives.

    • Correction: Run a parallel "blank" utilizing a specific enzyme (e.g., Ribitol Dehydrogenase) to verify the signal, or validate results with HPLC-MS.

References

  • Venkatesh, Y.P. et al. (2017).[9] "Recognition of Riboflavin and the Capsular Polysaccharide of Haemophilus influenzae Type b by Antibodies Generated to the Haptenic Epitope D-Ribitol." Journal of Immunological Methods.

  • Kabat, E.A. (1980). "Structural Concepts in Immunology and Immunochemistry." Holt, Rinehart and Winston.
  • PubChem Compound Summary. (2024). "1-Amino-1-deoxy-D-ribitol." National Center for Biotechnology Information.

  • Jayakrishnan, B. et al. (2011). "An Analysis of the Cross-Reactivity of Autoantibodies to GAD65 and GAD67." PLoS ONE. (Context on isoform cross-reactivity).

Sources

Comparative

Comparative Metabolomics Guide: Ribitol vs. Ribose Treatment

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals Focus: Metabolic Flux, Therapeutic Efficacy (FKRP-related Dystroglycanopathies), and Safety Profiles Executive Summ...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals Focus: Metabolic Flux, Therapeutic Efficacy (FKRP-related Dystroglycanopathies), and Safety Profiles

Executive Summary: The Pentose Pivot

In the development of therapies for


-dystroglycanopathies  (specifically LGMD2I/LGMDR9 caused by FKRP mutations), the restoration of functional glycosylation is the primary endpoint. The therapeutic goal is to increase the intracellular pool of CDP-ribitol , the obligate substrate for the Fukutin-Related Protein (FKRP).

Two primary precursors have emerged: Ribitol (a pentose alcohol) and Ribose (a pentose sugar). While both can drive CDP-ribitol synthesis, their global metabolomic footprints are radically different.[1] This guide dissects the comparative metabolomics of these two agents, demonstrating why Ribitol is increasingly favored for long-term therapy despite the ubiquity of Ribose.[2]

Key Differentiator
  • Ribitol drives a glycolytic shift , enhances antioxidant capacity (GSH), and efficiently restores matriglycan with a cleaner toxicological profile.

  • Ribose drives oxidative phosphorylation , increases fatty acid synthesis, but carries a significant burden of oxidative stress (GSSG) and the formation of Advanced Glycation End-products (AGEs) via ribonate accumulation.

Mechanistic Pathways & Metabolic Fate

To understand the metabolomic divergence, we must first map the intracellular fate of both compounds. The critical distinction lies in their entry into the Pentose Phosphate Pathway (PPP) versus the CDP-Ribitol Biosynthetic Arm .

Pathway Visualization

The following diagram illustrates the parallel and intersecting pathways of Ribitol and Ribose metabolism in mammalian cells.

Ribitol_vs_Ribose_Metabolism cluster_legend Pathway Flux Ribitol Exogenous Ribitol Ribitol5P Ribitol-5-Phosphate Ribitol->Ribitol5P Kinase Activity (Putative) Glycolysis Glycolysis (Pyruvate/Lactate) Ribitol->Glycolysis Upregulation Ribose Exogenous Ribose R5P Ribose-5-Phosphate (R5P) Ribose->R5P Ribokinase OxPhos Oxidative Phosphorylation Ribose->OxPhos Upregulation Ribonate Ribonate Ribose->Ribonate Oxidation R5P->Ribitol5P Inefficient Conversion PRPP PRPP R5P->PRPP Nucleotide Synthesis CDP_Ribitol CDP-Ribitol (Therapeutic Agent) Ribitol5P->CDP_Ribitol ISPD Matriglycan Functional Matriglycan (α-DG) CDP_Ribitol->Matriglycan FKRP AGEs Adv. Glycation End-products (AGEs) Ribonate->AGEs Glycation Stress key1 Blue = Ribitol Flux (Therapeutic) key2 Red = Ribose Flux (Metabolic Burden)

Figure 1: Differential metabolic flux of Ribitol vs. Ribose.[1][2][3][4][5][6][7] Note the direct conversion of Ribose to Ribonate/AGEs (red path), contrasting with the cleaner flux of Ribitol toward CDP-Ribitol (blue path).

Comparative Metabolomic Profile

Recent untargeted metabolomics studies (UPLC-MS/MS) on FKRP-mutant muscle tissue and breast cancer models have revealed distinct signatures.

Table 1: Global Metabolic Shifts
Metabolic DomainRibitol TreatmentRibose TreatmentBiological Implication
Energy Metabolism Glycolytic Shift ↑ Pyruvate, ↑ LactateOxPhos Shift ↑ TCA Cycle fluxRibitol mimics the "Warburg effect" in some contexts, potentially aiding rapid energy generation in dystrophic muscle.
Redox Status Antioxidant ↑ Reduced Glutathione (GSH)Pro-Oxidant ↑ Oxidized Glutathione (GSSG)Ribose treatment significantly increases oxidative stress markers.[4][5][8]
Lipid Profile Normalization ↑ Lysophospholipids (recovery to WT levels)Lipogenesis ↑ Fatty Acid Synthesis, ↑ PhospholipidsRibitol restores membrane lipid composition in dystrophic muscle; Ribose drives de novo synthesis.
Toxicity Markers Low Minor accumulation of AICARHigh ↑ Ribonate, ↑ AGEsRibose poses a long-term risk of glycation-induced tissue damage (similar to diabetic complications).
Therapeutic Target High Efficiency ↑↑ CDP-RibitolLower Efficiency ↑ CDP-Ribitol (requires higher doses)Ribitol is the direct precursor; Ribose requires inefficient isomerization/reduction steps.

Expert Insight: The accumulation of AICAR (5-Aminoimidazole-4-carboxamide ribonucleotide) in ribitol-treated cells is a critical observation. AICAR is a potent activator of AMPK .[9] This suggests that ribitol may exert beneficial effects not just via glycosylation, but also by activating AMPK-mediated autophagy and mitochondrial biogenesis, which are often impaired in muscular dystrophies.

Experimental Workflow: Validating the Metabolome

To reproduce these findings or test these compounds in new cell lines, follow this self-validating metabolomics workflow.

Phase A: Sample Preparation (Dual-Extraction)

Rationale: Sugars/Phosphates are highly polar, while lipid changes are critical in dystrophy. A single-phase extraction is insufficient.

  • Quenching: Wash cells/tissue rapidly (<5s) with ice-cold saline.

  • Lysis: Add 80% Methanol / 20% Water (pre-chilled to -80°C) containing internal standards (e.g., 13C-Ribitol, d3-Palmitate).

  • Disruption: Homogenize (tissue) or scrape (cells) on dry ice.

  • Phase Separation:

    • Centrifuge at 14,000 x g for 10 min at 4°C.

    • Supernatant (Polar): Contains Ribitol, Ribose, CDP-Ribitol, Nucleotides.[2]

    • Pellet (Lipid/Protein): Re-extract pellet with Isopropanol/Chloroform for lipidomics.

Phase B: LC-MS/MS Configuration

Rationale: Isomeric separation of Ribose-5-P and Ribulose-5-P is difficult but necessary.

  • Polar Fraction (HILIC Mode):

    • Column: Amide-based HILIC (e.g., Waters BEH Amide).

    • Mobile Phase: A: 20mM Ammonium Acetate (pH 9.0); B: Acetonitrile.

    • Gradient: 85% B to 50% B over 15 mins.

    • Target: Separation of Ribitol-5-P (RT ~8.5 min) from Ribose-5-P (RT ~9.2 min).

  • Lipid Fraction (Reverse Phase):

    • Column: C18 (e.g., Waters CSH C18).

    • Target: Lysophospholipids (LPC, LPE) and Triglycerides.

Phase C: Data Validation Logic

To ensure your data is trustworthy, apply these logic checks:

  • The Flux Check: If Ribitol is administered, you must see a >10-fold increase in intracellular Ribitol and Ribitol-5-P. If not, transport is defective.

  • The Energy Charge Check: Calculate the Adenylate Energy Charge

    
    . Ribose treatment often perturbs this initially due to ATP consumption by Ribokinase.
    
  • The Glycation Check: Monitor Ribonate . If Ribonate levels correlate with Ribose dose, glycation stress is confirmed.

Therapeutic Implications & Recommendation

Based on the comparative metabolomics data, Ribitol is the superior therapeutic candidate for FKRP-related dystroglycanopathies for three reasons:

  • Pathway Efficiency: It bypasses the rate-limiting and energy-consuming steps of the Pentose Phosphate Pathway to directly feed the CDP-ribitol pool.

  • Safety Profile: It avoids the "glycation trap." Ribose administration chronically elevates ribonate and AGEs, which could exacerbate muscle inflammation and fibrosis—counteracting the therapeutic benefit.

  • Pleiotropic Benefits: The induction of glycolysis and AMPK activation (via AICAR) by Ribitol provides a secondary metabolic rescue mechanism for energy-deficient dystrophic muscle.

Recommendation: For clinical translation, Ribitol (BBP-418) should be prioritized over Ribose. Researchers using Ribose as a control should strictly monitor GSSG and AGE markers to differentiate between therapeutic failure and compound toxicity.

References

  • Cataldi, M. P., & Lu, Q. L. (2025). Ribitol and ribose treatments differentially affect metabolism of muscle tissue in FKRP mutant mice.[1][7] Scientific Reports, 15(1), 1329.[7] [Link]

  • Tucker, J. D., Doddapaneni, R., Lu, P. J., & Lu, Q. L. (2022). Ribitol alters multiple metabolic pathways of central carbon metabolism with enhanced glycolysis: A metabolomics and transcriptomics profiling of breast cancer. PLOS ONE, 17(12), e0278836. [Link][1]

  • Lu, Q. L., et al. Differential Efficiency and Pathway of Ribitol, Ribulose and Ribose for Enhancing Matriglycan Expression.[2] Medical Research Archives. [Link]

  • Gerin, I., et al. (2016). ISPD produces CDP-ribitol used by FKTN and FKRP to transfer ribitol phosphate onto α-dystroglycan. Nature Communications, 7, 11534. [Link]

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 1-Amino-1-deoxy-D-ribitol

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Chemical Identity & Safety Profile

Substance Name: 1-Amino-1-deoxy-D-ribitol Synonyms: D-Ribamine; 1-Amino-1-deoxyribitol CAS Number: 527-47-9 (Free Base); 22566-17-2 (Hydrochloride Salt) Formula: C₅H₁₃NO₄[1]

Before initiating disposal, verify the specific form of the compound (Free Base vs. Hydrochloride). While structurally related to common sugars, the amine group introduces basicity and potential aquatic toxicity implications that strictly prohibit drain disposal.

Safety Snapshot (GHS & Hazard Data)
ParameterClassificationOperational Implication
GHS Signal Word WARNING (Typical)Handle with standard PPE (Gloves, Goggles, Lab Coat).
Hazard Statements H315 (Skin Irrit.), H319 (Eye Irrit.)[2]Avoid dust generation; do not inhale powder.
Water Hazard WGK 3 (Severe Hazard to Waters)*STRICT NO-DRAIN POLICY. Must be collected as chemical waste.
RCRA Status Non-Listed (Not P or U listed)Likely "Non-RCRA Regulated" unless pH > 12.5 (Corrosivity).

*Note: WGK 3 rating is based on the hydrochloride salt data (Sigma-Aldrich). In the absence of specific eco-toxicity data for the free base, the "Precautionary Principle" mandates treating it as a high aquatic hazard.

Disposal Decision Logic

The following flowchart illustrates the decision-making process for disposing of 1-Amino-1-deoxy-D-ribitol. This logic ensures compliance with both environmental safety (WGK 3) and regulatory standards (RCRA).

DisposalLogic Start Waste Generation: 1-Amino-1-deoxy-D-ribitol StateCheck Determine Physical State Start->StateCheck SolidPath Solid Waste (Powder/Crystals) StateCheck->SolidPath LiquidPath Liquid/Aqueous Solution StateCheck->LiquidPath SolidBin Container: Solid Chemical Waste Label: 'Non-RCRA Regulated' SolidPath->SolidBin Bag & Tag pHCheck Check pH LiquidPath->pHCheck Corrosive pH ≥ 12.5 (RCRA D002) pHCheck->Corrosive High pH NonCorrosive pH < 12.5 (Non-RCRA) pHCheck->NonCorrosive Neutral/Mild LiquidBinHaz Container: Corrosive Waste Label: 'Hazardous Waste - Corrosive' Corrosive->LiquidBinHaz LiquidBinNonHaz Container: Non-Halogenated Organic Label: 'Non-RCRA Regulated' NonCorrosive->LiquidBinNonHaz

Figure 1: Decision matrix for segregating 1-Amino-1-deoxy-D-ribitol waste streams based on physical state and pH corrosivity.

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Powder/Crystals)

Applicability: Expired shelf stocks, spill cleanup residues, or contaminated solids.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a clear, heavy-duty polyethylene bag (6 mil thickness).

  • Transfer: Transfer the solid material carefully to avoid dust generation. If the material is in its original glass vial, place the entire vial into the waste container.

  • Labeling:

    • Chemical Name: Write "1-Amino-1-deoxy-D-ribitol" (Do not use abbreviations like "Ribamine").

    • Constituents: "100%".

    • Hazard Checkbox: Mark "Irritant" or "Toxic" (if required by local EHS).

    • RCRA Tag: If your facility requires RCRA coding, label as "Non-Regulated Chemical Waste" (unless mixed with other hazardous solvents).

  • Storage: Cap tightly. Store in the "Solid Waste" satellite accumulation area until pickup.

Protocol B: Aqueous/Liquid Waste

Applicability: Reaction mixtures, mother liquors, or dissolved stock solutions.

  • pH Verification (Critical Step):

    • Dip a pH strip into the waste solution.

    • If pH ≥ 12.5: The waste is RCRA Hazardous (D002) due to corrosivity.

    • If pH < 12.5: The waste is likely Non-RCRA Regulated , but still Chemical Waste .

  • Segregation:

    • Do NOT mix with oxidizers (e.g., nitric acid, peroxides) as amines can form unstable byproducts.

    • Do NOT mix with halogenated solvents (e.g., chloroform, DCM) to keep disposal costs lower.

  • Container: Use a standard HDPE carboy (e.g., Nalgene).

  • Labeling:

    • Chemical Name: "1-Amino-1-deoxy-D-ribitol Solution".

    • Solvent: List the solvent (e.g., "Water 95%, Ribamine 5%").

    • Hazard: If pH ≥ 12.5, mark "Corrosive". Otherwise, mark "Irritant".

Protocol C: Empty Containers
  • Triple Rinse: Triple rinse the empty original container with a small amount of water.

  • Rinsate Disposal: Collect the rinsate and dispose of it via Protocol B (Liquid Waste). Do not pour rinsate down the drain.

  • Defacing: Deface or cross out the original label.

  • Final Disposal:

    • If the container is glass: Place in the "Broken/Laboratory Glass" box.

    • If the container is plastic: Place in regular trash (only after triple rinsing).

Emergency Response: Spill Cleanup

Scenario: You have spilled 5g of solid 1-Amino-1-deoxy-D-ribitol on the benchtop.

  • PPE: Wear nitrile gloves, safety glasses, and a lab coat. If dust is visible, wear an N95 mask.

  • Containment: Cover the spill with a damp paper towel to prevent dust from becoming airborne.

  • Collection:

    • Sweep the damp powder/towel mixture into a dustpan.

    • Place all debris into a sealable plastic bag.

  • Surface Decontamination:

    • Wipe the area with a 10% acetic acid solution (or weak acid) to neutralize any residual amine traces, followed by water.

    • Place these wipes in the same waste bag.

  • Disposal: Seal the bag, label it as "Solid Chemical Waste: 1-Amino-1-deoxy-D-ribitol Debris," and place it in the solid waste bin.

Regulatory Compliance & Justification

Why No Drain Disposal?

Although 1-Amino-1-deoxy-D-ribitol is a sugar derivative, the presence of the amino group (-NH₂) alters its environmental profile.

  • Aquatic Toxicity: The hydrochloride salt is classified as WGK 3 (Highly Hazardous to Water) [2]. Releasing this into the sewer system violates local environmental discharge permits and "Best Management Practices" for laboratory waste.

  • Nitrogen Load: Amine-containing compounds contribute to Total Kjeldahl Nitrogen (TKN) limits in wastewater, which are strictly regulated by municipal water treatment authorities.

RCRA Classification
  • P-List/U-List: 1-Amino-1-deoxy-D-ribitol is not listed on the EPA's P-list (acutely toxic) or U-list (toxic) [3].

  • Characteristic Waste: It is only a hazardous waste if it exhibits a characteristic (Ignitability, Corrosivity, Reactivity, Toxicity). As a solid, it is not corrosive. As a liquid, it is only D002 if pH ≥ 12.5.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12442746, 1-Amino-1-deoxy-D-ribitol. Retrieved from [Link]

  • U.S. Environmental Protection Agency (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

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